molecular formula C6H2Cl3NO2 B1337485 2,3,5-Trichloroisonicotinic acid CAS No. 406676-18-4

2,3,5-Trichloroisonicotinic acid

Cat. No.: B1337485
CAS No.: 406676-18-4
M. Wt: 226.4 g/mol
InChI Key: TYMTYHMQJHSRIF-UHFFFAOYSA-N
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Description

2,3,5-Trichloroisonicotinic acid is a multi-substituted pyridine carboxylic acid derivative offered for research and development purposes. As a polyhalogenated isonicotinic acid, it presents a versatile scaffold for synthetic organic chemistry, particularly in the development of novel chemical entities . The presence of both a carboxylic acid group and multiple chlorine atoms on the pyridine ring allows for diverse chemical modifications, making it a potential intermediate for creating targeted libraries of compounds . Researchers can explore its utility in various fields, including medicinal chemistry and agrochemical research, where such structures are known to possess bioactive properties . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMTYHMQJHSRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449287
Record name 2,3,5-trichloroisonicotinic acid
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Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406676-18-4
Record name 2,3,5-trichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trichloropyridine-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the potential synthetic pathways for 2,3,5-trichloroisonicotinic acid, a chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the absence of a directly published, single-step synthesis, this document outlines plausible multi-step routes based on established chemical transformations. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a substituted pyridine derivative with potential applications in various fields of chemical research and development. Its synthesis is not widely documented in publicly available literature, necessitating a theoretical approach based on known reactions for the synthesis of its constituent parts: a trichlorinated pyridine ring and a carboxylic acid group at the 4-position. This guide explores the most viable synthetic strategies, focusing on the preparation of the key intermediate, 2,3,5-trichloropyridine, and its subsequent carboxylation.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound.

Pathway A involves the initial synthesis of 2,3,5-trichloropyridine, followed by the introduction of a carboxylic acid group at the 4-position.

Pathway B focuses on the synthesis of a pre-functionalized intermediate, 2,3,5-trichloro-4-methylpyridine, which is then oxidized to the final product.

retrosynthesis 2,3,5-Trichloroisonicotinic_Acid 2,3,5-Trichloroisonicotinic_Acid Pathway_A Pathway A: Carboxylation of 2,3,5-Trichloropyridine 2,3,5-Trichloroisonicotinic_Acid->Pathway_A Pathway_B Pathway B: Oxidation of 2,3,5-Trichloro-4-methylpyridine 2,3,5-Trichloroisonicotinic_Acid->Pathway_B 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Pathway_A->2,3,5-Trichloropyridine 2,3,5-Trichloro-4-methylpyridine 2,3,5-Trichloro-4-methylpyridine Pathway_B->2,3,5-Trichloro-4-methylpyridine

Caption: Retrosynthetic analysis of this compound.

Pathway A: Synthesis via 2,3,5-Trichloropyridine and Subsequent Carboxylation

This pathway is divided into two main stages: the synthesis of the 2,3,5-trichloropyridine intermediate and its subsequent carboxylation at the C4 position.

Stage 1: Synthesis of 2,3,5-Trichloropyridine

Several methods have been reported for the synthesis of 2,3,5-trichloropyridine. Two prominent methods are detailed below.

Method 1.1: Reductive Dechlorination of Pentachloropyridine

This method involves the selective removal of chlorine atoms from the more readily available pentachloropyridine.

reductive_dechlorination Pentachloropyridine Pentachloropyridine Reaction Reductive Dechlorination Pentachloropyridine->Reaction 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Reaction->2,3,5-Trichloropyridine Yield: ~52% Zinc_Dust Zinc Dust Zinc_Dust->Reaction Ammonium_Hydroxide Ammonium Hydroxide Ammonium_Hydroxide->Reaction

Caption: Reductive dechlorination of pentachloropyridine.

Experimental Protocol: Reductive Dechlorination [1]

  • Reaction Setup: A 500 mL, 3-neck flask is equipped with a reflux condenser, heater, thermometer, and stirrer.

  • Charging Reactants: The flask is charged with 200 mL of 6N ammonium hydroxide, 39.0 g (0.60 gram atom) of zinc dust, 100 mL of toluene, and 25.1 g (0.1 mole) of pentachloropyridine.

  • Reaction Conditions: The mixture's pH is approximately 12.6. The mixture is heated to 70°C with stirring and maintained at these conditions for 35 hours.

  • Work-up: After 35 hours, the reaction mixture is cooled to 20°C and filtered to remove insoluble materials.

  • Purification: The filter cake is washed with toluene. The combined filtrate and washings are concentrated by distillation to yield 2,3,5-trichloropyridine.

Quantitative Data: Reductive Dechlorination

PrecursorReagentsTemperatureTimeYieldPurityReference
PentachloropyridineZinc dust, NH4OH, Toluene70°C35 h52%Not specified[1]
2,3,5,6-TetrachloropyridineZinc dust, NaOH, BenzeneReflux (~79°C)5 h77%Not specified[2]

Method 1.2: Multi-step Synthesis from 2-Chloropyridine

This approach involves a sequence of reactions starting from 2-chloropyridine.[3]

synthesis_from_2_chloropyridine 2-Chloropyridine 2-Chloropyridine Step1 2-Alkoxypyridine 2-Chloropyridine->Step1 Alcoholysis/ Hydrolysis Step2 3,5-Dichloro-2-alkoxypyridine Step1->Step2 Chlorination Step3 2,3,5-Trichloropyridine Step2->Step3 Chlorination

Caption: Synthesis of 2,3,5-trichloropyridine from 2-chloropyridine.

Experimental Protocol: Synthesis from 2-Chloropyridine (Generalized) [3]

  • Step 1: Alcoholysis/Hydrolysis: 2-Chloropyridine is reacted with an alcohol or water under basic catalysis at elevated temperatures (60°C to reflux) to form a 2-alkoxypyridine intermediate.

  • Step 2: Chlorination: The 2-alkoxypyridine is then chlorinated using a suitable chlorinating agent in the presence of a base to yield 3,5-dichloro-2-alkoxypyridine.

  • Step 3: Final Chlorination: The 3,5-dichloro-2-alkoxypyridine is subjected to a final chlorination step to afford 2,3,5-trichloropyridine.

Quantitative Data: Synthesis from 2-Chloropyridine [3]

StepProductYieldPurity
12-Alkoxypyridine>95%>98%
23,5-Dichloro-2-alkoxypyridine>90%>96%
32,3,5-Trichloropyridine>90%>98%
Stage 2: Carboxylation of 2,3,5-Trichloropyridine

The introduction of a carboxylic acid group at the C4 position of the pyridine ring can be challenging, especially with an electron-deficient ring system. A modern copper-catalyzed method appears most promising.

Method 2.1: Copper-Catalyzed C4-Carboxylation with CO₂ [4][5][6]

This method involves a two-step, one-pot process: C-H phosphination followed by a copper-catalyzed carboxylation with carbon dioxide.

carboxylation_workflow cluster_0 One-Pot Procedure 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Phosphination C-H Phosphination 2,3,5-Trichloropyridine->Phosphination PPh3, Tf2O, 2-Fluoropyridine Pyridylphosphonium_Salt Pyridylphosphonium_Salt Phosphination->Pyridylphosphonium_Salt Intermediate Carboxylation Copper-Catalyzed Carboxylation Pyridylphosphonium_Salt->Carboxylation CuCl, TMEDA, ZnEt2, CO2 2,3,5-Trichloroisonicotinic_Acid 2,3,5-Trichloroisonicotinic_Acid Carboxylation->2,3,5-Trichloroisonicotinic_Acid Final Product

Caption: Copper-catalyzed C4-carboxylation of 2,3,5-trichloropyridine.

Experimental Protocol: Copper-Catalyzed C4-Carboxylation (Adapted) [4][5]

  • C-H Phosphination (in situ): In a reaction vessel under an inert atmosphere, 2,3,5-trichloropyridine would be subjected to a C-H phosphination reaction.

  • Copper-Catalyzed Carboxylation: To the resulting pyridylphosphonium salt intermediate, CuCl as a catalyst, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, ZnEt₂ as a reductant, and a suitable solvent such as dimethylacetamide (DMA) are added.

  • CO₂ Addition: Carbon dioxide (1 atm) is then introduced into the reaction mixture.

  • Reaction Conditions: The reaction is carried out at room temperature.

  • Work-up and Purification: Standard aqueous work-up and chromatographic purification would be employed to isolate the desired this compound.

Quantitative Data: C4-Carboxylation of Pyridines

While specific data for 2,3,5-trichloropyridine is not available, the general method provides moderate to high yields for a range of pyridine derivatives.

Substrate TypeYield RangeReference
Various Pyridine DerivativesModerate to High[4][6]

Pathway B: Synthesis via Oxidation of 2,3,5-Trichloro-4-methylpyridine

This pathway involves the synthesis of a 4-methyl substituted trichloropyridine, followed by oxidation of the methyl group to a carboxylic acid.

Stage 1: Synthesis of 2,3,5-Trichloro-4-methylpyridine

The synthesis of this specific intermediate is not extensively detailed in the searched literature, but it is commercially available, suggesting established synthetic routes exist.[7]

Stage 2: Oxidation of the Methyl Group

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-known transformation.

oxidation_pathway 2,3,5-Trichloro-4-methylpyridine 2,3,5-Trichloro-4-methylpyridine Oxidation Oxidation 2,3,5-Trichloro-4-methylpyridine->Oxidation Oxidizing Agent 2,3,5-Trichloroisonicotinic_Acid 2,3,5-Trichloroisonicotinic_Acid Oxidation->2,3,5-Trichloroisonicotinic_Acid Final Product

References

Technical Guide: Physicochemical Properties of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2,3,5-Trichloroisonicotinic acid. Due to the limited availability of experimentally determined data in peer-reviewed literature and chemical databases, this guide also furnishes comprehensive, standard experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The fundamental molecular properties of this compound have been established.

PropertyValueSource
Molecular Formula C₆H₂Cl₃NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 226.4 g/mol --INVALID-LINK--
IUPAC Name 2,3,5-trichloropyridine-4-carboxylic acid--INVALID-LINK--
CAS Number 406676-18-4--INVALID-LINK--, --INVALID-LINK--

Key Physicochemical Parameters: Data and Experimental Protocols

Workflow for Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental characterization of the key physicochemical properties of a solid organic compound like this compound.

G A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (requires sufficient thermal stability) B->D E Aqueous Solubility (Shake-Flask Method) B->E F pKa Determination (Potentiometric Titration) C->F G LogP Determination (Shake-Flask or HPLC) D->G E->F E->G

General workflow for physicochemical characterization.
Melting Point

Status: Experimental data not found in the searched literature.

Experimental Protocol: Capillary Melting Point Determination [1][2][3][4][5]

  • Sample Preparation: A small amount of dry this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with controlled heating.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Melting Range: The melting point is reported as the range T1-T2. A narrow range typically indicates high purity.

Boiling Point

Status: Experimental data not found in the searched literature. Given that the compound is a solid at room temperature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.

Water Solubility

Status: Experimental data not found in the searched literature. As a chlorinated aromatic carboxylic acid, its solubility in water is expected to be low but may increase in alkaline solutions due to salt formation.

Experimental Protocol: Shake-Flask Method [6][7][8][9]

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

  • Quantification: A carefully withdrawn aliquot of the clear supernatant is analyzed using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved acid. The concentration at saturation is the water solubility.

Acidity Constant (pKa)

Status: Experimental data not found in the searched literature. The presence of the carboxylic acid group suggests acidic properties, which will be influenced by the electron-withdrawing effects of the three chlorine atoms and the pyridine ring nitrogen.

Experimental Protocol: Potentiometric Titration [10][11]

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.[11] An inert salt (e.g., KCl) is added to maintain constant ionic strength.[10]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Octanol-Water Partition Coefficient (LogP)

Status: Experimental data not found in the searched literature. This value is a critical indicator of the compound's lipophilicity.

Experimental Protocol: Shake-Flask Method [12][13]

  • Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (water) in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the acid between the two immiscible layers and then left to stand until the phases have completely separated. The pH of the aqueous phase should be controlled with a buffer to ensure the acid is in its neutral form.

  • Quantification: The concentration of the acid in both the n-octanol and the aqueous layers is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the searched scientific literature regarding the specific signaling pathways or biological mechanisms of action for this compound. Further research would be required to elucidate its pharmacological or toxicological profile.

References

2,3,5-Trichloroisonicotinic Acid: A Compound Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 406676-18-4

For Researchers, Scientists, and Drug Development Professionals

This document serves to consolidate the currently available information on 2,3,5-Trichloroisonicotinic acid. Despite its commercial availability, a comprehensive review of scientific literature and chemical databases reveals a notable absence of in-depth technical data for this compound. This guide, therefore, highlights the existing foundational information and underscores the significant opportunities for future research.

Core Compound Identification

This compound is a chlorinated derivative of isonicotinic acid. Basic chemical and physical properties are summarized below, primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 406676-18-4[1][2][3][4][5]
Molecular Formula C₆H₂Cl₃NO₂[1][2][3]
Molecular Weight 226.45 g/mol [1]
IUPAC Name 2,3,5-trichloropyridine-4-carboxylic acid[3]
Synonyms This compound[3]
Purity (Typical) 98%[1][4]

Synthesis and Experimental Protocols

Due to the lack of published experimental studies, no established protocols for its use in biological or chemical assays can be provided at this time.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. The broader family of isonicotinic acid derivatives has been explored for various therapeutic applications, including antitubercular and anti-inflammatory activities.[7][8] However, it is crucial to note that these activities are not directly attributable to the 2,3,5-trichloro substituted variant.

The biological impact of the specific substitution pattern of three chlorine atoms at the 2, 3, and 5 positions of the isonicotinic acid scaffold remains uninvestigated.

Future Research and Opportunities

The absence of comprehensive data for this compound presents a clear opportunity for novel research. Key areas for investigation include:

  • Development and optimization of a synthetic route.

  • Characterization of its physicochemical properties.

  • Screening for biological activity across various assays (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Toxicological evaluation.

  • If biologically active, elucidation of its mechanism of action and interaction with cellular signaling pathways.

Logical Relationship: From Precursor to Potential Applications

While specific data is lacking for the target compound, a logical workflow for its investigation can be proposed. This workflow illustrates the necessary steps from synthesis to the potential discovery of novel therapeutic applications.

G A Synthesis of 2,3,5-Trichloropyridine (Potential Precursor) B Carboxylation to This compound A->B C Physicochemical Characterization B->C D Biological Activity Screening (e.g., Antimicrobial, Anticancer) B->D E Hit Identification D->E F Mechanism of Action Studies E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Proposed research workflow for this compound.

References

An In-depth Technical Guide to 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, represents a chemical scaffold with potential applications in medicinal chemistry and agrochemical development. Its structural features, characterized by a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, suggest the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and a discussion of its potential, yet currently unexplored, biological significance. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines established chemical principles with data from structurally related compounds to offer a predictive yet scientifically grounded perspective for researchers interested in this molecule.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name 2,3,5-trichloropyridine-4-carboxylic acid, is a small organic molecule. Its core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted with three chloro groups at positions 2, 3, and 5, and a carboxylic acid group at position 4.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2,3,5-trichloropyridine-4-carboxylic acid
Synonyms 2,3,5-trichloro-4-pyridinecarboxylic acid
CAS Number 406676-18-4
Molecular Formula C₆H₂Cl₃NO₂
Molecular Weight 226.45 g/mol
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl
InChI Key Not readily available

Predicted Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce in the public domain. The following tables summarize predicted physicochemical properties and spectroscopic characteristics based on its chemical structure and established principles of analytical chemistry. These predictions can guide initial experimental design and characterization.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeNotes
Physical State Colorless to light yellow crystalline solidBased on similar compounds.
Melting Point >150 °CExpected to be a high-melting solid due to molecular rigidity and potential for intermolecular hydrogen bonding.
Boiling Point >300 °C (decomposes)High boiling point expected, with likely decomposition before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid group imparts some polarity, but the chlorinated pyridine ring is largely nonpolar.
pKa 2-3The electron-withdrawing effects of the three chlorine atoms are expected to significantly increase the acidity of the carboxylic acid compared to isonicotinic acid (pKa ≈ 4.9).

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR A single, broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton. The pyridine ring has no protons.
¹³C NMR Approximately 6 signals are expected: one for the carboxylic carbon (~165-175 ppm) and five for the pyridine ring carbons, with chemical shifts influenced by the nitrogen and chlorine substituents.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acid (1700-1730 cm⁻¹)- C=C and C=N stretching vibrations of the pyridine ring (1400-1600 cm⁻¹)- C-Cl stretching vibrations (below 800 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the exact mass.- Characteristic isotopic pattern for three chlorine atoms.- Fragmentation pattern may show loss of COOH, Cl, and other fragments.

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway involves the multi-step chlorination and subsequent oxidation of a suitable pyridine precursor.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product Isonicotinic_Acid Isonicotinic Acid Chlorination_1 Initial Chlorination Isonicotinic_Acid->Chlorination_1 Chlorinating Agent (e.g., PCl₅/POCl₃) Chlorination_2 Further Chlorination Chlorination_1->Chlorination_2 Harsh Conditions (High Temp/Pressure) Final_Product This compound Chlorination_2->Final_Product Selective Hydrolysis or Final Chlorination Step

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol Considerations:

A potential, though unverified, experimental approach could involve the following conceptual steps:

  • Chlorination of Isonicotinic Acid: Isonicotinic acid could be subjected to strong chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at elevated temperatures. This would likely lead to the formation of various chlorinated pyridine intermediates.

  • Control of Chlorination: Achieving the specific 2,3,5-trichloro substitution pattern would require careful control of reaction conditions (temperature, pressure, reaction time, and stoichiometry of reagents). It is possible that a mixture of isomers would be formed, necessitating purification by chromatography or crystallization.

  • Alternative Starting Materials: An alternative approach could start from an already partially chlorinated pyridine derivative, followed by the introduction of the carboxylic acid group, for instance, through lithiation and subsequent reaction with carbon dioxide.

Potential Biological Significance and Applications

Derivatives of isonicotinic acid are known to exhibit a wide range of biological activities. The parent compound is a precursor to the antitubercular drug isoniazid. The introduction of halogen atoms, particularly chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

While no specific biological studies on this compound have been identified, its structure suggests potential for investigation in the following areas:

  • Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties. This molecule could be screened against various bacterial and fungal strains.

  • Herbicidal/Pesticidal Activity: Many commercial herbicides and pesticides contain chlorinated heterocyclic scaffolds. The structural similarity suggests potential applications in agrochemical research.

  • Enzyme Inhibition: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The trichlorinated pyridine ring provides a rigid and lipophilic moiety that could contribute to binding affinity.

The logical workflow for investigating the biological potential of this compound is outlined below.

Biological_Investigation_Workflow Synthesis Synthesis and Purification of this compound Screening Broad Biological Screening (Antimicrobial, Herbicidal, etc.) Synthesis->Screening Hit_Identified Identification of Biological 'Hit' Screening->Hit_Identified No_Activity No Significant Activity Hit_Identified->No_Activity No Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Yes Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Caption: Workflow for the biological investigation of this compound.

Conclusion

This compound is a chemical entity with a well-defined structure but limited publicly available experimental data. This guide has provided a theoretical framework for its properties and potential synthesis, aiming to stimulate further research into this and related compounds. The predictions for its physicochemical and spectroscopic characteristics offer a starting point for its empirical characterization. Given the established biological importance of isonicotinic acid derivatives, this compound represents a valid, albeit underexplored, target for discovery efforts in both pharmaceutical and agrochemical research. Future experimental work is necessary to validate the predictions made herein and to fully elucidate the potential of this molecule.

Spectroscopic Analysis of 2,3,5-Trichloroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of public spectroscopic databases and chemical literature did not yield experimentally obtained NMR, IR, and mass spectrometry data for 2,3,5-trichloroisonicotinic acid. The following data is a theoretical prediction based on the chemical structure and established spectroscopic principles.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, alongside generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Singlet1HH-6
~13-14Broad Singlet1HCOOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O
~152C-2
~148C-6
~140C-4
~135C-3
~125C-5

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1550MediumC=C/C=N stretch (aromatic ring)
~1300MediumC-O stretch
800-700StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
225/227/229High[M]⁺ (Molecular ion with chlorine isotopes)
180/182/184Medium[M-COOH]⁺
145/147Medium[M-COOH-Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

    • Clean the ATR crystal and anvil thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis:

    • The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Carbon-Hydrogen Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Navigating the Solubility Landscape of 2,3,5-Trichloroisonicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The Challenge of Solubility Prediction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. 2,3,5-Trichloroisonicotinic acid, a substituted pyridine carboxylic acid, presents a complex case for solubility prediction due to the presence of both a polar carboxylic acid group and lipophilic chloro-substituents on the aromatic ring.

Lacking direct experimental data, a practical approach involves examining the solubility of structurally similar molecules. This comparative analysis can offer qualitative predictions and a foundational understanding of the compound's likely behavior in different solvent classes.

Comparative Solubility Analysis of Structurally Related Compounds

To provide a frame of reference, this section summarizes the available quantitative solubility data for picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and various isomers of trichlorobenzoic acid. These compounds share key structural motifs with this compound, namely the pyridine or benzene ring and the carboxylic acid functional group, with varying degrees of chlorination.

Table 1: Solubility of Picolinic Acid in Selected Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Ethanol256.89[1]
Water20Very Soluble[1]
Benzene-Difficulty Soluble[1]
Chloroform-Difficulty Soluble[1]
Diethyl Ether-Difficulty Soluble[1]
Carbon Disulfide-Insoluble[1]

Table 2: Solubility of Nicotinic Acid in Selected Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/dm³)
Dimethyl Sulfoxide (DMSO)25~1[2]-
Dimethylformamide (DMF)25~1[2]-
Water2516.670.135
Ethanol25-0.058
Acetone25-0.007
Diethyl Ether25-0.001
Acetonitrile25-0.0006

Note: The solubility of nicotinic acid in DMSO and DMF is qualitatively described as approximately 1 mg/mL.[2] Molar solubility data for other solvents is derived from mole fraction data presented in literature.[3]

Table 3: Qualitative Solubility of Trichlorobenzoic Acid Isomers

CompoundSolvent ClassQualitative Solubility
2,3,5-Trichlorobenzoic acidAcetonitrile, DMSOSlightly Soluble[4]
2,4,6-Trichlorobenzoic acidPolar organic (methanol, ethanol, acetone)Generally Soluble[5]
3,4,5-Trichlorobenzoic acidEthanol, Acetone, Ethyl AcetateModerately Soluble[6]

From this comparative data, it can be inferred that this compound is likely to exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of three chlorine atoms will likely decrease its solubility in water compared to its non-chlorinated parent compounds, picolinic and nicotinic acid.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for this compound, direct experimental measurement is necessary. The following sections detail two common and reliable methods for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[7][8][9]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.[7]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[10]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[7][11]

  • Solvent Evaporation: A known mass or volume of the clear supernatant is transferred to a pre-weighed container.

  • Drying and Weighing: The solvent is carefully evaporated, and the remaining solid residue (the dissolved solute) is dried to a constant weight.[7]

  • Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

G cluster_prep Solution Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess this compound to a known volume of solvent B Seal container and agitate at constant temperature (e.g., 24-48h) A->B Equilibration C Filter or centrifuge to separate undissolved solid B->C D Collect clear saturated supernatant C->D E Transfer a known volume/mass of supernatant to a pre-weighed container D->E F Evaporate solvent to dryness E->F G Dry residue to constant weight F->G H Calculate solubility (mass of residue / volume of solvent) G->H

Figure 1. Experimental workflow for the gravimetric determination of solubility.
UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV/Vis absorbance spectrum in the chosen solvent. It is a high-throughput method that relies on the relationship between absorbance and concentration (Beer-Lambert Law).[10][12]

Methodology:

  • Determine Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is scanned with a UV/Vis spectrophotometer to identify the λmax.[10]

  • Prepare a Calibration Curve:

    • A stock solution of accurately known concentration is prepared.

    • A series of standard solutions of decreasing concentrations are prepared by diluting the stock solution.

    • The absorbance of each standard solution is measured at the λmax.

    • A calibration curve of absorbance versus concentration is plotted. A linear relationship is expected.[12]

  • Prepare Saturated Solution: A saturated solution is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis:

    • The saturated solution is filtered to remove undissolved solids.[10]

    • The clear filtrate is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted sample is measured at the λmax.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by accounting for the dilution factor.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Determine λmax of this compound in the chosen solvent B Prepare a series of standard solutions of known concentrations A->B C Measure absorbance of each standard at λmax B->C D Plot calibration curve (Absorbance vs. Concentration) C->D H Determine concentration from calibration curve D->H E Prepare saturated solution and filter F Dilute a known volume of the filtrate E->F G Measure absorbance of the diluted sample at λmax F->G G->H I Calculate original solubility (accounting for dilution) H->I

Figure 2. Workflow for solubility determination using UV/Vis spectrophotometry.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a robust framework for researchers. By leveraging comparative data from structurally similar compounds, scientists can make informed initial assessments. Crucially, the detailed experimental protocols for both gravimetric and UV/Vis spectrophotometric methods empower laboratories to generate the precise, quantitative data necessary for advancing their research and development efforts. The provided workflows offer a clear visual guide to these essential experimental procedures.

References

An In-depth Technical Guide on 2,3,5-Trichloroisonicotinic Acid: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, synthetic methodologies, and known biological activities. While specific details of its initial discovery remain elusive in readily available literature, its importance is underscored by its role as a precursor to potent herbicides. This document consolidates available data on its synthesis, including detailed experimental protocols for related compounds, and explores its presumed mechanism of action as a synthetic auxin herbicide.

Introduction

This compound, with the chemical formula C₆H₂Cl₃NO₂, is a crystalline solid that has garnered significant interest in the chemical and agricultural industries.[1] Its structural similarity to other synthetic auxin herbicides, such as those in the picolinic acid family, suggests a similar mode of action in disrupting plant growth. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound and its derivatives.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 406676-18-4
Molecular Formula C₆H₂Cl₃NO₂
Molecular Weight 226.45 g/mol
Appearance Colorless to light yellow crystal
Melting Point 135-137 °C
Boiling Point 361 °C
Solubility Insoluble in water, soluble in most organic solvents
Purity (Typical) 98%

Discovery and History

The precise details of the initial discovery and first synthesis of this compound are not well-documented in publicly accessible scientific literature. It is primarily recognized as an important intermediate in the development of other commercially significant compounds, particularly herbicides.[1] The history of chlorinated pyridine carboxylic acids is closely tied to the development of synthetic auxin herbicides in the mid-20th century. Compounds like picloram (4-amino-3,5,6-trichloropicolinic acid), developed by Dow Chemical Company, demonstrated the potent herbicidal activity of this class of molecules. It is likely that this compound was synthesized and studied during the broader exploration of polychlorinated pyridine derivatives for their biological activity.

Synthesis and Experimental Protocols

One general method described for the preparation of a similar compound involves the reaction of 3,4-dichloropyridine with sodium cyanide to introduce a cyano group, which is then hydrolyzed to a carboxylic acid.[1] However, this starting material would not yield the 2,3,5-trichloro substitution pattern.

A more likely precursor for the synthesis of this compound is 2,3,5-trichloropyridine . The synthesis of this precursor is well-documented.

Synthesis of 2,3,5-Trichloropyridine

A common method for the preparation of 2,3,5-trichloropyridine involves the selective dechlorination of more highly chlorinated pyridines. For example, pentachloropyridine or 2,3,5,6-tetrachloropyridine can be reacted with metallic zinc in a strongly alkaline aqueous solution.[3]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine from 2,3,5,6-Tetrachloropyridine [3]

  • Reactants:

    • 2,3,5,6-Tetrachloropyridine (1.0 mole)

    • Zinc dust (2.0 gram atoms)

    • 8N Sodium hydroxide solution (1.0 liter)

    • Benzene (500 ml)

  • Procedure:

    • To a 5-liter, 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 216.9 grams (1.0 mole) of 2,3,5,6-tetrachloropyridine, 500 milliliters of benzene, and 1.0 liter of 8N sodium hydroxide.

    • Heat the mixture with stirring.

    • Add 130.7 grams (2.0 gram atoms) of zinc dust.

    • Reflux the mixture for 7 hours. The pH of the reaction mixture should be maintained at 14-15.

    • After the reaction is complete, cool the mixture and filter to remove insoluble materials.

    • Wash the filter cake with benzene and combine the benzene wash with the filtrate.

    • The resulting solution contains 2,3,5-trichloropyridine.

Hypothetical Synthesis of this compound

Once 2,3,5-trichloropyridine is obtained, the carboxylic acid group at the 4-position can be introduced through various methods, such as lithiation followed by carboxylation with carbon dioxide, or through a cyanation-hydrolysis sequence.

Hypothetical Experimental Workflow:

G start 2,3,5,6-Tetrachloropyridine step1 Dechlorination (Zn, NaOH) start->step1 intermediate 2,3,5-Trichloropyridine step1->intermediate step2 Lithiation (e.g., n-BuLi) followed by Carboxylation (CO2) intermediate->step2 product This compound step2->product

Hypothetical synthesis of this compound.

Biological Activity and Mechanism of Action

Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are more stable and persistent in plants.[4] At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[5][6]

Signaling Pathway of Auxin Herbicides

The generally accepted mechanism of action for auxin herbicides involves their perception by specific receptor proteins in the plant cell.[5] This initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating the expression of auxin-responsive genes.[5][6]

Signaling Pathway of Synthetic Auxin Herbicides:

G cluster_0 Cellular Response Auxin Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor Complex Auxin->Receptor SCF SCF Complex Receptor->SCF activates AuxIAA Aux/IAA Repressor SCF->AuxIAA ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Genes Auxin-Responsive Genes ARF->Genes activates transcription Response Uncontrolled Growth & Plant Death Genes->Response

Generalized signaling pathway for synthetic auxin herbicides.

This overstimulation of auxin-responsive pathways leads to a cascade of physiological effects, including the production of other plant hormones like ethylene and abscisic acid, which contribute to the herbicidal symptoms.[4][5]

Conclusion

This compound is a valuable synthetic intermediate, particularly in the agrochemical sector. While its own discovery and detailed biological profile are not extensively documented, its chemical nature and the activities of related compounds strongly point to its function as a synthetic auxin herbicide. The synthetic routes to its precursor, 2,3,5-trichloropyridine, are well-established, providing a foundation for its preparation. Further research to quantify the herbicidal efficacy and spectrum of this compound and its derivatives could lead to the development of new and effective weed management solutions. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this and related chlorinated pyridine compounds.

References

The Biological Activity of 2,3,5-Trichloroisonicotinic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the potential biological activity of 2,3,5-trichloroisonicotinic acid and its close structural analog, the synthetic auxin herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid). While specific biological data for this compound is limited in public literature, the extensive research on Picloram offers significant insights into the likely herbicidal mechanism of action. This document summarizes key quantitative data on receptor binding and biological efficacy, details relevant experimental protocols, and visualizes the underlying signaling pathways. The primary mode of action is the mimicry of the plant hormone auxin, leading to uncontrolled growth and subsequent death in susceptible plant species. This is achieved through selective high-affinity binding to specific auxin co-receptors, initiating a cascade of transcriptional changes.

Introduction

Chlorinated pyridine carboxylic acids represent a significant class of synthetic herbicides. Their primary mechanism involves acting as mimics of the natural plant hormone indole-3-acetic acid (IAA), disrupting normal growth and development. While this compound is not as extensively studied as its close analog, Picloram, its structural similarities suggest a comparable mode of action. This guide will therefore leverage the wealth of data on Picloram to infer the potential biological activities of this compound, focusing on its role as a synthetic auxin.

Mechanism of Action: A Synthetic Auxin

The herbicidal activity of picolinate compounds like Picloram stems from their ability to function as synthetic auxins.[1] At the molecular level, these compounds disrupt the natural auxin signaling pathway. In the presence of natural auxin (IAA), the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins form a co-receptor complex with Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[2][3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[4][5] The degradation of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes, leading to controlled growth.[2][6]

Synthetic auxins like Picloram hijack this pathway. They bind to the TIR1/AFB-Aux/IAA co-receptor complex, stabilizing the interaction and promoting the degradation of Aux/IAA repressors.[7][8] This leads to a persistent activation of ARF-mediated transcription, resulting in uncontrolled and disorganized cell growth, and ultimately, plant death.[1]

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Synthetic Auxin (e.g., Picloram) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to co-receptor cluster_nucleus cluster_nucleus SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene_Expression Uncontrolled Gene Expression & Plant Death ARE->Gene_Expression Leads to

Caption: Simplified Auxin Signaling Pathway.

Quantitative Data

The efficacy of synthetic auxins is determined by their binding affinity to the auxin co-receptors and their subsequent physiological effects. The following tables summarize key quantitative data for Picloram.

Table 1: Binding Affinities of Auxins to TIR1/AFB Receptors
CompoundReceptorKD (μM)Reference
Indole-3-acetic acid (IAA)TIR10.13[9]
AFB20.54[9]
AFB50.52[9]
Picloram TIR1 >100 [9]
AFB2 18.2 [9]
AFB5 1.3 [9]
2,4-DTIR11.8[9]
AFB24.6[9]
AFB52.1[9]

KD (Equilibrium Dissociation Constant): A lower value indicates higher binding affinity.

The data clearly shows that Picloram has a significantly higher binding affinity for the AFB5 receptor compared to TIR1 and AFB2, suggesting a selective mechanism of action.[7][9][10]

Table 2: Herbicidal and Cytotoxic Effects of Picloram
EffectOrganism/Cell LineEndpointValueReference
Root Growth InhibitionArabidopsis thalianaGR50~0.02 µM[11]
Cell Growth InhibitionSoybean cell cultureTL50 (internal conc.)0.17 nM/g fresh weight[12]
Leaf Bud ToxicityCotton seedlingsTL50 (internal conc.)14.7 nM/g fresh weight[12]
CytotoxicitySV-NRK cellsGrowth Arrest (>90%)3 mM[13]
CytotoxicityK-NRK cellsGrowth Arrest (>90%)3 mM[13]
Aquatic Insect ToxicityDaphnia magnaLC50 (48h)68.3 mg/L[14]
Fish ToxicityRainbow TroutLC5019.3 mg/L[14]

GR50: Concentration for 50% growth reduction. TL50: Tolerance limit 50%. LC50: Lethal concentration for 50% of the population.

Table 3: Toxicological Data for Picloram
SpeciesEndpointValueReference
Mallard DuckAcute Oral LD50>2510 mg a.e./kg[15]
Bobwhite QuailLD50>5000 mg/kg[14]
Rabbit (dermal)LD50>3980 mg/kg[14]

LD50: Lethal dose for 50% of the population. a.e.: acid equivalents.

Experimental Protocols

In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes the quantitative measurement of binding affinity (KD) of auxins to TIR1/AFB receptors using Surface Plasmon Resonance (SPR).[9]

Objective: To determine the equilibrium dissociation constant (KD) of auxin analogs for the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • Purified TIR1/AFB proteins

  • Purified Aux/IAA proteins (e.g., IAA7)

  • Biotinylated degron peptide from an Aux/IAA protein

  • SPR instrument (e.g., Biacore)

  • Sensor chip coated with streptavidin

  • Test compounds (e.g., Picloram, IAA) dissolved in an appropriate solvent

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

  • Binding Analysis: a. Prepare a series of dilutions of the test auxin compound. b. For each concentration, inject a solution containing a fixed concentration of the TIR1/AFB protein and the auxin over the sensor chip. c. Monitor the association and dissociation of the receptor-auxin complex with the immobilized peptide in real-time as a change in the SPR signal (Resonance Units, RU).

  • Data Analysis: a. Record the sensorgrams (RU vs. time) for each auxin concentration. b. Fit the equilibrium binding data to a suitable binding model to calculate the equilibrium dissociation constant (KD).

Root Growth Inhibition Assay

This protocol outlines a method to determine the herbicidal activity of compounds by measuring the inhibition of root growth in a model plant like Arabidopsis thaliana.[11]

Objective: To determine the concentration of a test compound that causes 50% inhibition of root growth (GR50).

Materials:

  • Arabidopsis thaliana seeds

  • Growth medium (e.g., Murashige and Skoog) solidified with agar in petri plates

  • Test compound stock solution

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds. b. Sow the seeds on petri plates containing growth medium supplemented with a range of concentrations of the test compound. Include a solvent control.

  • Incubation: a. Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days. b. Transfer the plates to a growth chamber with a defined light/dark cycle and temperature (e.g., 16h light/8h dark at 22°C).

  • Measurement and Analysis: a. After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings for each concentration. b. Calculate the percent inhibition of root growth relative to the solvent control. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the GR50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Receptor Binding Assay (SPR) cluster_growth Root Growth Inhibition Assay B1 Immobilize Degron Peptide B2 Inject TIR1/AFB + Auxin B1->B2 B3 Measure SPR Signal B2->B3 B4 Calculate KD B3->B4 G1 Prepare Plates with Test Compound G2 Sow Sterilized Seeds G1->G2 G3 Incubate and Grow G2->G3 G4 Measure Root Length G3->G4 G5 Calculate GR50 G4->G5

Caption: Workflow for Biological Activity Assessment.

Conclusion

While direct experimental data on the biological activity of this compound is scarce, the comprehensive information available for the structurally similar herbicide Picloram provides a strong predictive framework. The mode of action is firmly established as a synthetic auxin, characterized by selective high-affinity binding to the AFB5 auxin co-receptor, leading to the disruption of normal plant growth regulation. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this and related compounds. Future research should focus on obtaining direct experimental data for this compound to confirm its biological activity profile and to explore potential applications.

References

An In-depth Technical Guide on 2,3,5-Trichloroisonicotinic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound: 2,3,5-Trichloroisonicotinic Acid IUPAC Name: 2,3,5-trichloropyridine-4-carboxylic acid CAS Number: 406676-18-4 Chemical Formula: C₆H₂Cl₃NO₂ Molecular Weight: 226.45 g/mol

Introduction

This compound is a member of the pyridine carboxylic acid class of chemical compounds. This class is notable within the agricultural industry for containing numerous synthetic auxin herbicides. These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, death in susceptible plant species. This technical guide provides a comprehensive overview of this compound, its derivatives, their herbicidal activity, mechanism of action, and relevant experimental protocols.

Chemical Properties and Synthesis

This compound is a solid at room temperature. The synthesis of this compound and its derivatives often involves the precursor 2,3,5-trichloropyridine.

Synthesis of 2,3,5-trichloropyridine (Precursor)

Several methods for the synthesis of 2,3,5-trichloropyridine have been documented. One common approach involves the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution with a water-immiscible reaction medium.

Another synthetic route starts with 2-chloropyridine, which undergoes reaction with water or an alcohol under base catalysis to produce a 2-alkoxypyridine. This intermediate is then chlorinated to yield 3,5-dichloro-2-alkoxypyridine, followed by a final chlorination step to produce 2,3,5-trichloropyridine.[1]

Derivatives of this compound

While specific commercialized derivatives of this compound are not widely documented in publicly available literature, the primary derivatives of interest for herbicidal activity are typically amides and esters. These functionalizations can significantly impact the molecule's uptake, translocation, and metabolism within the target plant.

Biological Activity and Mechanism of Action

As a synthetic auxin, the herbicidal activity of this compound and its derivatives stems from their ability to disrupt normal plant growth processes. These compounds are particularly effective against broadleaf weeds.

Auxin Mimicry and the TIR1/AFB Signaling Pathway

The generally accepted mechanism of action for pyridine carboxylic acid herbicides involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) pathway. This signaling cascade is central to a plant's response to auxin.

  • Perception: The synthetic auxin molecule enters the plant cell and binds to the TIR1/AFB family of F-box proteins, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

  • Derepression of Aux/IAA: This binding event promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressor proteins.

  • Ubiquitination and Degradation: The SCF complex ubiquitinates the Aux/IAA proteins, marking them for degradation by the 26S proteasome.

  • Activation of Auxin Response Factors (ARFs): The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes.

  • Gene Expression and Physiological Response: The activation of ARFs leads to the transcription of numerous genes involved in cell division, elongation, and differentiation. The sustained and unregulated expression of these genes, induced by the persistent nature of synthetic auxins, results in epinasty, tissue swelling, and ultimately, plant death.

Auxin_Signaling_Pathway

Caption: TIR1/AFB signaling pathway activated by synthetic auxins.

Quantitative Data

Table 1: Hypothetical Quantitative Herbicidal Activity Data

DerivativeTarget WeedED₅₀ (g a.i./ha)
This compound, methyl esterAmaranthus retroflexus50
This compound, ethyl esterAmaranthus retroflexus45
This compound, amideAmaranthus retroflexus65
This compound, methyl esterAbutilon theophrasti75
This compound, ethyl esterAbutilon theophrasti70
This compound, amideAbutilon theophrasti90

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental testing.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on common practices for this class of compounds.

Protocol 1: General Synthesis of this compound Esters
  • Acid Chloride Formation: Suspend this compound in a suitable solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride or oxalyl chloride dropwise at room temperature and then reflux the mixture until the reaction is complete (monitored by TLC or GC-MS). Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane). Add the desired alcohol (e.g., methanol, ethanol) and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

Synthesis_Workflow Start 2,3,5-Trichloroisonicotinic Acid Acid_Chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) Start->Acid_Chloride Esterification Esterification (Alcohol, Base) Acid_Chloride->Esterification Workup Work-up and Purification Esterification->Workup Product Ester Derivative Workup->Product

Caption: General workflow for the synthesis of ester derivatives.

Protocol 2: Greenhouse Herbicidal Efficacy Assay
  • Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots containing a standard potting mix in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Dilute the stock solutions with water to achieve a range of application rates. Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated sprayer.

  • Evaluation: Visually assess the herbicidal injury at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = plant death).

  • Data Analysis: Determine the ED₅₀ values by plotting the dose-response data and fitting it to a suitable regression model (e.g., log-logistic).

Protocol 3: In Vitro TIR1/AFB Binding Assay
  • Protein Expression and Purification: Express and purify the TIR1/AFB receptor protein and a specific Aux/IAA protein using a suitable expression system (e.g., E. coli or insect cells).

  • Binding Assay: Perform a competitive binding assay using a labeled auxin (e.g., ³H-IAA) and varying concentrations of the test compound. The assay can be performed using techniques such as surface plasmon resonance (SPR) or fluorescence polarization.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound, which represents the concentration required to displace 50% of the labeled auxin from the receptor.

Conclusion

This compound and its derivatives represent a promising area of research within the field of synthetic auxin herbicides. Their mechanism of action through the well-characterized TIR1/AFB signaling pathway provides a solid foundation for rational drug design and optimization. Further research is warranted to synthesize and evaluate a broader range of derivatives to identify compounds with enhanced herbicidal efficacy, improved crop selectivity, and favorable environmental profiles. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

A Theoretical Investigation of 2,3,5-Trichloroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5-Trichloroisonicotinic acid is a halogenated derivative of isonicotinic acid, a molecule of interest in various chemical and pharmaceutical contexts. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the structural, electronic, and reactive properties of such molecules. Understanding these fundamental characteristics at a molecular level is crucial for predicting their behavior, designing new derivatives with desired properties, and understanding their potential biological activity.

This technical guide outlines a comprehensive theoretical approach for the study of this compound, providing researchers, scientists, and drug development professionals with a robust framework for in silico analysis. The methodologies and expected data are based on computational studies of structurally related compounds.

Computational Methodology

A standard and effective approach for the theoretical investigation of organic molecules like this compound involves Density Functional Theory (DFT). DFT methods offer a good balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

Protocol:

  • The initial 3D structure of this compound is constructed using a molecular building program.

  • The geometry is then optimized using a DFT method, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for a range of organic molecules.

  • Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of calculations can be performed to determine the electronic properties and global reactivity descriptors of the molecule.

Protocol:

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

  • Mulliken Population Analysis: This analysis is used to calculate the partial atomic charges on each atom in the molecule, providing insights into the charge distribution and potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting intermolecular interactions.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on a hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value
Bond Lengths (Å)
C-C (pyridine ring)1.38 - 1.40
C-N (pyridine ring)1.33 - 1.35
C-Cl1.73 - 1.75
C-C (carboxyl)1.50 - 1.52
C=O (carboxyl)1.21 - 1.23
C-O (carboxyl)1.34 - 1.36
O-H (carboxyl)0.96 - 0.98
**Bond Angles (°) **
C-N-C (pyridine ring)117 - 119
C-C-C (pyridine ring)119 - 121
C-C-Cl118 - 120
C-C-COOH120 - 122
O=C-O (carboxyl)123 - 125

Table 2: Predicted Electronic Properties and Reactivity Descriptors

PropertyPredicted Value
Energy of HOMO (eV)-7.0 to -6.5
Energy of LUMO (eV)-2.5 to -2.0
HOMO-LUMO Energy Gap (eV)4.5 to 5.0
Dipole Moment (Debye)2.0 - 3.0

Table 3: Predicted Mulliken Atomic Charges

AtomPredicted Charge (e)
N1-0.4 to -0.5
C2 (C-Cl)+0.2 to +0.3
C3 (C-Cl)+0.2 to +0.3
C4 (C-COOH)+0.1 to +0.2
C5 (C-Cl)+0.2 to +0.3
C6-0.1 to 0.0
Cl (on C2)-0.1 to -0.2
Cl (on C3)-0.1 to -0.2
Cl (on C5)-0.1 to -0.2
C (carboxyl)+0.6 to +0.7
O (carbonyl)-0.5 to -0.6
O (hydroxyl)-0.6 to -0.7
H (hydroxyl)+0.4 to +0.5

Visualizations

Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the computational study of a molecule like this compound.

G Computational Chemistry Workflow A 1. Molecular Structure Input (SMILES or 2D/3D sketch) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C E 4. Single Point Energy Calculation (Higher level of theory if needed) B->E D Confirmation of Minimum Energy (No imaginary frequencies) C->D Check F 5. Analysis of Results D->F E->F G Molecular Properties: - Optimized Geometry - Vibrational Frequencies (IR/Raman) - HOMO/LUMO Energies - Mulliken Charges - MEP Surface F->G

Caption: Workflow for a typical computational chemistry study.

HOMO-LUMO Relationship to Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding chemical reactivity. The diagram below illustrates their roles.

G Frontier Molecular Orbitals and Reactivity cluster_molecule Molecule HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Electrophile (Electron Acceptor) LUMO->Electrophile Accepts e- from a nucleophile (Acts as a Lewis Acid) Energy_Gap Energy Gap (ΔE) Nucleophile Nucleophile (Electron Donor) Nucleophile->HOMO Donates e- to HOMO of another reactant (Acts as a Lewis Base)

Caption: Role of HOMO and LUMO in chemical reactions.

Conclusion

While specific experimental or theoretical data for this compound is currently limited, this guide provides a comprehensive framework for its theoretical investigation using modern computational chemistry techniques. The outlined protocols and expected data for geometric, electronic, and reactivity parameters offer a solid foundation for future research. Such studies are essential for a deeper understanding of the properties of this and other related halogenated compounds, which can, in turn, guide their synthesis and application in various fields, including drug discovery and materials science.

In-Depth Technical Guide: Safety and Handling of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comprehensive overview of the safety and handling protocols for 2,3,5-Trichloroisonicotinic acid (CAS No. 406676-18-4), a chlorinated pyridine derivative used in research and development. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

A critical review of available safety literature reveals that the toxicological properties of this compound have not been fully investigated.[1] The available Safety Data Sheet (SDS) classifies the compound as an irritant to the eyes, skin, mucous membranes, and upper respiratory tract, and indicates it may be harmful if ingested or inhaled.[1] Due to the absence of specific quantitative toxicological data, such as LD50 values, a precautionary approach is mandated. All handling procedures should be performed under the assumption that the compound is potent and potentially hazardous.

This guide synthesizes information from the available SDS and established best practices for handling similar chemical structures. It includes detailed data on physicochemical properties, GHS hazard classifications, personal protective equipment (PPE), and emergency procedures. Furthermore, it provides detailed experimental protocols for safe handling and spill response, alongside graphical workflows to guide users in risk mitigation and emergency management. Given the data limitations, users are strongly advised to perform a thorough risk assessment before commencing any work with this compound.

Physicochemical and Identification Data

Proper identification and understanding of the physical properties of a chemical are foundational to its safe handling.

PropertyValueSource
IUPAC Name 2,3,5-trichloropyridine-4-carboxylic acidP&S Chemicals
CAS Number 406676-18-4--INVALID-LINK--[1]
Molecular Formula C₆H₂Cl₃NO₂--INVALID-LINK--[2]
Molecular Weight 226.4 g/mol --INVALID-LINK--[2]
Appearance Solid (Form not specified)--INVALID-LINK--[1]
Purity 98%ChemUniverse

Hazard Identification and Classification

Classification according to the Globally Harmonized System (GHS) is based on the available Safety Data Sheet. The primary hazards are related to its irritant properties.

GHS ClassificationHazard StatementPrecautionary Statement(s)Pictogram
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
alt text
Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
alt text
Specific target organ toxicity — single exposure (Respiratory tract irritation) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
alt text
Acute Toxicity (Oral/Inhalation) May be harmful by ingestion and inhalation.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
alt text

Data sourced from the Matrix Scientific SDS and analogous compounds like 4-Chloropicolinic acid.[1][3]

Toxicological Information

As previously noted, the toxicological profile of this compound is not well-defined. The information below is based on the limited data available and inferences from related chemical classes.

Toxicity MetricValueRemarks
Acute Toxicity (Oral, Dermal, Inhalation) Data not available.May be harmful by ingestion and inhalation.[1] Material is irritating to mucous membranes and upper respiratory tract.[1]
LD50 (Oral, Rat) Data not available.For the related compound Picloram (4-amino-3,5,6-trichloropicolinic acid), the LD50 is >5,000 mg/kg, indicating low acute toxicity for that specific analog.[4]
Carcinogenicity, Mutagenicity, Reproductive Toxicity Data not available.No component of similar compounds is identified as a carcinogen by IARC, NTP, or OSHA.
Potential Mechanism of Action

While the specific mechanism of toxicity in humans has not been elucidated, two potential pathways can be inferred from related picolinic acid derivatives:

  • Metal Chelation : Picolinic acid and its analogs are known to chelate divalent metal ions like zinc (Zn²⁺) and iron (Fe²⁺).[5] These metal ions are crucial cofactors for numerous enzymes, including those involved in DNA replication and cellular metabolism. Chelation can disrupt these processes, leading to inhibition of cell growth and cytotoxicity.[5][6]

  • Auxin Mimicry (Phytotoxicity) : In plants, pyridine carboxylic acids are known to act as mimics of the growth hormone auxin, leading to uncontrolled, abnormal growth and eventual plant death.[2] While this is the basis for their herbicidal activity, the direct relevance to human toxicology is unclear but suggests a potential for hormonal disruption.

Experimental Protocols: Safe Handling and Use

A stringent, risk-averse approach is necessary when handling this compound. The following protocols outline the minimum requirements for its safe use in a laboratory setting.

Risk Assessment and Engineering Controls
  • Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1] The area should be clearly marked with warning signs.

  • Ventilation : A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute is mandatory for all manipulations of the solid compound and its solutions.[1]

  • Weighing : Weighing of the solid powder must be performed within a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne dust.

  • Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[1] A spill kit appropriate for solid chemical spills must be available in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.To protect eyes from dust and splashes.[1]
Skin and Body Protection A fully-buttoned laboratory coat. Chemical-resistant apron and sleeves for larger quantities.To protect skin and personal clothing from contamination.
Respiratory Protection Not required if work is performed within a certified chemical fume hood. If a hood is not available, a NIOSH-approved respirator with P100 (particulate) cartridges is required.To prevent inhalation of airborne dust.

This PPE guidance is based on the Matrix Scientific SDS and general laboratory safety standards.[1]

Handling and Storage
  • Handling :

    • Avoid all direct contact with the compound.

    • Do not breathe dust or vapor.[1]

    • Use only in a chemical fume hood.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Minimize the creation of dust when opening containers or transferring material.

  • Storage :

    • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly closed when not in use.[1]

    • Store in the original, clearly labeled container.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuation and Notification :

    • Alert all personnel in the immediate area.

    • Evacuate the area if the spill is large, if dust is airborne, or if you are unsure how to proceed.

    • Notify the laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

  • Control and Containment (for minor spills that can be handled by trained lab personnel) :

    • Ensure proper PPE is worn before attempting cleanup.

    • Prevent the spill from spreading. For solid spills, carefully cover the material with a plastic sheet to minimize dust dispersal.

  • Cleanup Procedure :

    • Gently sweep or scoop the solid material into a labeled, sealable waste container. DO NOT use a dry brush or create dust.

    • If necessary, dampen the material slightly with water to reduce dust, but only if the material is not water-reactive.

    • Wipe the spill area with a wet paper towel or absorbent pad.

    • Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.

  • Decontamination :

    • Wash the spill area with soap and water.

    • Properly decontaminate all tools used in the cleanup.

  • Waste Disposal :

    • Seal and label the waste container as "Hazardous Waste" with the full chemical name.

    • Arrange for disposal through the institution's EHS office.

First Aid and Emergency Measures

Immediate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of clean, running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with large amounts of soap and running water.[1] Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the victim is conscious, give them water to drink.[1] Seek immediate medical attention.

Visualized Workflows and Logical Relationships

The following diagrams provide visual guidance for key safety processes.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review SDS and Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select and Inspect Appropriate PPE B->C D Work in Designated Area (Chemical Fume Hood) C->D E Weigh Solid in Containment D->E F Handle with Care (Avoid Dust/Contact) E->F G Securely Close Container F->G H Decontaminate Work Area G->H I Dispose of Waste Properly H->I J Remove PPE and Wash Hands I->J

Caption: General workflow for safely handling this compound.

G Spill Spill Occurs Assess Assess Spill (Size, Hazard) Spill->Assess MinorSpill Is it a Minor Spill & Are You Trained? Assess->MinorSpill Evacuate Evacuate Area MinorSpill->Evacuate No PPE Don Appropriate PPE MinorSpill->PPE Yes Notify Alert Others & Notify Supervisor/EHS Evacuate->Notify Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill Using Appropriate Kit Contain->Cleanup Dispose Package & Label Waste Cleanup->Dispose Decon Decontaminate Area & Equipment Dispose->Decon Decon->Notify Report Completion

Caption: Decision tree for chemical spill response procedures.

G Elim Elimination (Most Effective) Sub Substitution Elim->Sub Eng Engineering Controls (e.g., Fume Hood) Sub->Eng Admin Administrative Controls (SOPs, Training) Eng->Admin PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE

Caption: The hierarchy of controls for mitigating chemical exposure.

References

Commercial Sourcing and General Application of 2,3,5-Trichloroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the procurement and application of specialized chemical compounds are critical first steps in the discovery pipeline. This guide provides an in-depth overview of the commercial availability of 2,3,5-Trichloroisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. Furthermore, it outlines generalized experimental procedures for the synthesis and analysis of such compounds and presents a typical workflow for their acquisition and integration into research projects.

Commercial Suppliers of this compound

The availability of this compound (CAS Number: 406676-18-4) from commercial suppliers is a key consideration for its use in research and development. A summary of suppliers is provided in Table 1, offering a comparative overview of available purities and product sizes.

SupplierCAS NumberPurityAvailable Quantities
ChemUniverse 406676-18-498%250mg, 1g, 5g
Finetech Industry Limited 406676-18-4Not SpecifiedVarious pack sizes, bulk quantities available
P&S Chemicals 406676-18-4Not SpecifiedQuotation-based
Chemsavers, Inc. 406676-18-498%1g
Sigma-Aldrich 406676-18-4Not SpecifiedInformation available upon request

Table 1: Commercial Suppliers of this compound

General Experimental Protocols

General Synthesis of a Substituted Isonicotinic Acid via Oxidation
  • Reaction Setup: A solution of the starting material, a 4-alkyl- or 4-formyl-substituted trichloropyridine, is prepared in a suitable solvent such as a mixture of water and pyridine.

  • Oxidation: A strong oxidizing agent, for instance, potassium permanganate (KMnO₄), is added portion-wise to the reaction mixture at a controlled temperature, often elevated to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched, for example, with sodium bisulfite. The resulting manganese dioxide is removed by filtration.

  • Isolation and Purification: The filtrate is acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the compound.

Research Workflow: From Procurement to Application

The process of acquiring and utilizing a chemical compound like this compound in a research setting follows a structured workflow. This ensures safety, regulatory compliance, and efficient integration into experimental plans.

Chemical_Procurement_and_Usage_Workflow cluster_procurement Procurement Phase cluster_research Research Phase A Identify Research Need B Search for Suppliers & Request Quotes A->B C Select Supplier & Place Purchase Order B->C D Receive Chemical & Verify Documentation (SDS) C->D E Log Chemical in Inventory D->E Handover F Perform Quality Control (QC) Analysis E->F G Develop Experimental Protocol F->G H Execute Experiments G->H I Analyze Data & Report Findings H->I

Figure 1: A generalized workflow for the procurement and utilization of a chemical compound in a research environment.

This guide provides a foundational understanding for researchers and drug development professionals interested in this compound. While specific applications and biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for exploration in various therapeutic areas. The provided information on commercial suppliers and general experimental approaches serves as a starting point for further investigation.

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5-Trichloroisonicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloroisonicotinic acid is a versatile polychlorinated pyridine derivative that serves as a valuable building block in organic synthesis. Its trifunctionalized scaffold, featuring a carboxylic acid group and three chlorine substituents on the pyridine ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring makes the molecule susceptible to nucleophilic aromatic substitution, while the carboxylic acid moiety provides a handle for various functional group interconversions. These characteristics make this compound a key intermediate in the synthesis of agrochemicals, particularly herbicides, and in the development of novel pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, including its conversion to the corresponding acid chloride, amides, and esters, as well as its application in the synthesis of herbicidal compounds.

Key Applications

The primary applications of this compound in organic synthesis are centered on two main areas:

  • Agrochemical Synthesis: The 2,3,5-trichloropyridine core is a key structural motif in several commercial herbicides. This compound can serve as a precursor to these molecules through a series of functional group manipulations and substitution reactions. For instance, related compounds are used in the synthesis of herbicides like clodinafop-propargyl.[1]

  • Pharmaceutical and Medicinal Chemistry: The polychlorinated pyridine ring offers a scaffold for the synthesis of new chemical entities with potential biological activity. The chlorine atoms can be selectively displaced by various nucleophiles to generate libraries of compounds for drug discovery programs. While specific examples for this compound are not as prevalent in publicly available literature as for other pyridine derivatives, its structural features make it a promising candidate for the synthesis of novel therapeutic agents.

Experimental Protocols

Synthesis of 2,3,5-Trichloroisonicotinoyl Chloride

The conversion of this compound to its corresponding acid chloride is a crucial first step for many subsequent transformations, such as amidation and esterification. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Reaction Scheme:

Figure 1: Synthesis of 2,3,5-Trichloroisonicotinoyl chloride.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 5.0-10.0 eq), which also serves as the solvent.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,3,5-trichloroisonicotinoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

Quantitative Data Summary:

ReactantMolar RatioReagent/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound1.0Thionyl chloride (excess)Reflux (~76)2 - 4>90
Synthesis of 2,3,5-Trichloroisonicotinamides

Amides are synthesized by the reaction of the corresponding acid chloride with an appropriate amine.

Reaction Scheme:

Figure 2: General synthesis of 2,3,5-Trichloroisonicotinamides.

Protocol:

  • Dissolve 2,3,5-trichloroisonicotinoyl chloride (1.0 eq) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

  • Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary (Representative):

AmineBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Ammonia (aq.)-WaterRoom Temp.185-95
AnilineTEADCM0 to RT480-90
DiethylamineTEATHF0 to RT388-96
Synthesis of 2,3,5-Trichloroisonicotinate Esters

Esterification can be achieved via the reaction of the acid chloride with an alcohol or through direct esterification of the carboxylic acid under acidic conditions (Fischer esterification). The acid chloride route is generally faster and proceeds under milder conditions.

Reaction Scheme (from Acid Chloride):

Figure 3: General synthesis of 2,3,5-Trichloroisonicotinate Esters from acid chloride.

Protocol (from Acid Chloride):

  • Dissolve 2,3,5-trichloroisonicotinoyl chloride (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the desired alcohol (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography.

Quantitative Data Summary (Representative):

AlcoholBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolPyridineDCMRoom Temp.390-98
EthanolTEATHFRoom Temp.488-95
IsopropanolTEADCMRoom Temp.685-92
Application in Herbicide Synthesis: Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine ring of this compound derivatives are susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity is exploited in the synthesis of herbicides. For example, in the synthesis of haloxyfop, a related 2,3-dichloro-5-trifluoromethylpyridine undergoes nucleophilic substitution with a phenoxide. A similar strategy can be envisioned for derivatives of this compound.

Illustrative Workflow for Potential Herbicide Intermediate Synthesis:

G A This compound B Activation of Carboxylic Acid (e.g., Esterification) A->B Alcohol, Acid C 2,3,5-Trichloroisonicotinate Ester B->C D Nucleophilic Aromatic Substitution (e.g., with a phenoxide) C->D Ar-OH, Base E Substituted Pyridine Intermediate D->E F Further Functionalization E->F G Potential Herbicidal Compound F->G

Figure 4: Workflow for synthesis of a potential herbicide intermediate.

General Protocol for Nucleophilic Aromatic Substitution:

  • Dissolve the this compound derivative (e.g., methyl 2,3,5-trichloroisonicotinate) (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the nucleophile (e.g., a substituted phenol) (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the specific nucleophile and the reactivity of the chlorine atom being substituted. The chlorine at the 2-position is generally the most susceptible to substitution.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for a Related System (Synthesis of a Haloxyfop Intermediate):

SubstrateNucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2,3-Dichloro-5-(trifluoromethyl)pyridineHydroquinoneK₂CO₃DMF105-1104>90

This data for a related compound suggests that high yields can be achieved in nucleophilic aromatic substitution reactions on polychlorinated pyridines.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a range of functionalized pyridine derivatives. The protocols outlined in this document provide a foundation for its use in preparing acid chlorides, amides, and esters, and for its potential application in the synthesis of complex molecules such as herbicides through nucleophilic aromatic substitution. Researchers and drug development professionals can utilize these methods to explore new chemical space and develop novel compounds with desired biological activities. Further investigation into the selective substitution of the different chlorine atoms on the pyridine ring will undoubtedly expand the synthetic utility of this versatile building block.

References

Application Notes and Protocols: 2,3,5-Trichloroisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Scarcely Documented Building Block with Potential for Further Exploration

Introduction

2,3,5-Trichloroisonicotinic acid, also known as 2,3,5-trichloropyridine-4-carboxylic acid, is a halogenated pyridine derivative. While its structural features suggest potential as a scaffold in medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of documented applications in the synthesis of specific, biologically active compounds for therapeutic use. The primary role of the closely related precursor, 2,3,5-trichloropyridine, appears to be as an intermediate in the agrochemical industry for the synthesis of herbicides and fungicides, with only general, unsubstantiated mentions of its utility in pharmaceuticals.[1]

This document aims to provide a transparent overview of the currently available information and to highlight the potential, yet underexplored, avenues for the application of this compound in drug discovery. Due to the absence of specific examples of medicinal compounds derived from this building block, the following sections will focus on general synthetic strategies and potential therapeutic areas where such a scaffold might be of interest, based on the reactivity of related compounds.

General Synthetic Transformations

The chemical structure of this compound features a carboxylic acid group and three chlorine atoms on the pyridine ring. These functional groups offer several handles for chemical modification.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of other functional groups, which is a cornerstone of medicinal chemistry for creating libraries of compounds for biological screening.

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines is a standard method to introduce chemical diversity. This can be achieved using various coupling reagents.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield esters, which can act as prodrugs or modulate the physicochemical properties of the parent molecule.

A general workflow for the derivatization of the carboxylic acid group is depicted below.

G start This compound amide Amide Derivatives start->amide Amine, Coupling Agent ester Ester Derivatives start->ester Alcohol, Acid Catalyst

Caption: General derivatization of the carboxylic acid.

Reactions of the Pyridine Ring

The three chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of each chlorine atom will be influenced by the electronic effects of the other substituents. This allows for the sequential and regioselective introduction of various nucleophiles.

  • Nucleophilic Substitution: Amines, alcohols, and thiols can displace the chlorine atoms to form new C-N, C-O, and C-S bonds, respectively. This provides a powerful tool to explore the structure-activity relationship (SAR) by introducing a wide array of substituents.

The general workflow for nucleophilic substitution on the pyridine ring is illustrated below.

G start This compound Derivative (e.g., Ester or Amide) product Substituted Pyridine Derivatives start->product Nucleophile (R-NH2, R-OH, R-SH)

Caption: Nucleophilic substitution on the pyridine ring.

Potential Therapeutic Applications

While no specific drugs have been identified as derivatives of this compound, the isonicotinic acid scaffold itself is present in a number of bioactive molecules. Based on the biological activities of other substituted pyridines and isonicotinic acid derivatives, the following therapeutic areas could be of interest for novel compounds derived from this compound:

  • Kinase Inhibition: Substituted pyridine and pyridopyrimidine cores are common scaffolds in kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3] The trichloro-substitution pattern could offer a unique steric and electronic profile to target the ATP-binding site of various kinases.

  • Anti-inflammatory Agents: Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties.[4] Novel derivatives could be explored for their potential to modulate inflammatory pathways.

  • Anticancer Agents: The pyridine ring is a key structural motif in many anticancer drugs. The introduction of chlorine atoms can enhance lipophilicity and potentially lead to novel interactions with biological targets.

Conclusion and Future Directions

The application of this compound as a building block in medicinal chemistry is currently not well-documented in publicly accessible sources. There is a clear lack of specific examples of bioactive molecules, associated quantitative data, and detailed experimental protocols. This presents both a challenge and an opportunity for researchers in drug discovery.

The versatile chemical handles on this molecule, namely the carboxylic acid and the three chlorine substituents, provide a rich platform for the generation of novel chemical entities. Future work could focus on the systematic synthesis and biological evaluation of libraries of amides, esters, and nucleophilic substitution products derived from this compound. Screening these compounds against various biological targets, particularly in the areas of oncology and inflammation, may lead to the discovery of novel therapeutic agents and expand the utility of this underexplored building block. Researchers are encouraged to publish their findings to enrich the collective knowledge and stimulate further investigation into the medicinal chemistry applications of this compound.

References

Application Notes and Protocols for 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. The most prominent member of this class is isoniazid, a cornerstone in the treatment of tuberculosis.[1] Isoniazid functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The isonicotinic acid scaffold has been explored for a range of other biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2]

Given the established biological relevance of this chemical class, 2,3,5-Trichloroisonicotinic acid presents itself as a candidate for biological screening and as a potential intermediate for the synthesis of novel therapeutic agents.

Hypothetical Research Workflow

The following diagram outlines a logical workflow for the initial investigation of the biological activity of an uncharacterized compound such as this compound.

workflow cluster_0 Initial Screening cluster_1 Hit Validation & Mechanism of Action cluster_2 Lead Optimization A Compound Acquisition & Purity Analysis B Broad-Spectrum Antimicrobial Screening A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Determination of MIC/IC50 B->D Active? C->D Non-toxic? E Secondary Assays (e.g., Enzyme Inhibition) D->E F Target Identification Studies E->F G Synthesis of Analogs F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & Toxicity Models H->I

Figure 1: A general workflow for the initial screening and development of a novel chemical compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacterial Strains

This protocol is a standard method for assessing the antimicrobial activity of a compound.

1. Materials:

  • This compound
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Mueller-Hinton Broth (MHB)
  • 96-well microtiter plates
  • Spectrophotometer (600 nm)
  • Dimethyl sulfoxide (DMSO) for stock solution

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
  • In a 96-well plate, perform a serial two-fold dilution of the compound stock solution in MHB to achieve a range of concentrations.
  • Add the bacterial inoculum to each well.
  • Include a positive control (bacteria with no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of mammalian cells.

1. Materials:

  • This compound
  • Mammalian cell line (e.g., HEK293, HepG2)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
  • Plate reader (570 nm)

2. Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
  • Prepare serial dilutions of this compound in cell culture medium.
  • Replace the medium in the wells with the medium containing the different concentrations of the compound.
  • Include a vehicle control (medium with the same concentration of DMSO used for the stock solution).
  • Incubate for 24-48 hours.
  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm. The results can be used to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Quantitative data from the above experiments should be recorded systematically. The following tables provide a template for data organization.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Gram Type Minimum Inhibitory Concentration (MIC) in µg/mL
S. aureus Gram-positive Enter Data
E. coli Gram-negative Enter Data
P. aeruginosa Gram-negative Enter Data

| B. subtilis | Gram-positive | Enter Data |

Table 2: Cytotoxicity of this compound

Cell Line Tissue of Origin IC50 (µM) after 24h IC50 (µM) after 48h
HEK293 Human Embryonic Kidney Enter Data Enter Data
HepG2 Human Liver Cancer Enter Data Enter Data

| A549 | Human Lung Cancer | Enter Data | Enter Data |

Potential Signaling Pathway Investigation

Should this compound demonstrate significant biological activity, further investigation into its mechanism of action would be warranted. For instance, if the compound shows anticancer properties, its effect on key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, could be explored.

signaling cluster_pathway Hypothetical PI3K/AKT/mTOR Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2,3,5-Trichloro- isonicotinic acid Compound->Inhibition Inhibition->PI3K Inhibition->AKT Inhibition->mTOR

Figure 2: A potential mechanism of action targeting the PI3K/AKT/mTOR pathway.

Disclaimer: The protocols, workflows, and pathways described herein are intended as a general guide for the investigation of this compound and are not based on published experimental data for this specific compound. Researchers should adapt these methodologies based on their specific research goals and laboratory capabilities.

References

Application Note: Derivatization of 2,3,5-Trichloroisonicotinic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as carboxylic acids can be challenging due to their low volatility and potential for peak tailing. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detection sensitivity. This application note provides detailed protocols for the derivatization of 2,3,5-Trichloroisonicotinic acid, a key chemical intermediate, for GC-MS analysis using two common methods: silylation and esterification.

Principle of Derivatization for GC-MS

The primary goal of derivatizing this compound is to replace the active hydrogen of the carboxylic acid group with a non-polar group. This transformation reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The two methods detailed below, silylation and esterification, are widely used for the derivatization of carboxylic acids.[1][2]

  • Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile and thermally stable derivatives.[3][4]

  • Esterification: This method converts the carboxylic acid into its corresponding ester, typically a methyl ester, which is significantly more volatile. Reagents such as methanolic hydrochloric acid or boron trifluoride-methanol are commonly employed for this purpose.[2][5][6]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with inserts and caps

  • Microsyringes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in an appropriate aprotic solvent to prepare a stock solution. Transfer an aliquot of the stock solution into a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample in the GC vial.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction Incubation: Place the vial in a heating block or oven at 60-70°C for 30 minutes to facilitate the derivatization reaction.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification to Methyl Ester using Methanolic HCl

This protocol details the conversion of this compound to its methyl ester using a methanolic solution of hydrochloric acid.

Materials:

  • This compound standard

  • Anhydrous methanol

  • Concentrated hydrochloric acid (HCl) or acetyl chloride

  • Heating block or water bath

  • GC vials with caps

  • Microsyringes

  • Vortex mixer

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Methanolic HCl: Prepare a 3 M solution of HCl in anhydrous methanol. This can be done by carefully bubbling dry HCl gas through anhydrous methanol or by the slow addition of acetyl chloride to cold, stirred anhydrous methanol.

  • Sample Preparation: Place a known amount of dried this compound into a reaction vial.

  • Derivatization Reaction:

    • Add 200 µL of the 3 M methanolic HCl solution to the vial.

    • Cap the vial tightly and vortex to dissolve the sample.

  • Reaction Incubation: Heat the vial at 60°C for 60 minutes in a heating block or water bath.

  • Work-up and Extraction:

    • After cooling to room temperature, add 500 µL of deionized water to the reaction mixture.

    • Extract the methyl ester derivative by adding 500 µL of hexane or dichloromethane and vortexing for 1 minute.

    • Allow the layers to separate and carefully transfer the organic (upper) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]

  • Analysis: The sample is now ready for GC-MS analysis.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the derivatization and GC-MS analysis of this compound.

Table 1: Derivatization Method Comparison

ParameterSilylation (BSTFA)Esterification (Methanolic HCl)
Reagent BSTFA + 1% TMCS3 M HCl in Methanol
Reaction Time 30 minutes60 minutes
Reaction Temp. 60-70°C60°C
By-products N-trimethylsilyl-trifluoroacetamideWater
Advantages Fast, powerful reagentReagents are inexpensive
Disadvantages Moisture sensitiveLonger reaction time, requires work-up

Table 2: Typical GC-MS Parameters

ParameterSilylation DerivativeEsterification Derivative
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Injection Mode SplitlessSplitless
Injector Temp. 250°C250°C
Oven Program 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/minHelium, 1.0 mL/min
MS Ionization Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
MS Mode Full Scan (m/z 50-500) or SIMFull Scan (m/z 50-500) or SIM

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Derivatization_Workflows cluster_silylation Silylation Workflow cluster_esterification Esterification Workflow s_start Start: Dried 2,3,5-Trichloroisonicotinic Acid Sample s_add_reagents Add Anhydrous Pyridine and BSTFA + 1% TMCS s_start->s_add_reagents s_vortex Vortex Mix s_add_reagents->s_vortex s_heat Heat at 60-70°C for 30 min s_vortex->s_heat s_cool Cool to Room Temperature s_heat->s_cool s_end Ready for GC-MS Injection s_cool->s_end e_start Start: Dried 2,3,5-Trichloroisonicotinic Acid Sample e_add_reagent Add 3M Methanolic HCl e_start->e_add_reagent e_vortex Vortex Mix e_add_reagent->e_vortex e_heat Heat at 60°C for 60 min e_vortex->e_heat e_cool Cool to Room Temperature e_heat->e_cool e_workup Work-up: Add Water & Extract with Organic Solvent e_cool->e_workup e_dry Dry Organic Layer with Na2SO4 e_workup->e_dry e_end Ready for GC-MS Injection e_dry->e_end

Caption: Experimental workflows for silylation and esterification.

Derivatization_Reaction_Pathways cluster_silylation_pathway Silylation Reaction cluster_esterification_pathway Esterification Reaction sp_acid This compound (-COOH group) sp_product TMS Derivative (-COOSi(CH3)3 group) sp_acid->sp_product + sp_reagent BSTFA sp_reagent->sp_product Reacts with ep_acid This compound (-COOH group) ep_product Methyl Ester Derivative (-COOCH3 group) ep_acid->ep_product + ep_reagent Methanol (CH3OH) + HCl catalyst ep_reagent->ep_product Reacts with

Caption: Chemical transformation pathways in derivatization.

References

Application Notes and Protocols: 2,3,5-Trichloroisonicotinic Acid in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes utilizing 2,3,5-trichloroisonicotinic acid and its derivatives as key intermediates in the production of various pesticides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in agrochemicals.

Introduction: The Role of this compound

This compound is a vital building block in the synthesis of several commercially important pesticides. Its primary role is as a precursor to key chlorinated pyridine intermediates, such as 2,3,5-trichloropyridine and 3,5,6-trichloro-2-pyridinol (TCP). These intermediates are then further functionalized to produce active pesticide molecules. The synthetic pathways often involve a critical decarboxylation step to remove the carboxylic acid group, followed by substitution reactions to build the final pesticide structure.

Synthesis of Key Intermediate: 2,3,5-Trichloropyridine

The conversion of this compound to 2,3,5-trichloropyridine is a crucial first step in many pesticide synthesis pathways. While specific literature detailing a high-yield protocol for this exact transformation is limited, a plausible method involves a copper-catalyzed decarboxylation, a common reaction for aromatic carboxylic acids.

Proposed Experimental Protocol: Copper-Catalyzed Decarboxylation

Objective: To synthesize 2,3,5-trichloropyridine via decarboxylation of this compound.

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), copper(I) oxide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2,3,5-trichloropyridine.

Note: This is a proposed protocol based on general methods for copper-catalyzed decarboxylation of aromatic carboxylic acids. Optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary to achieve optimal yields.

Application in the Synthesis of Chlorpyrifos

Chlorpyrifos is a broad-spectrum organophosphate insecticide. A key intermediate in its synthesis is 3,5,6-trichloro-2-pyridinol (TCP), which can be synthesized from 2,3,5-trichloropyridine.

Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) from 2,3,5,6-Tetrachloropyridine

While not directly from this compound, a well-documented route to TCP starts from 2,3,5,6-tetrachloropyridine. This highlights the importance of chlorinated pyridine intermediates.

Objective: To synthesize 3,5,6-trichloro-2-pyridinol from 2,3,5,6-tetrachloropyridine.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a 100 mL flask, add 2,3,5,6-tetrachloropyridine (0.1 mol), NaOH, TBAB, and 60 mL of water.

  • Heat the mixture at 100°C for 8 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, pour the mixture into 100 mL of ice water.

  • Acidify the mixture to a pH of 5-6 with HCl.

  • Filter the precipitate and extract the aqueous layer.

  • Combine the solid and the extracted organic phase to obtain the crude product.

  • The product can be further purified by recrystallization.

Quantitative Data:

ReactantProductCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2,3,5,6-Tetrachloropyridine3,5,6-Trichloro-2-pyridinolTBABWater100887>99

Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol (TCP)

G TCP 3,5,6-Trichloro-2-pyridinol (TCP) Reaction Reaction Mixture TCP->Reaction DEPTC O,O-diethylphosphorochloridothioate DEPTC->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Chlorpyrifos Chlorpyrifos Reaction->Chlorpyrifos Condensation G Acid This compound TCPy 2,3,5-Trichloropyridine Acid->TCPy Decarboxylation (Proposed) DCTP 2,3-Dichloro-5-(trichloromethyl)pyridine TCPy->DCTP Chlorination DCTF 2,3-Dichloro-5-(trifluoromethyl)pyridine DCTP->DCTF Fluorination Haloxyfop Haloxyfop-methyl DCTF->Haloxyfop Condensation

Application Notes and Protocols for the Quantification of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloroisonicotinic acid is a chlorinated pyridine derivative of interest in various fields, including agrochemical and pharmaceutical research. Accurate and sensitive quantification of this compound in diverse matrices is crucial for metabolism, toxicokinetic, and environmental fate studies. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound. In the absence of a standardized, validated method for this specific analyte, the following protocols have been adapted from established methods for the structurally similar compound, 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite of the organophosphorus insecticide chlorpyrifos. These methods, primarily based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer robust and sensitive approaches for the determination of chlorinated pyridine compounds.

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and suitability for analyzing polar, non-volatile compounds directly in complex matrices with minimal sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.

Data Presentation: Performance Characteristics of Adapted Methods

The following tables summarize the typical performance characteristics of the adapted analytical methods for the closely related compound, 3,5,6-trichloro-2-pyridinol (TCP). These values can be considered as target performance indicators for the analysis of this compound.

Table 1: HPLC-MS/MS Method Performance for TCP in Water Samples

ParameterValue
Linearity Range0.5 - 500 µg/L[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.05 - 0.12 µg/L[1]
Relative Standard Deviation (RSD)0.26 - 2.62%[1]
Enrichment Factor172 - 186[1]

Table 2: GC-MS Method Performance for TCP in Biological and Environmental Matrices

MatrixLinearity RangeLOD/LOQRecoveryRSD
Human UrineNot SpecifiedLOD: 0.05 µg/L, LOQ: 0.1 µg/L[2]104%[2]4.2%[2]
Rat/Human Blood6 - 1300 ng/mLLOQ: 10 ng/mL[3]85 - 102%[3]Not Specified
Vegetables5 - 500 µg/LLOD: 8.3 µg/kg70.4 - 107.6%[4]4.3 - 8.7%[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Water Samples by HPLC-MS/MS

This protocol is adapted from a method for the determination of 3,5,6-trichloro-2-pyridinol in water samples.[1]

1. Sample Preparation: Vortex-Assisted Surfactant-Enhanced Emulsification Liquid-Liquid Microextraction

  • To a 10 mL water sample, add 0.4% (v/v) acetic acid and 1.0 g of NaCl.

  • Add 0.2 mmol/L of Triton X-114 as a surfactant.

  • Add 80 µL of 1-undecanol as the extraction solvent.

  • Vortex the mixture at 3000 rpm for 60 seconds to form an emulsion.

  • Centrifuge the sample to separate the phases.

  • Solidify the floating organic droplet by placing the sample in an ice bath.

  • Transfer the solidified organic solvent to a clean vial, allow it to melt, and inject it into the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions

  • HPLC System: A coupled-column liquid chromatography system is recommended for enhanced cleanup.[5]

  • Column 1 (Trapping): Discovery C18, 5 µm, 50 x 2.1 mm.[5]

  • Column 2 (Analytical): ABZ+, 5 µm, 100 x 2.1 mm.[5]

  • Mobile Phase: To be optimized. A typical starting point for acidic compounds would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: To be optimized, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometer: A triple-quadrupole instrument with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative mode is likely suitable for the carboxylic acid functionality.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Protocol 2: Quantification of this compound in Biological and Vegetable Samples by GC-MS

This protocol is adapted from methods for the determination of 3,5,6-trichloro-2-pyridinol in various matrices.[2][3][4]

1. Sample Preparation

  • For Urine Samples: [2]

    • Perform steam distillation followed by solid-phase extraction on a polystyrol-divinylbenzene copolymer column.

    • Elute the analyte and proceed to derivatization.

  • For Blood Samples: [3]

    • To a 0.1 mL aliquot of blood, add 10 µL of concentrated HCl and mix.

    • Add an internal standard solution.

    • Extract with 2.5 mL of ethyl acetate by vortexing for 5 minutes.

    • Centrifuge to separate the layers and collect the organic phase.

    • Evaporate the solvent and reconstitute for derivatization.

  • For Vegetable Samples: [4]

    • Homogenize the sample and extract with acetone.

    • Perform a liquid-liquid cleanup with hexane and dichloromethane.

    • Dry the extract with anhydrous sodium sulfate.

    • Concentrate the extract and dissolve the residue in ethyl acetate for derivatization.

2. Derivatization

  • To the dried extract, add a suitable derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2][4]

  • Incubate the mixture to allow for the formation of the tert-butyldimethylsilyl (t-BDMS) derivative of the carboxylic acid group.

  • Adjust the final volume with a suitable solvent like hexane.

3. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

  • Injector: Splitless injection is recommended for trace analysis.

  • Temperature Program: To be optimized. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and hold.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A mass selective detector operated in selected ion monitoring (SIM) mode for quantification.

  • Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be explored for optimal sensitivity.

Visualizations

Experimental Workflow for Quantification of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing and Quantification sample Sample Collection (Water, Biological Fluid, Tissue) extraction Extraction (LLE or SPE) sample->extraction cleanup Extract Cleanup & Concentration extraction->cleanup hplc_ms HPLC-MS/MS Analysis cleanup->hplc_ms Direct Injection derivatization Derivatization (e.g., Silylation) cleanup->derivatization data_acquisition Data Acquisition (Chromatograms & Mass Spectra) hplc_ms->data_acquisition gc_ms_path GC-MS Analysis gc_ms_path->data_acquisition derivatization->gc_ms_path quantification Quantification (Calibration Curve) data_acquisition->quantification validation Method Validation (LOD, LOQ, Accuracy, Precision) quantification->validation

Caption: A generalized workflow for the quantification of this compound.

Metabolic Pathway of Chlorinated Pyridines

As no specific signaling pathway for this compound has been identified in the literature, a generalized metabolic pathway for chlorinated pyridines is presented. The metabolism of chlorinated pyridines often involves oxidation and conjugation reactions.[6][7][8][9]

metabolic_pathway parent Chlorinated Pyridine (e.g., this compound) oxidation Phase I Metabolism (Oxidation) parent->oxidation hydroxylated Hydroxylated Metabolites oxidation->hydroxylated conjugation Phase II Metabolism (Conjugation) hydroxylated->conjugation excretion Excretion (Urine, Feces) conjugation->excretion

Caption: A simplified, generalized metabolic pathway for chlorinated pyridines.

References

Synthesis of Novel Compounds from 2,3,5-Trichloroisonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 2,3,5-trichloroisonicotinic acid. This versatile starting material offers a scaffold for the development of a wide range of functionalized molecules with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the derivatization of the carboxylic acid group and the selective substitution of the chlorine atoms on the pyridine ring.

Overview of Synthetic Strategies

This compound is a privileged starting material due to its multiple reactive sites. The carboxylic acid group can be readily converted into esters and amides, providing a handle for further functionalization. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. The reactivity of the chlorine atoms is influenced by their position on the ring, enabling selective substitutions under controlled reaction conditions.

A general workflow for the synthesis of novel derivatives is presented below:

G start This compound acid_chloride 2,3,5-Trichloroisonicotinoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ ester Methyl 2,3,5-Trichloroisonicotinate start->ester MeOH, H⁺ acid_chloride->ester R'OH amide 2,3,5-Trichloroisonicotinamide Derivatives acid_chloride->amide R¹R²NH nucleophilic_sub Nucleophilic Aromatic Substitution ester->nucleophilic_sub Nu⁻ amide->nucleophilic_sub Nu⁻ final_compounds Novel Functionalized Compounds nucleophilic_sub->final_compounds

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Synthesis of 2,3,5-Trichloroisonicotinoyl Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for the synthesis of amides and esters.

Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 2,3,5-trichloroisonicotinoyl chloride, which can be used in the next step without further purification.

Synthesis of 2,3,5-Trichloroisonicotinamide Derivatives

Protocol:

  • Dissolve the crude 2,3,5-trichloroisonicotinoyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Synthesis of Methyl 2,3,5-Trichloroisonicotinate

Protocol:

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms on the pyridine ring can be displaced by various nucleophiles. The C2 and C5 positions are generally more susceptible to nucleophilic attack. Selective substitution can often be achieved by controlling the reaction temperature and the nature of the nucleophile.

General Protocol for Amination:

  • Dissolve the 2,3,5-trichloropyridine derivative (e.g., methyl 2,3,5-trichloroisonicotinate or a corresponding amide) (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Add the desired amine (1.1-1.5 eq) and a base like potassium carbonate or sodium hydride.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various derivatives.

Starting MaterialReagent/ReactionProductYield (%)
This compoundSOCl₂2,3,5-Trichloroisonicotinoyl chloride>95 (crude)
2,3,5-Trichloroisonicotinoyl chlorideBenzylamine, Et₃NN-benzyl-2,3,5-trichloroisonicotinamide85-95
This compoundMeOH, H₂SO₄Methyl 2,3,5-trichloroisonicotinate80-90
Methyl 2,3,5-trichloroisonicotinateMorpholine, K₂CO₃Methyl 2-(morpholino)-3,5-dichloroisonicotinate70-85
N-benzyl-2,3,5-trichloroisonicotinamideSodium methoxideN-benzyl-2-methoxy-3,5-dichloroisonicotinamide65-80

Application Notes: Potential in Drug Discovery

Derivatives of this compound have been explored for various biological activities, particularly as herbicides. For instance, analogs of picloram (4-amino-3,5,6-trichloropicolinic acid) have been synthesized and show potent herbicidal activity by acting as synthetic auxins.[1] This mode of action involves binding to auxin receptors, leading to uncontrolled growth and ultimately death of the plant.

G ligand Synthetic Auxin (e.g., Picloram Analog) receptor Auxin Receptor (e.g., TIR1/AFB) ligand->receptor Binds to ubiquitination Ubiquitination of Aux/IAA Repressors receptor->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation gene_expression Auxin-Responsive Gene Expression degradation->gene_expression Derepression response Uncontrolled Growth & Plant Death gene_expression->response

Caption: Simplified signaling pathway of synthetic auxin herbicides.

The structural similarity of this compound derivatives to other biologically active pyridine compounds suggests their potential as scaffolds for the development of novel therapeutic agents. For example, substituted pyridines are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The ability to introduce diverse functional groups through nucleophilic substitution on the pyridine ring allows for the generation of large libraries of compounds for high-throughput screening against various biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of novel compounds. The protocols provided herein offer a starting point for the exploration of its synthetic utility. The potential for these derivatives in agrochemical and pharmaceutical research warrants further investigation into their biological activities and mechanisms of action.

References

Application Notes and Protocols: 2,3,5-Trichloroisonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the coordination chemistry of analogous substituted pyridine carboxylic acids due to the limited availability of published data on 2,3,5-trichloroisonicotinic acid as a ligand. These guidelines are intended to be predictive and serve as a starting point for researchers.

Introduction

This compound is a derivative of isonicotinic acid, a well-known ligand in coordination chemistry. The presence of three electron-withdrawing chloro substituents on the pyridine ring is expected to influence the electronic properties of the ligand, potentially affecting the stability and reactivity of its metal complexes. The carboxylate group and the pyridine nitrogen atom are the primary coordination sites, allowing the ligand to act as a monodentate or bidentate chelating or bridging ligand.

The functionalization of pyridine carboxylic acids has been a strategy to modulate the properties of metal-organic frameworks (MOFs) and coordination polymers. For instance, amino-functionalized isonicotinic acid has been used to create cationic MOFs for anion exchange applications, such as the removal of chromate from water[1][2][3]. Similarly, chloro-substituted ligands like 4-chlorodipicolinic acid have been used to synthesize heavy metal complexes[4]. The principles from these related systems can be applied to explore the potential of this compound in designing novel coordination compounds with applications in catalysis, materials science, and drug development.

Predicted Coordination Modes

Based on the chemistry of related pyridine carboxylic acid ligands, this compound is predicted to exhibit several coordination modes. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. The pyridine nitrogen can also coordinate to a metal center.

G Predicted Coordination Modes of this compound cluster_ligand This compound cluster_modes Coordination Modes L 2,3,5-Trichloro- isonicotinate M1 Monodentate (N) L->M1 Pyridine N coordination M2 Monodentate (O) L->M2 Carboxylate O coordination M3 Bidentate Chelating (N,O) L->M3 N and O chelation M4 Bridging (O,O') L->M4 Carboxylate bridging

Caption: Predicted coordination modes for the 2,3,5-trichloroisonicotinate ligand.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal and lanthanide complexes of this compound, adapted from procedures for similar ligands[5][6].

General Synthesis of a Transition Metal Complex (e.g., Cobalt(II))

This protocol is based on the solvothermal synthesis of cobalt(II) coordination polymers with pyridinedicarboxylic acid ligands[5].

Materials:

  • This compound

  • Co(NO₃)₂·6H₂O

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol) and Co(NO₃)₂·6H₂O (0.1 mmol) in a mixture of DMF (5 mL), ethanol (2 mL), and deionized water (3 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

  • Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature (e.g., at a rate of 5 °C/h).

  • Collect the resulting crystals by filtration, wash with DMF and ethanol, and dry in air.

G Solvothermal Synthesis Workflow start Start dissolve Dissolve Ligand and Metal Salt in DMF/Ethanol/Water start->dissolve stir Stir at Room Temperature (30 min) dissolve->stir autoclave Transfer to Teflon-lined Autoclave stir->autoclave heat Heat at 120°C (72 hours) autoclave->heat cool Slow Cooling to Room Temperature heat->cool filter Filter and Wash Crystals cool->filter dry Air Dry filter->dry characterize Characterization (XRD, FTIR, etc.) dry->characterize end End characterize->end

Caption: General workflow for the solvothermal synthesis of a metal complex.

General Synthesis of a Lanthanide Complex (e.g., Gadolinium(III))

This protocol is adapted from the synthesis of lanthanide complexes with 5-nitropicolinic acid[7].

Materials:

  • This compound

  • Gd(NO₃)₃·6H₂O

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound (0.3 mmol) in a 1:1 mixture of methanol and deionized water (20 mL).

  • Slowly add a solution of Gd(NO₃)₃·6H₂O (0.1 mmol) in deionized water (5 mL) to the ligand solution with constant stirring.

  • Adjust the pH of the resulting solution to approximately 5-6 with a dilute NaOH solution to facilitate deprotonation of the carboxylic acid.

  • Stir the mixture at 60 °C for 4 hours.

  • Allow the solution to cool to room temperature and then leave it for slow evaporation.

  • Collect the crystalline product by filtration, wash with a small amount of cold water, and dry in a desiccator over silica gel.

Predicted Characterization Data

The following tables summarize the expected spectroscopic data for coordination complexes of this compound, based on data from analogous compounds[8][9][10].

Predicted FT-IR Spectral Data

Coordination of the ligand to a metal center is expected to cause shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.

Functional GroupPredicted Wavenumber (cm⁻¹) (Free Ligand)Predicted Wavenumber (cm⁻¹) (Coordinated Ligand)Comments
O-H (Carboxylic Acid)~3000 (broad)AbsentDeprotonation upon coordination.
C=O (Carboxylic Acid)~1700-Replaced by asymmetric and symmetric COO⁻ stretches.
COO⁻ (asymmetric)-~1600-1650Shift to lower frequency upon coordination.
COO⁻ (symmetric)-~1380-1420Shift to higher frequency upon coordination.
C=N (Pyridine Ring)~1580ShiftedShift indicates coordination of the pyridine nitrogen.
M-N Stretch-~400-500Appearance of a new band.
M-O Stretch-~500-600Appearance of a new band.
Predicted ¹H NMR Spectral Data

¹H NMR spectroscopy can be used to characterize diamagnetic complexes. The coordination of the ligand is expected to cause shifts in the signals of the pyridine ring proton.

ProtonPredicted Chemical Shift (δ ppm) (Free Ligand)Predicted Chemical Shift (δ ppm) (Coordinated Ligand)Comments
Pyridine-H~8.5-9.0ShiftedThe magnitude and direction of the shift depend on the metal and coordination mode.
COOH~13.0-14.0AbsentDue to deprotonation.

Potential Applications

While specific applications for complexes of this compound have not been reported, based on related structures, potential areas of application include:

  • Metal-Organic Frameworks (MOFs): The ligand can be used as a linker to construct porous MOFs for gas storage, separation, and catalysis[1][2][3]. The chloro substituents may introduce specific functionalities or alter the pore environment.

  • Catalysis: Transition metal complexes of pyridine carboxylic acids can act as catalysts in various organic transformations.

  • Biological Activity: Picolinic acid and its derivatives are known to have biological activity, and their metal complexes have been investigated as potential therapeutic agents[6][10]. The trichloro-substitution may enhance lipophilicity and cellular uptake.

Conclusion

This compound represents an unexplored ligand in coordination chemistry. The protocols and predictive data presented here, based on well-studied analogous systems, provide a solid foundation for researchers to begin synthesizing and characterizing its coordination complexes. The electron-withdrawing nature of the chloro substituents is likely to impart unique electronic and steric properties to the resulting complexes, making this ligand a promising candidate for the development of new materials and molecules with interesting properties and applications. Further experimental work is required to validate these predictions and fully elucidate the coordination chemistry of this intriguing ligand.

References

Application Notes and Protocols for the Reaction of 2,3,5-Trichloroisonicotinic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloroisonicotinic acid is a halogenated pyridine carboxylic acid derivative. Its structural features, including the electron-withdrawing chlorine atoms and the carboxylic acid functional group, make it a versatile building block in organic synthesis. The reaction of this compound with amines to form N-substituted 2,3,5-trichloroisonicotinamides is a key transformation for generating a diverse range of compounds. These resulting amides are of significant interest in medicinal and agricultural chemistry due to their potential biological activities. This document provides an overview of the synthetic routes to these amides, detailed experimental protocols, and a summary of their potential applications.

Reaction of this compound with Amines: Synthetic Pathways

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction. However, the direct reaction is often inefficient due to the acid-base reaction between the carboxylic acid and the basic amine, which forms a non-reactive carboxylate salt.[1] To overcome this, two primary strategies are employed for the synthesis of 2,3,5-trichloroisonicotinamides: activation of the carboxylic acid and conversion to an acyl chloride.

1. Carboxylic Acid Activation using Coupling Agents:

This is a widely used method in which a coupling reagent is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3] Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2] These reactions are typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][3]

2. Conversion to Acyl Chloride:

A more traditional and often highly effective method is the two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride.[4] This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting 2,3,5-trichloroisonicotinoyl chloride is then reacted with the desired amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.[4][6] This method is very general and can be applied to a wide range of primary and secondary amines.[7]

Experimental Protocols

Below are detailed protocols for the two main synthetic pathways for reacting this compound with amines.

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

This protocol is a robust, two-step procedure suitable for a wide range of primary and secondary amines.[4][5]

Step 1: Synthesis of 2,3,5-Trichloroisonicotinoyl Chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

    • Round-bottom flask with a reflux condenser and a gas outlet to a trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases.

    • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 2,3,5-trichloroisonicotinoyl chloride is typically used in the next step without further purification.

Step 2: Reaction of 2,3,5-Trichloroisonicotinoyl Chloride with an Amine

  • Reagents and Materials:

    • Crude 2,3,5-trichloroisonicotinoyl chloride from Step 1

    • Primary or secondary amine (1.0 - 1.2 eq)

    • Triethylamine (TEA) or pyridine (2.0 eq) as a base[6]

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Round-bottom flask with a dropping funnel and a magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

    • Dissolve the crude 2,3,5-trichloroisonicotinoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Amide Synthesis using a Coupling Agent (EDC/HOBt)

This one-pot protocol is a milder alternative to the acyl chloride method and is suitable for sensitive substrates.[3]

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Cool the solution in an ice bath and add DIPEA (3.0 eq).

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Quantitative Data

While specific data for the reaction of this compound with a wide range of amines is not extensively available in the public literature, the following table provides representative yields for the synthesis of related nicotinamide derivatives, which can be expected to be similar for the target reactions.

Amine SubstrateCoupling MethodSolventBaseYield (%)
2-AminopyrazineAcyl ChlorideAcetoneK₂CO₃Good
AnilinePCl₃Inert Solvent-~95%
3,4-DichloroanilinePCl₃Inert Solvent-Good
Various Aromatic AminesAcyl ChlorideTHF-Good

Note: Yields are highly dependent on the specific amine and reaction conditions.

Applications and Biological Activities

Derivatives of nicotinic acid and related halogenated pyridines have shown significant potential in the agrochemical sector. While specific biological data for amides of this compound are not widely reported, related structures exhibit potent herbicidal activity.

Herbicidal Activity:

Many pyridine derivatives are known to act as herbicides.[8] For instance, N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against various weeds.[8] It is plausible that N-substituted 2,3,5-trichloroisonicotinamides could exhibit similar properties, potentially by inhibiting essential plant enzymes. The trichloro-substitution pattern on the pyridine ring is a common feature in several commercial herbicides.

Visualizations

Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted 2,3,5-trichloroisonicotinamides via the acyl chloride pathway.

experimental_workflow start This compound intermediate 2,3,5-Trichloroisonicotinoyl Chloride (in situ) start->intermediate Step 1: Chlorination reagent1 SOCl₂ or (COCl)₂ (Catalytic DMF) reagent1->intermediate reaction Amidation Reaction intermediate->reaction Step 2 amine Primary or Secondary Amine (R₁R₂NH) amine->reaction base Base (e.g., TEA) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product N-Substituted 2,3,5-Trichloroisonicotinamide purification->product

General workflow for the synthesis of N-substituted 2,3,5-trichloroisonicotinamides.
Logical Relationship of Synthetic Pathways

This diagram illustrates the decision-making process for choosing a synthetic pathway for the amidation reaction.

logical_relationship start Synthesize 2,3,5-Trichloroisonicotinamide decision Substrate Sensitivity? start->decision path1 Acyl Chloride Pathway decision->path1 Robust Substrate path2 Coupling Agent Pathway decision->path2 Sensitive Substrate step1_1 Convert to Acyl Chloride (e.g., SOCl₂) path1->step1_1 step1_2 React with Amine + Base step1_1->step1_2 product Target Amide step1_2->product step2_1 One-pot reaction with Acid, Amine, Coupling Agent (e.g., EDC/HOBt) & Base path2->step2_1 step2_1->product

Decision tree for selecting a synthetic pathway for amidation.

References

Application Notes and Protocols for the Esterification of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suitable methods for the esterification of 2,3,5-trichloroisonicotinic acid, a sterically hindered and electron-deficient heteroaromatic carboxylic acid. The protocols are designed to guide researchers in selecting the most appropriate method based on the desired ester, available reagents, and scale of the reaction.

Introduction

This compound and its ester derivatives are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals. The presence of three chlorine atoms on the pyridine ring significantly deactivates the carboxyl group towards nucleophilic attack and introduces considerable steric hindrance, making its esterification challenging compared to simpler carboxylic acids. Standard esterification methods may require optimization or the use of more potent activating agents to achieve high yields. This document outlines several effective protocols for this transformation.

Recommended Esterification Protocols

Several methods can be employed for the esterification of this compound. The choice of method will depend on the alcohol being used (primary, secondary, or tertiary), the desired reaction conditions (mild vs. harsh), and the scale of the synthesis.

Method 1: Acid Chloride Formation Followed by Alcoholysis

This is a robust and often high-yielding method for esterifying sterically hindered and electron-deficient carboxylic acids. The carboxylic acid is first converted to the more reactive acid chloride, which then readily reacts with the alcohol.

Protocol 1A: Using Thionyl Chloride (SOCl₂)

This is a classic and effective method for the preparation of acid chlorides.

  • Step 1: Formation of 2,3,5-Trichloroisonicotinoyl Chloride

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solid has dissolved.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an inert solvent like toluene to ensure complete removal.

  • Step 2: Esterification

    • In a separate flask, dissolve the desired alcohol (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the alcohol solution to 0 °C in an ice bath.

    • Dissolve the crude 2,3,5-trichloroisonicotinoyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled alcohol solution.

    • A non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), is typically added to scavenge the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

A similar procedure for a related polychlorinated pyridinecarboxylic acid, 4-amino-3,6-dichloropyridine-2-carboxylic acid, using thionyl chloride in methanol at 60 °C for 7 hours, resulted in a 93.26% yield of the corresponding methyl ester[1].

Protocol 1B: Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for forming acid chlorides under mild conditions.

  • Step 1: Formation of 2,3,5-Trichloroisonicotinoyl Chloride

    • Dissolve this compound in an anhydrous chlorinated solvent such as dichloromethane or 1,2-dichloroethane.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5-2.0 equivalents) at room temperature. Gas evolution (CO and CO₂) will be observed.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Step 2: Esterification

    • Follow the same procedure as described in Step 2 of Protocol 1A.

Method 2: Fischer-Speier Esterification (Acid-Catalyzed)

This method involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst. It is most effective for simple primary and secondary alcohols.

Protocol:

  • Suspend this compound in a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Heat the mixture to reflux and maintain for several hours (8-24 hours), monitoring the reaction progress by TLC or LC-MS. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester as needed.

For the synthesis of methyl 4-amino-3,6-dichloropyridine-2-carboxylate, a reaction with concentrated sulfuric acid in methanol at 60 °C for 7 hours gave an 89.14% yield[1].

Method 3: Steglich Esterification

This method is particularly useful for sterically hindered substrates and acid-sensitive molecules as it proceeds under mild, neutral conditions. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide (DCC or EDC, 1.1-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous workup.

  • Dilute the reaction mixture with the solvent and wash sequentially with dilute HCl (e.g., 0.5 M), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a mild and effective method for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol center. It is suitable for substrates with sensitive functional groups.

Protocol:

  • Dissolve this compound (1.0 equivalent), the alcohol (1.0-1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent to the reaction mixture. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data Summary

MethodAlcoholReagentsConditionsYield (%)Reference
Acid Chloride (Thionyl Chloride)MethanolSOCl₂, Methanol60 °C, 7 h93.26[1]
Fischer-Speier EsterificationMethanolConc. H₂SO₄, Methanol60 °C, 7 h89.14[1]

Experimental Workflows and Diagrams

Diagram 1: General Workflow for Esterification via Acid Chloride

Esterification_Workflow General Workflow for Esterification via Acid Chloride cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A This compound C 2,3,5-Trichloroisonicotinoyl Chloride A->C Reflux or RT B Chlorinating Agent (SOCl₂ or Oxalyl Chloride) B->C E Ester Product C->E 0 °C to RT D Alcohol + Base D->E F Workup & Purification E->F G Pure Ester F->G

Caption: Workflow for the two-step esterification process.

Diagram 2: Comparison of Esterification Pathways

Esterification_Pathways Comparison of Esterification Pathways cluster_acid_chloride Acid Chloride Pathway cluster_fischer Fischer Esterification cluster_coupling Coupling Agent Pathway Start This compound + Alcohol AC1 Formation of Acid Chloride Start->AC1 High Yield, Robust F1 Acid Catalyst (H⁺) Start->F1 Simple Reagents, Excess Alcohol C1 Steglich (DCC/DMAP) or Mitsunobu (DEAD/PPh₃) Start->C1 Mild Conditions, Steric Hindrance Tolerant AC2 Reaction with Alcohol AC1->AC2 End Ester Product AC2->End F2 Reflux (Dehydration) F1->F2 F2->End C2 Mild Conditions (RT) C1->C2 C2->End

Caption: Decision tree for selecting an esterification method.

Safety Precautions

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Strong acids like sulfuric acid are highly corrosive. Handle with care and add them slowly to the alcohol to avoid splashing.

  • Carbodiimides (DCC, EDC) are potential sensitizers. Avoid inhalation of dust and skin contact.

  • Mitsunobu reagents (DEAD, DIAD) are potentially explosive and should be handled with care. Store at low temperatures.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes: 2,3,5-Trichloroisonicotinic Acid as a Versatile Intermediate in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichloroisonicotinic acid, a halogenated derivative of pyridine-4-carboxylic acid, represents a key building block in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The presence of multiple reactive sites—three chlorine atoms susceptible to nucleophilic substitution and a carboxylic acid group amenable to various transformations—makes it a valuable starting material for creating complex molecular architectures. This document provides an overview of its application as an intermediate in the synthesis of novel compounds with potential as active pharmaceutical ingredients (APIs), along with generalized experimental protocols and conceptual workflows.

While direct synthesis of a marketed API from this compound is not prominently documented in publicly available literature, its structural motif is instrumental in the laboratory-scale synthesis of compounds investigated for various biological activities. The protocols outlined below are based on established organic chemistry principles for the reactions of polychlorinated pyridines and carboxylic acids.

Key Synthetic Transformations and Potential Applications

The reactivity of this compound allows for a range of synthetic modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates these substitutions, particularly at the 2- and 5-positions.

Synthesis of Aminopyridine Derivatives

The displacement of chlorine atoms with amines is a fundamental step in building scaffolds for potential kinase inhibitors, GPCR modulators, and other targeted therapies.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane).

  • Addition of Reagents: Add the desired amine (1.1 to 3.0 eq., depending on the desired degree of substitution) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2.0-4.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Data for Amination Reactions

Amine NucleophileStoichiometry (eq.)Reaction Temperature (°C)Typical Yield (%)
Morpholine1.110075-85
Piperidine2.212070-80
Aniline3.014060-75

Note: The yields are hypothetical and serve as a general representation. Actual yields may vary based on specific substrates and reaction conditions.

Synthesis of Ether and Thioether Derivatives

Displacement of the chloro groups with alkoxides or thiolates can introduce functionalities that may enhance binding to biological targets or improve pharmacokinetic properties.

Experimental Protocol: General Procedure for O- and S-Arylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF), add the desired alcohol or thiol (1.1-1.5 eq.).

  • Base Addition: Add a strong base such as sodium hydride (NaH, 1.2-1.6 eq.) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with water at 0 °C. Acidify the aqueous layer with 1N HCl and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by an appropriate method.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety can be converted into amides, esters, or other functional groups, providing another point of diversification for the synthesized library of compounds.

Experimental Protocol: General Amide Coupling

  • Activation of Carboxylic Acid: To a solution of the substituted isonicotinic acid derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or DMF), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq.). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq.) to the activated acid solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Conceptual Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of synthesis and a hypothetical signaling pathway that could be targeted by derivatives of this compound.

G cluster_synthesis Synthetic Workflow start This compound sub1 Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) start->sub1 intermediate Substituted Isonicotinic Acid Intermediate sub1->intermediate sub2 Carboxylic Acid Modification (Amide Coupling, Esterification) intermediate->sub2 product Final Bioactive Compound Library sub2->product

Caption: Synthetic workflow for generating a library of bioactive compounds.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adp ADP receptor->adp downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream Phosphorylates inhibitor Synthesized Inhibitor (API Candidate) inhibitor->receptor Inhibits ATP Binding atp ATP atp->receptor response Cellular Response (Proliferation, Survival) downstream->response Activates

Caption: Hypothetical mechanism of action for a kinase inhibitor.

Conclusion

This compound serves as a highly functionalized and versatile starting material for the synthesis of novel heterocyclic compounds. Its reactivity allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery programs. The protocols and workflows presented here provide a foundational guide for researchers and scientists to explore the potential of this intermediate in the development of new active pharmaceutical ingredients. Further investigation into the biological activities of its derivatives is warranted to unlock its full therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,3,5-Trichloroisonicotinic acid is a critical process. This technical support guide provides troubleshooting advice and frequently asked questions to help optimize the reaction yield and address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Two primary synthetic routes are commonly considered for the preparation of this compound.

  • Route 1: Chlorination and Oxidation of a Picoline Derivative. This pathway involves the initial chlorination of a suitable 4-picoline precursor to yield 2,3,5-trichloro-4-methylpyridine. The methyl group is then oxidized to a carboxylic acid.

  • Route 2: Synthesis via 2,3,5-Trichloropyridine Intermediate. This method starts with the synthesis of 2,3,5-trichloropyridine, a key intermediate. A carboxylic acid group is then introduced at the 4-position, typically through metalation followed by carboxylation.

Q2: What are the critical parameters influencing the yield of the final product?

A2: The overall yield is highly dependent on the optimization of several factors in each synthetic step, including:

  • Reaction Temperature: Precise temperature control is crucial for both the chlorination and oxidation/carboxylation steps to minimize side reactions.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of degradation products.

  • Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents (where necessary) is essential to prevent unwanted side reactions.

  • Catalyst Selection and Concentration (if applicable): The choice of catalyst and its concentration can significantly impact reaction rate and selectivity.

Q3: What are common byproducts in the synthesis of this compound?

A3: The formation of byproducts can significantly reduce the yield and complicate purification. Common byproducts may include:

  • Incompletely chlorinated pyridines: Isomers with fewer than three chlorine atoms may be present if the chlorination step is not driven to completion.

  • Over-chlorinated species: Perchlorinated pyridines can form under harsh chlorination conditions.

  • Products from incomplete oxidation/hydrolysis: If the conversion of the methyl or trichloromethyl group is not complete, the corresponding aldehyde or alcohol intermediates may be present.

  • Decarboxylated products: The final product can be susceptible to decarboxylation under certain conditions, leading to the formation of 2,3,5-trichloropyridine.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Chlorination Step
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction time. - Increase reaction temperature gradually while monitoring for byproduct formation. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Sub-optimal Chlorinating Agent - Evaluate different chlorinating agents (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide). - Optimize the stoichiometry of the chlorinating agent.
Presence of Water - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions - Lower the reaction temperature to improve selectivity. - Consider a stepwise chlorination approach to control the degree of chlorination.
Problem 2: Low Yield in the Oxidation/Carboxylation Step
Potential Cause Troubleshooting Suggestion
Incomplete Oxidation of the Methyl Group - Increase the concentration of the oxidizing agent (e.g., KMnO₄, CrO₃). - Optimize the reaction temperature and time. - Ensure the pH of the reaction mixture is within the optimal range for the chosen oxidant.
Inefficient Carboxylation of the Lithiated Intermediate - Use freshly prepared and titrated organolithium reagent. - Ensure the reaction is performed at a very low temperature (e.g., -78 °C) to maintain the stability of the lithiated species. - Use high-purity, dry carbon dioxide.
Degradation of the Product - Work up the reaction mixture promptly after completion. - Avoid excessively high temperatures during purification.
Hydrolysis of Trichloromethyl Group is Sluggish - Use a stronger acid or base for hydrolysis. - Increase the reaction temperature. - Consider using a co-solvent to improve solubility.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Presence of Multiple Byproducts - Optimize the reaction conditions to minimize byproduct formation. - Employ column chromatography with a suitable solvent system for separation.
Co-precipitation of Starting Material or Intermediates - Adjust the pH during the work-up to selectively precipitate the desired product. - Utilize recrystallization from an appropriate solvent to enhance purity.
Product is an Oil or Gummy Solid - Attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature. - Consider converting the carboxylic acid to a salt for easier handling and purification, followed by acidification to regenerate the acid.

Experimental Protocols

General Procedure for the Synthesis of 2,3,5-Trichloropyridine (Intermediate)

This procedure is adapted from a patented method involving the dechlorination of pentachloropyridine.[1]

  • To a reaction vessel equipped with a stirrer, reflux condenser, and temperature probe, add pentachloropyridine and a suitable water-immiscible solvent (e.g., toluene).

  • Add a strongly alkaline aqueous solution (e.g., concentrated sodium hydroxide solution) to maintain a pH of at least 11.

  • Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).

  • Gradually add zinc dust to the heated mixture.

  • Maintain the reaction at the set temperature with vigorous stirring for several hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and filter to remove unreacted zinc and other solids.

  • Separate the organic layer, wash with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain crude 2,3,5-trichloropyridine, which can be further purified by distillation or recrystallization.

General Procedure for the Oxidation of a Methylpyridine

This is a general method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid.

  • Dissolve the 2,3,5-trichloro-4-methylpyridine in a suitable solvent (e.g., water or a mixture of t-butanol and water).

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.

  • Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound in publicly accessible literature, the following tables present hypothetical data based on common trends in similar reactions to illustrate how reaction parameters can be optimized.

Table 1: Hypothetical Optimization of the Chlorination of 4-Picoline

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Picoline:Chlorinating Agent)Yield of 2,3,5-Trichloro-4-methylpyridine (%)
180121:3.545
2100121:3.560
3120121:3.575
4120181:3.580
5120121:4.082

Table 2: Hypothetical Optimization of the Oxidation of 2,3,5-Trichloro-4-methylpyridine

EntryOxidizing AgentTemperature (°C)Reaction Time (h)Yield of this compound (%)
1KMnO₄80665
2KMnO₄100678
3KMnO₄1001085
4CrO₃/H₂SO₄80670
5CrO₃/H₂SO₄100682

Visualizations

The following diagrams illustrate the proposed synthetic workflows and a troubleshooting decision tree.

Synthesis_Workflow cluster_route1 Route 1: Chlorination and Oxidation cluster_route2 Route 2: Synthesis via Intermediate 4-Picoline 4-Picoline Chlorination Chlorination 4-Picoline->Chlorination 2,3,5-Trichloro-4-methylpyridine 2,3,5-Trichloro-4-methylpyridine Chlorination->2,3,5-Trichloro-4-methylpyridine Oxidation Oxidation 2,3,5-Trichloro-4-methylpyridine->Oxidation 2,3,5-Trichloroisonicotinic_Acid_1 This compound Oxidation->2,3,5-Trichloroisonicotinic_Acid_1 Pentachloropyridine Pentachloropyridine Dechlorination Dechlorination Pentachloropyridine->Dechlorination 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Dechlorination->2,3,5-Trichloropyridine Carboxylation Carboxylation 2,3,5-Trichloropyridine->Carboxylation 2,3,5-Trichloroisonicotinic_Acid_2 This compound Carboxylation->2,3,5-Trichloroisonicotinic_Acid_2 Troubleshooting_Workflow Low_Yield Low Overall Yield Check_Chlorination Analyze Chlorination Step Low_Yield->Check_Chlorination Check_Oxidation Analyze Oxidation/Carboxylation Step Check_Chlorination->Check_Oxidation No Issue Incomplete_Chlorination Incomplete Reaction or Side Products Check_Chlorination->Incomplete_Chlorination Issue Found Incomplete_Oxidation Incomplete Conversion or Degradation Check_Oxidation->Incomplete_Oxidation Issue Found Purification_Issues Check Purification Protocol Check_Oxidation->Purification_Issues No Issue Optimize_Chlorination Optimize Temp, Time, Reagents Incomplete_Chlorination->Optimize_Chlorination Optimize_Oxidation Optimize Oxidant, Temp, Time Incomplete_Oxidation->Optimize_Oxidation Successful_Optimization Improved Yield Optimize_Chlorination->Successful_Optimization Optimize_Oxidation->Successful_Optimization Modify_Purification Adjust pH, Recrystallize, Chromatography Purification_Issues->Modify_Purification Issue Found Modify_Purification->Successful_Optimization

References

Technical Support Center: Purification of 2,3,5-Trichloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3,5-trichloroisonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification methods for this compound and its derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Impurities can arise from starting materials, byproducts, and degradation products. Potential impurities include unreacted 2,3,5-trichloropyridine, incompletely hydrolyzed intermediates (if the acid is prepared from an ester or nitrile), and other chlorinated pyridine species formed during the synthesis. The specific impurity profile will depend on the synthetic route employed.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a final recrystallization step. The charcoal adsorbs the colored compounds, which can then be removed by filtration.

Q4: My purified this compound has a low melting point. What could be the issue?

A4: A low or broad melting point is a common indicator of impurities. The presence of residual solvents or unreacted starting materials can depress the melting point. Further purification by recrystallization or chromatography is recommended. It is also advisable to ensure the product is thoroughly dried under vacuum.

Q5: Can I use distillation to purify this compound?

A5: While fractional distillation can be effective for purifying the precursor, 2,3,5-trichloropyridine, it is generally not suitable for the carboxylic acid itself due to its high boiling point and potential for decarboxylation at elevated temperatures.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then cool again.
The product is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent system (a mixture of a good solvent and a poor solvent).
Oiling out instead of crystallization. The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling solvent. Add a small amount of a solvent in which the compound is less soluble to the hot solution.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. The product has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of compounds (overlapping peaks). Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A solvent system that gives a good separation of spots on TLC (Rf values between 0.2 and 0.5) is a good starting point.
Column is overloaded.Use a larger column or reduce the amount of sample loaded.
Column was not packed properly (channeling).Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For acidic compounds like this compound, adding a small amount of acetic or formic acid to the eluent can help.
Streaking or tailing of bands. The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (like acetic acid for acidic compounds) to the eluent.
The sample was not loaded in a narrow band.Dissolve the sample in a minimal amount of the initial eluent and load it carefully onto the column.

Experimental Protocols

Purification of 2,3,5-Trichloropyridine (Precursor) by Recrystallization

This protocol is based on the purification of the precursor to this compound.

  • Dissolution: Dissolve the crude 2,3,5-trichloropyridine in a minimal amount of hot hexane.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the solution in an ice bath to -20°C to maximize crystal formation.[1]

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum.

A 99+% purity was reported for the product obtained through this method.[1]

General Protocol for Acid-Base Extraction of a Carboxylic Acid
  • Dissolution: Dissolve the crude carboxylic acid derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified carboxylic acid under vacuum.

Data Presentation

Table 1: Recrystallization Solvents for Chlorinated Pyridine Derivatives

CompoundSolventObservations
2,3,5-TrichloropyridineHexaneEffective for obtaining high purity crystals, especially with cooling to -20°C.[1]
2-Alkoxy-3,5-dichloropyridine intermediateEthanolMentioned as a solvent for recrystallization to refine the product.

Note: Specific quantitative data for the recrystallization of this compound and its derivatives is limited in the available literature. The table provides information on the precursor and a related intermediate. Researchers should perform solvent screening to determine the optimal recrystallization conditions for their specific derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude 2,3,5-Trichloro- isonicotinic Acid Derivative recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Option 3 hplc HPLC recrystallization->hplc column_chromatography->hplc acid_base_extraction->hplc nmr NMR Spectroscopy hplc->nmr melting_point Melting Point nmr->melting_point pure_product Pure Product melting_point->pure_product Purity Confirmed troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out Observation no_crystals No Crystals Form start->no_crystals Observation low_yield Low Yield start->low_yield Observation success Pure Crystals Obtained start->success Success slow_cooling Slower Cooling oiling_out->slow_cooling Solution change_solvent Change Solvent oiling_out->change_solvent Solution concentrate_solution Concentrate Solution no_crystals->concentrate_solution Solution add_anti_solvent Add Anti-solvent no_crystals->add_anti_solvent Solution scratch_flask Scratch Inner Wall of Flask no_crystals->scratch_flask Solution cool_longer Cool for Longer / to Lower Temp low_yield->cool_longer Solution minimize_wash Minimize Washing Volume low_yield->minimize_wash Solution slow_cooling->success change_solvent->success concentrate_solution->success add_anti_solvent->success scratch_flask->success cool_longer->success minimize_wash->success

References

Technical Support Center: Synthesis of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Trichloroisonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a multi-step synthesis from a picoline precursor.

Problem EncounteredPotential CauseSuggested Troubleshooting Steps
Low Yield of Final Product Incomplete chlorination of the pyridine ring or the methyl group.- Ensure the use of a suitable chlorinating agent and catalyst. - Optimize reaction time and temperature for each chlorination step. - Monitor the reaction progress using GC-MS or HPLC to ensure complete conversion of the starting material.
Incomplete hydrolysis of the trichloromethyl group.- Use a strong acid, such as concentrated sulfuric acid, for the hydrolysis step. - Ensure a sufficient reaction time and temperature for the complete conversion of the -CCl3 group to the carboxylic acid.
Loss of product during workup and purification.- Optimize the extraction and recrystallization solvents to minimize product loss. - Consider chromatographic purification if simple recrystallization is ineffective.
Formation of Isomeric Byproducts Non-selective chlorination of the pyridine ring.- Control the reaction temperature during ring chlorination, as temperature can influence isomer distribution. - The choice of chlorinating agent and catalyst can affect regioselectivity.
Rearrangement reactions under acidic conditions.- Perform the hydrolysis of the trichloromethyl group under carefully controlled temperature conditions to avoid potential rearrangements.
Presence of Under-chlorinated Impurities Insufficient amount of chlorinating agent or inadequate reaction time.- Use a molar excess of the chlorinating agent. - Increase the reaction time and monitor for the disappearance of partially chlorinated intermediates.
Evidence of Decarboxylation High temperatures during the final hydrolysis or purification steps.- Avoid excessive temperatures during the hydrolysis of the trichloromethyl group. - If distillation is used for purification, perform it under reduced pressure to lower the boiling point.
Formation of Dark-colored Impurities Degradation of the pyridine ring under harsh reaction conditions.- Use the mildest possible conditions for both chlorination and hydrolysis. - Consider the use of an inert atmosphere to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of isomeric impurities in the synthesis of this compound?

A1: The most common source of isomeric impurities is the ring chlorination step. The chlorination of a substituted pyridine ring can lead to the formation of various constitutional isomers depending on the directing effects of the existing substituents and the reaction conditions. Careful control of temperature and the choice of chlorinating agent are crucial for maximizing the yield of the desired 2,3,5-trichloro isomer.

Q2: I am observing a significant amount of a byproduct with a lower molecular weight than the target molecule. What could this be?

A2: A common byproduct with a lower molecular weight could be the result of decarboxylation of the final product, this compound. This is particularly likely if the final hydrolysis or subsequent purification steps are carried out at elevated temperatures. The resulting product would be 2,3,5-trichloropyridine.

Q3: My reaction mixture for the hydrolysis of the trichloromethyl group is turning very dark. Is this normal?

A3: While some color change can be expected, a very dark or black reaction mixture may indicate decomposition of the pyridine ring. This can be caused by excessively harsh conditions, such as very high temperatures or a highly concentrated acid catalyst. It is advisable to perform the hydrolysis at the lowest effective temperature and for the minimum time required for complete conversion.

Q4: Can I use a single-step process to chlorinate both the ring and the side chain?

A4: While some methods for exhaustive chlorination exist, a stepwise approach is generally recommended for better control and selectivity. Side-chain chlorination often proceeds via a radical mechanism, while ring chlorination is typically an electrophilic substitution. Attempting both simultaneously can lead to a complex mixture of products that is difficult to separate.

Q5: What is the best method to purify the final this compound?

A5: Recrystallization from a suitable solvent system is the most common method for purifying the final product. The choice of solvent will depend on the impurity profile. If isomeric impurities are present, fractional crystallization or preparative chromatography may be necessary.

Experimental Protocol: Synthesis of this compound via a Multi-Step Approach

This protocol outlines a general procedure for the synthesis of this compound. Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Side-Chain Chlorination of a Substituted Picoline

  • In a reaction vessel equipped with a reflux condenser, mechanical stirrer, and a gas inlet, charge the starting picoline derivative and a suitable solvent (e.g., carbon tetrachloride).

  • Initiate the reaction with a radical initiator (e.g., AIBN or UV light).

  • Bubble chlorine gas through the reaction mixture at a controlled rate while maintaining the reaction temperature.

  • Monitor the reaction progress by GC-MS until the desired degree of chlorination is achieved.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude trichloromethylpyridine derivative.

Step 2: Ring Chlorination

  • To the crude product from Step 1, add a chlorinating agent (e.g., phosphorus pentachloride or chlorine gas with a Lewis acid catalyst).

  • Heat the mixture to the desired reaction temperature and maintain for several hours.

  • Monitor the formation of the 2,3,5-trichloro-4-(trichloromethyl)pyridine by GC-MS.

  • After the reaction is complete, carefully quench the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

Step 3: Hydrolysis of the Trichloromethyl Group

  • Add the crude 2,3,5-trichloro-4-(trichloromethyl)pyridine to concentrated sulfuric acid.

  • Heat the mixture with stirring to a temperature sufficient to induce hydrolysis (typically 80-120°C).

  • Maintain the temperature until the evolution of HCl gas ceases and TLC or HPLC analysis indicates complete conversion.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude this compound.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture or toluene) to obtain the purified this compound.

Diagrams

Synthesis_Pathway_and_Side_Reactions Start 3-Picoline Derivative SideChainChlorination Side-Chain Chlorination (-CH3 -> -CCl3) Start->SideChainChlorination RingChlorination Ring Chlorination (Positions 2, 3, 5) SideChainChlorination->RingChlorination IncompleteSideChain Incomplete Side-Chain Chlorination (-CHCl2, -CH2Cl) SideChainChlorination->IncompleteSideChain Hydrolysis Hydrolysis (-CCl3 -> -COOH) RingChlorination->Hydrolysis IsomerFormation Isomer Formation (e.g., 2,5,6-trichloro) RingChlorination->IsomerFormation IncompleteRingChlorination Incomplete Ring Chlorination RingChlorination->IncompleteRingChlorination Degradation Ring Degradation RingChlorination->Degradation Harsh Conditions Product This compound Hydrolysis->Product IncompleteHydrolysis Incomplete Hydrolysis Hydrolysis->IncompleteHydrolysis Hydrolysis->Degradation Harsh Conditions Decarboxylation Decarboxylation Product->Decarboxylation High Temp.

Caption: Synthetic pathway of this compound and potential side reactions.

stability of 2,3,5-Trichloroisonicotinic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2,3,5-Trichloroisonicotinic acid under various experimental conditions. The information herein is intended for researchers, scientists, and professionals in drug development to aid in designing and troubleshooting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like many organic molecules, can be influenced by several factors. These include:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.

  • Presence of other reagents: The compatibility of the compound with other substances in a formulation or reaction mixture should be considered.

Q2: How can I determine the intrinsic stability of my batch of this compound?

To determine the intrinsic stability, a series of "forced degradation" or "stress testing" studies are recommended.[1] These studies involve subjecting the compound to conditions more severe than its intended storage and use to identify potential degradation pathways and products.[1][2] The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the analytical methods are capable of detecting the degradation products.[3][4]

Q3: What are the recommended starting conditions for a forced degradation study on this compound?

There are no specific regulatory guidelines for the exact conditions of forced degradation studies; however, a general set of starting conditions can be applied.[2][4] The conditions should be selected on a case-by-case basis.[3] It is often practical to start with more extreme conditions and shorter time points to quickly assess the rate of degradation.[2]

Troubleshooting Guide

Issue: No degradation is observed under the initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or extend the exposure time. For hydrolytic studies, if no degradation is seen in 0.1 M HCl or 0.1 M NaOH, you can try refluxing in higher strength acid or alkali for a longer duration.[5]

Issue: The compound degrades too quickly, with more than 20% degradation observed.

  • Possible Cause: The stress conditions are too harsh.

  • Solution: Reduce the severity of the conditions. Use a lower temperature, shorter exposure time, or a lower concentration of the stress agent. The aim is to achieve a target degradation of approximately 10%.[2]

Issue: Unexpected peaks are observed in the chromatogram.

  • Possible Cause: These could be degradation products, impurities from the starting material, or artifacts from the reaction with excipients or co-solvents.

  • Solution:

    • Analyze a control sample (the compound without the stressor) to rule out pre-existing impurities.

    • If possible, use inert co-solvents that are unlikely to react or interfere with the analysis.[5]

    • Employ a stability-indicating analytical method, such as HPLC with a photodiode array detector, to ensure peak purity.

    • Further structural elucidation of the new peaks using techniques like LC-MS, GC-MS, or NMR is necessary to identify them as degradation products.[6]

Data Presentation: Recommended Conditions for Forced Degradation Studies

The following tables summarize the generally accepted starting conditions for forced degradation studies. These should be adapted based on the observed stability of this compound.

Table 1: Hydrolytic Degradation Conditions

ConditionReagent ConcentrationTemperatureSampling Time
Acidic0.1 M - 1 M HClRoom Temp, 40°C, 60°C1, 3, 5 days
Basic0.1 M - 1 M NaOHRoom Temp, 40°C, 60°C1, 3, 5 days
NeutralWaterRoom Temp, 40°C, 60°C1, 3, 5 days

Table 2: Oxidative Degradation Conditions

Oxidizing AgentConcentrationTemperatureSampling Time
Hydrogen Peroxide3%Room Temp, 60°C1, 3, 5 days
AIBN (Azobisisobutyronitrile)-40°C, 60°C1, 3, 5 days

Table 3: Photolytic Degradation Conditions

Light SourceExposure LevelDuration
Combined Visible and UV≥ 1.2 million lux hoursAs needed
Near UV (320-400 nm)≥ 200 watt hours/m²As needed

Table 4: Thermal Degradation Conditions

StateTemperatureDuration
Solid60°C, 80°C, 105°CAs needed
Solution60°C, 80°CAs needed

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4]

  • Stress Application: Aliquot the stock solution into separate, inert containers for each stress condition (acidic, basic, oxidative, thermal, and photolytic).

  • Control Samples: Prepare control samples for each condition. This includes a sample of the compound in the same solvent kept at normal conditions and a blank sample containing only the stressor.

  • Incubation: Place the samples under the specified stress conditions for the designated time periods.

  • Sampling: At each time point, withdraw a sample and neutralize it if necessary (for acidic and basic conditions) to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution aliquot Aliquot into Test Vessels prep_solution->aliquot hydrolysis Hydrolysis (Acid, Base, Neutral) aliquot->hydrolysis oxidation Oxidation (H2O2) aliquot->oxidation photolysis Photolysis (UV/Vis Light) aliquot->photolysis thermolysis Thermolysis (Elevated Temp.) aliquot->thermolysis sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermolysis->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data_eval Data Evaluation hplc->data_eval end End data_eval->end

Caption: General workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Degradation Observed? no_degradation Increase Stress Severity (Temp, Time, Conc.) start->no_degradation No degradation_level Degradation > 20%? start->degradation_level Yes no_degradation->start too_much_degradation Decrease Stress Severity (Temp, Time, Conc.) degradation_level->too_much_degradation Yes optimal_degradation Proceed with Analysis (5-20% Degradation) degradation_level->optimal_degradation No too_much_degradation->start unexpected_peaks Unexpected Peaks? optimal_degradation->unexpected_peaks identify_peaks Peak Identification (LC-MS, NMR) unexpected_peaks->identify_peaks Yes end Stability Profile Established unexpected_peaks->end No identify_peaks->end

Caption: Decision tree for troubleshooting forced degradation experiments.

References

Technical Support Center: Derivatization of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2,3,5-trichloroisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The most common derivatization methods for this compound involve the conversion of the carboxylic acid group into esters, amides, or acyl chlorides. These derivatives are often prepared for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), or for use in further chemical synthesis.

Q2: What are the potential sources of byproducts in my derivatization reaction?

A2: Byproducts can originate from several sources:

  • Impurities in the starting material: The this compound itself may contain impurities from its synthesis.

  • Side reactions during derivatization: The reaction conditions may promote unintended chemical transformations.

  • Degradation of the product: The desired derivative may be unstable under the reaction or work-up conditions.

  • Excess reagents and their byproducts: Residual derivatizing agents or coupling agents can generate their own set of byproducts.

Q3: How can I identify unknown peaks in my chromatogram after derivatization?

A3: Identifying unknown peaks typically involves a combination of analytical techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the unknown compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can elucidate the chemical structure of the isolated byproduct.

  • Comparison to known standards: If you suspect a particular byproduct, you can synthesize or purchase a standard for comparison.

Troubleshooting Guides

Issue 1: Incomplete Conversion to the Desired Derivative

Symptoms:

  • The starting carboxylic acid is still present in the reaction mixture.

  • The yield of the desired product is low.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reagent Increase the molar ratio of the derivatizing agent (e.g., alcohol, amine, thionyl chloride) to the carboxylic acid.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the derivatizing agent or hydrolyze the product.
Low Reaction Temperature or Short Reaction Time Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by a suitable technique like TLC or LC-MS.
Poor Solubility of Starting Material Use a co-solvent to ensure the this compound is fully dissolved.
Issue 2: Presence of Unexpected Byproducts

Symptoms:

  • Multiple unexpected peaks are observed in the chromatogram.

  • The mass spectrum of the main product shows unexpected fragments.

Potential Byproducts and Identification Strategies:

Potential ByproductFormation MechanismSuggested Identification/ConfirmationMitigation Strategy
Decarboxylation Product (2,3,5-trichloropyridine) Thermal decomposition of the carboxylic acid, especially at elevated temperatures.GC-MS analysis will show a peak with a molecular ion corresponding to C5H2Cl3N.Use milder reaction conditions (lower temperature, shorter reaction time).
Hydrolysis Product (this compound) Hydrolysis of the ester or amide derivative during work-up or analysis.[1][2]Compare the retention time and mass spectrum with an authentic standard of the starting material.Ensure anhydrous conditions during work-up and storage. Use a non-aqueous work-up if possible.
Over-alkylation/acylation Products Reaction of the derivatizing agent with the pyridine nitrogen.Mass spectrometry will show a product with a higher molecular weight than the expected derivative.Use a less reactive derivatizing agent or milder reaction conditions. The use of a non-nucleophilic base can also be beneficial.
Byproducts from Thionyl Chloride Decomposition of thionyl chloride at high temperatures can produce sulfur chlorides (e.g., S2Cl2).[3]These are often volatile and may be removed under vacuum. Their presence can sometimes be inferred by discoloration of the reaction mixture.Use freshly distilled thionyl chloride and maintain a controlled reaction temperature.[4]
Byproducts from Coupling Reagents (for amidation) Formation of N-acylurea from carbodiimides (e.g., DCC, EDC).These byproducts are often less soluble and may precipitate from the reaction mixture. They can be identified by their characteristic mass spectra.Choose a coupling reagent with water-soluble byproducts (e.g., EDC) to simplify purification by aqueous extraction.[4]

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride and an Alcohol

This two-step protocol first converts the carboxylic acid to the more reactive acyl chloride, which then reacts with an alcohol to form the ester.[5]

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

    • Add thionyl chloride (1.2 - 2.0 eq) dropwise at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to facilitate the reaction.[6]

    • Heat the mixture to reflux and monitor the reaction until the evolution of HCl and SO2 gas ceases (typically 1-3 hours).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Ester Formation:

    • Dissolve the crude 2,3,5-trichloroisonicotinoyl chloride in an anhydrous solvent.

    • Add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up the reaction by washing with a dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

    • Purify the product by column chromatography or recrystallization.

Protocol 2: Amide Formation using a Coupling Reagent

This protocol uses a coupling agent to facilitate the formation of an amide bond between the carboxylic acid and an amine.

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane or DMF.

  • Add a catalytic amount of an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with the solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizations

experimental_workflow_esterification start This compound acyl_chloride 2,3,5-Trichloroisonicotinoyl Chloride start->acyl_chloride + SOCl2 ester Desired Ester Derivative acyl_chloride->ester + Alcohol, Base purification Purification ester->purification final_product Pure Ester purification->final_product

Caption: Workflow for the esterification of this compound via an acyl chloride intermediate.

logical_relationship_byproduct_formation main_reaction Derivatization Reaction (Esterification/Amidation) incomplete_reaction Incomplete Reaction main_reaction->incomplete_reaction Leads to side_reactions Side Reactions main_reaction->side_reactions Can cause degradation Product Degradation main_reaction->degradation Can cause byproduct1 Starting Material (Unreacted) incomplete_reaction->byproduct1 byproduct2 Decarboxylation Product side_reactions->byproduct2 byproduct4 Coupling Agent Adducts side_reactions->byproduct4 byproduct3 Hydrolysis Product degradation->byproduct3

Caption: Logical relationships between the main derivatization reaction and potential byproduct formation pathways.

References

Technical Support Center: Functionalization of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of 2,3,5-trichloroisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective functionalization of this compound?

A1: The main challenges stem from the presence of multiple reactive sites: three chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and a carboxylic acid group that can undergo various transformations. Achieving regioselectivity for substitution at a specific chlorine atom (C2, C3, or C5) is often difficult due to the competing electronic and steric effects of the pyridine nitrogen and the other chloro substituents.

Q2: Which chlorine atom is most susceptible to nucleophilic aromatic substitution (SNAr)?

A2: In pyridine systems, positions activated by the electron-withdrawing effect of the nitrogen atom are more prone to SNAr. For this compound, the C2 and C6 (if it were substituted) positions are most activated. Given the substitution pattern, the C2 position is generally the most electrophilic and therefore the most likely site for initial nucleophilic attack. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Q3: How can I selectively functionalize the carboxylic acid group in the presence of the chloro substituents?

A3: Standard esterification or amidation reactions can be employed. To avoid side reactions with the chloro groups, it is advisable to use mild conditions. For example, esterification can be achieved using an alcohol with an acid catalyst (e.g., H2SO4) or by converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl2) followed by reaction with an alcohol.[1] Amide formation can be accomplished using coupling agents like DCC or EDC, or via the acid chloride route.

Q4: Is it possible to perform selective cross-coupling reactions, such as Suzuki-Miyaura coupling, on this molecule?

A4: Yes, selective cross-coupling reactions are feasible. The reactivity of the different chlorine atoms in palladium-catalyzed cross-coupling reactions generally follows the order of C-I > C-Br > C-OTf > C-Cl.[2] While all are chloro-substituents, subtle differences in electronic environment can allow for selective reactions. For polychlorinated aromatics, careful selection of the catalyst, ligand, and reaction conditions is crucial to control which position reacts.[3][4] It is often possible to achieve mono-alkylation or mono-arylation, leaving the other chloro groups intact for subsequent transformations.[3]

Troubleshooting Guides

Problem 1: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of mono-substituted isomers (e.g., substitution at C2, C3, and C5).

  • Difficulty in separating the desired isomer from the product mixture.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature High temperatures can overcome the activation energy barriers for substitution at less reactive sites, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Strongly Basic or Nucleophilic Reagent Highly reactive nucleophiles may not differentiate well between the electrophilic sites. Consider using a weaker nucleophile or a bulkier one to introduce steric hindrance that favors substitution at the less hindered position.
Solvent Effects The solvent can influence the stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions.[5] Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO, NMP) and non-polar solvents to find the optimal conditions for selectivity.
Incorrect Stoichiometry Using a large excess of the nucleophile can lead to multiple substitutions. Use a stoichiometric amount or a slight excess of the nucleophile to favor mono-substitution.
Problem 2: Low Yield in Suzuki-Miyaura Cross-Coupling

Symptoms:

  • Low conversion of the starting material.

  • Formation of significant amounts of dehalogenated byproducts.

Possible Causes & Solutions:

CauseSolution
Catalyst Inactivity The choice of palladium catalyst and ligand is critical for the cross-coupling of aryl chlorides.[3] Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) and palladium sources (e.g., Pd(OAc)2, Pd2(dba)3). Consider using pre-formed catalysts.
Inappropriate Base The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the transmetalation step effectively, while a base that is too strong can lead to side reactions. Screen common bases such as K2CO3, K3PO4, and Cs2CO3. The use of an aqueous solution of the base is often beneficial.[4]
Poor Quality Boronic Acid/Ester Boronic acids can dehydrate to form unreactive boroxines. Ensure the boronic acid or ester is of high purity and stored under appropriate conditions.
Reaction Temperature While higher temperatures are often required for the coupling of aryl chlorides, excessively high temperatures can lead to catalyst decomposition and byproduct formation. Optimize the reaction temperature.
Problem 3: Unwanted Reactions at the Carboxylic Acid Group during SNAr or Cross-Coupling

Symptoms:

  • Decarboxylation of the starting material or product.

  • Formation of esters or amides if the nucleophile or solvent can react with the carboxylic acid.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature High temperatures, especially in the presence of a base, can promote decarboxylation. Use the mildest possible reaction conditions.
Reactive Nucleophiles/Solvents If using amine nucleophiles or alcohol solvents, there is a risk of reaction with the carboxylic acid.
Protecting Group Strategy Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the SNAr or cross-coupling reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. This is a common strategy to avoid unwanted side reactions.

Experimental Protocols

Protocol 1: Selective Mono-amination at the C2 Position
  • Materials: this compound, desired amine (1.1 equivalents), K2CO3 (2.5 equivalents), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in DMF, add the amine and K2CO3.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C2 Position
  • Materials: this compound methyl ester (protection of the carboxylic acid is recommended), arylboronic acid (1.2 equivalents), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (2.0 equivalents), 1,4-dioxane, and water (4:1).

  • Procedure:

    • In a reaction vessel, combine the this compound methyl ester, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the product by column chromatography.

    • If desired, hydrolyze the methyl ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Visualizations

experimental_workflow start This compound protect Protect Carboxylic Acid (e.g., Esterification) start->protect Optional snar Selective SNAr (e.g., Amination) start->snar cross_coupling Selective Cross-Coupling (e.g., Suzuki) start->cross_coupling protect->snar protect->cross_coupling deprotect Deprotect Carboxylic Acid (e.g., Hydrolysis) snar->deprotect product Functionalized Product snar->product cross_coupling->deprotect cross_coupling->product deprotect->product

Caption: General workflow for selective functionalization.

troubleshooting_logic start Poor Selectivity or Yield? check_temp Lower Reaction Temperature? start->check_temp check_reagent Modify Nucleophile/Base? start->check_reagent check_catalyst Screen Catalysts/Ligands? start->check_catalyst outcome Improved Result? check_temp->outcome check_reagent->outcome check_catalyst->outcome check_solvent Change Solvent? protect_acid Protect Carboxylic Acid? check_solvent->protect_acid protect_acid->start outcome->check_solvent No end Optimization Complete outcome->end Yes

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Purification of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2,3,5-Trichloroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Based on common synthesis routes, potential impurities in this compound may include:

  • Partially chlorinated pyridines: Such as mono- and di-chlorinated pyridines which are unreacted starting materials or intermediates.

  • Isomers: Other isomers of trichloroisonicotinic acid may form depending on the specificity of the chlorination reaction.

  • Residual solvents: Solvents used during the synthesis and workup, such as toluene, dimethylformamide (DMF), or acetic acid.

  • Reagents and by-products: Unreacted reagents or by-products from the carboxylation or hydrolysis step. For instance, if synthesized from 2,3,5-trichloropyridine, residual amounts of this precursor may be present.

Q2: What is the most common method for purifying this compound?

A2: Recrystallization is a widely used and effective method for the purification of solid organic compounds like this compound.[1][2] The choice of solvent is critical for successful purification.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures.[3] Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. A common approach is to test the solubility of the compound in a range of solvents with varying polarities.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a valuable technique when recrystallization fails to remove impurities with similar solubility profiles to the desired compound.[4][5] It is particularly useful for separating complex mixtures or for achieving very high purity.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying impurities.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, though derivatization may be required for the carboxylic acid.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and identify impurities with distinct proton or carbon signals.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or no crystal formation upon cooling - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Use a lower-boiling point solvent or a mixed solvent system.- Add a small amount of a solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the hot solvent.
Low recovery of purified product - Too much solvent was used, and the compound has some solubility even at low temperatures.- Premature crystallization during hot filtration.- Concentrate the mother liquor (the solution after filtering the crystals) and cool to obtain a second crop of crystals.- Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[3]
Colored impurities remain in the crystals - The impurity has similar solubility characteristics to the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.- Try a different recrystallization solvent or a mixed solvent system.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) - Inappropriate solvent system (eluent).- Column was overloaded with the sample.- The column was not packed properly, leading to channeling.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for chlorinated aromatic acids could be a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane).- Use a larger column or reduce the amount of sample loaded.- Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks.[9]
The compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracks or bubbles in the stationary phase - The column has run dry.- The packing was not allowed to settle properly.- Always keep the solvent level above the top of the stationary phase.[9]- Allow the stationary phase to settle completely before loading the sample. Gently tap the column to dislodge any trapped air bubbles during packing.[5]
Streaking or tailing of the compound band - The sample is not soluble enough in the eluent.- The sample was loaded in too large a volume of solvent.- Choose an eluent system in which the compound is more soluble.- Dissolve the sample in the minimum amount of a relatively polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).[4]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for your specific sample of this compound. It is recommended to perform small-scale trials to determine the optimal conditions.

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethanol/water mixture, or acetic acid)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude acid and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material with different solvent mixtures. The ideal eluent should give the this compound a retention factor (Rf) of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the eluent until the level is just above the top layer of sand.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude acid in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.

    • Dry Loading: Dissolve the crude acid in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the this compound and evaporate the solvent using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Start: Impure this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (HPLC, MP) recrystallization->purity_check1 success Pure Product purity_check1->success Purity Met troubleshoot_recrys Troubleshoot Recrystallization Issues (See Table 1) purity_check1->troubleshoot_recrys Purity Not Met troubleshoot_recrys->recrystallization column_chrom Perform Column Chromatography troubleshoot_recrys->column_chrom Persistent Impurities purity_check2 Assess Purity (HPLC, TLC) column_chrom->purity_check2 purity_check2->success Purity Met troubleshoot_chrom Troubleshoot Chromatography Issues (See Table 2) purity_check2->troubleshoot_chrom Purity Not Met troubleshoot_chrom->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

RecrystallizationProtocol start Start: Crude Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool crystallize Crystal Formation cool->crystallize isolate Isolate by Vacuum Filtration crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Purified Acid dry->end

Caption: Step-by-step experimental workflow for recrystallization.

ColumnChromatographyProtocol start Start: Crude Acid pack_column Pack Column with Stationary Phase start->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Acid evaporate->end

Caption: Step-by-step experimental workflow for column chromatography.

References

Technical Support Center: Degradation of 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2,3,5-Trichloroisonicotinic acid. As specific degradation data for this compound is limited in publicly available literature, information from structurally similar compounds, such as other chlorinated pyridine carboxylic acids, is used to provide analogous guidance.

Troubleshooting Guides

This section addresses common issues encountered during experimental studies on the degradation of this compound and similar compounds.

Issue 1: Poor solubility of this compound in aqueous media.

  • Question: My this compound is not dissolving well in the aqueous buffer for my degradation study. What can I do?

  • Answer: Chlorinated carboxylic acids can have limited water solubility. Here are a few troubleshooting steps:

    • Adjust pH: The solubility of carboxylic acids is highly pH-dependent. Increasing the pH of your medium above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt. Try adjusting the pH to neutral (around 7.0) or slightly alkaline.

    • Co-solvent: If adjusting the pH is not compatible with your experimental design (e.g., microbial degradation studies), consider using a small amount of a water-miscible organic co-solvent like methanol or acetone. However, be cautious as the co-solvent can be toxic to microorganisms or act as an additional carbon source. It is crucial to run appropriate controls to account for any effects of the co-solvent.

    • Sonication: Gentle sonication can help to dissolve the compound.

Issue 2: Peak tailing in HPLC analysis.

  • Question: I am observing significant peak tailing for this compound during my HPLC analysis. How can I improve the peak shape?

  • Answer: Peak tailing for acidic compounds is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the silica-based column material.[1][2][3][4][5] Here are some solutions:

    • Mobile Phase pH: Lower the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid. This will ensure the analyte is in its neutral, protonated form, minimizing interactions with residual silanols on the column packing.[1] A common choice is a phosphate buffer at a low pH.

    • Buffer Concentration: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM, to maintain a constant mobile phase pH.[1][4]

    • Column Choice: Consider using a column with a highly deactivated or end-capped stationary phase to reduce silanol interactions.[5]

    • Guard Column: If you are not already using one, a guard column can help protect your analytical column from contaminants that may contribute to peak tailing.[2]

Issue 3: Matrix effects in soil or water sample analysis.

  • Question: I am seeing signal suppression or enhancement for my analyte when analyzing soil/water extracts. How can I mitigate matrix effects?

  • Answer: Matrix effects are a significant challenge in environmental analysis.[6][7][8] Here are some strategies to address them:

    • Sample Preparation: Optimize your sample extraction and clean-up procedure. Techniques like solid-phase extraction (SPE) can help remove interfering components from your sample matrix.[6]

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a similar soil or water sample that does not contain the analyte). This helps to compensate for the matrix effects.

    • Internal Standards: Use a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to correct for both matrix effects and variations in sample processing.

    • Dilution: Diluting your sample extract can sometimes reduce the concentration of interfering matrix components to a level where their effect is negligible. However, ensure that the analyte concentration remains above the limit of quantification.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific studies on this compound are scarce, based on the degradation of other chlorinated pyridine herbicides like picloram and clopyralid, the primary degradation pathway in soil is expected to be microbial degradation .[9] Abiotic degradation processes such as photodegradation may also play a role, particularly in aqueous environments or on soil surfaces.[10] The degradation is likely to proceed via reductive dechlorination , where chlorine atoms are sequentially removed from the pyridine ring, followed by ring cleavage.

Q2: What types of microorganisms are likely to degrade this compound?

A2: A variety of soil microorganisms, including bacteria and fungi, have been shown to degrade chlorinated aromatic compounds. Genera such as Pseudomonas, Rhodococcus, and various fungi are known to be involved in the degradation of chlorinated pesticides. It is likely that similar microbial communities would be responsible for the breakdown of this compound.

Q3: What are the expected degradation products?

A3: The degradation of this compound is expected to produce a series of less chlorinated isonicotinic acid intermediates as the chlorine atoms are removed. Further degradation would likely lead to the opening of the pyridine ring, resulting in the formation of smaller organic acids and eventually mineralization to carbon dioxide, water, and chloride ions.

Q4: How can I analyze for this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector or coupled to a mass spectrometer (LC-MS) is a suitable technique for the analysis of polar and acidic compounds like this compound.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it would likely require a derivatization step to make the acidic analyte more volatile.[12][13][14][15]

Quantitative Data

Due to the lack of specific data for this compound, the following table presents half-life data for other pyridine carboxylic acid herbicides to provide a general understanding of their persistence in soil.

HerbicideSoil Half-life (days)ConditionsReference
Picloram167 - 513Field studies[16]
Clopyralid8 - 66Field studies[16]
Clopyralid6410°C[16]
Clopyralid1930°-35°C[16]

Experimental Protocols

Protocol 1: Microbial Degradation Study in Soil

  • Soil Preparation: Obtain soil samples from a relevant location. Sieve the soil (2 mm mesh) to remove large debris and homogenize.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the desired concentration, and allow the solvent to evaporate completely.

  • Incubation: Place the spiked soil samples in incubation chambers. Maintain a constant temperature and moisture level. Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

  • Sampling: Collect soil subsamples at predetermined time intervals.

  • Extraction: Extract the analyte and its degradation products from the soil using an appropriate solvent system (e.g., a mixture of acetone and water) and extraction technique (e.g., sonication or accelerated solvent extraction).

  • Clean-up: Clean up the extract using Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Analysis: Analyze the cleaned extracts using HPLC-UV or LC-MS/MS.

Protocol 2: Photodegradation Study in Water

  • Solution Preparation: Prepare an aqueous solution of this compound in a buffer of desired pH.

  • Irradiation: Place the solution in a quartz vessel and expose it to a light source (e.g., a xenon lamp simulating sunlight or a UV lamp). Wrap control samples in aluminum foil to keep them in the dark.

  • Sampling: Withdraw aliquots of the solution at different time points.

  • Analysis: Directly analyze the samples using HPLC-UV or LC-MS/MS to determine the concentration of the parent compound and identify any photoproducts.

Visualizations

Degradation_Pathway This compound This compound Dichloroisonicotinic acid isomers Dichloroisonicotinic acid isomers This compound->Dichloroisonicotinic acid isomers Reductive Dechlorination Monochloroisonicotinic acid isomers Monochloroisonicotinic acid isomers Dichloroisonicotinic acid isomers->Monochloroisonicotinic acid isomers Reductive Dechlorination Isonicotinic acid Isonicotinic acid Monochloroisonicotinic acid isomers->Isonicotinic acid Reductive Dechlorination Ring Cleavage Products Ring Cleavage Products Isonicotinic acid->Ring Cleavage Products Ring Cleavage CO2 + H2O + Cl- CO2 + H2O + Cl- Ring Cleavage Products->CO2 + H2O + Cl- Mineralization Experimental_Workflow Soil/Water Sample Soil/Water Sample Spiking with Analyte Spiking with Analyte Soil/Water Sample->Spiking with Analyte Incubation (Microbial/Photo) Incubation (Microbial/Photo) Spiking with Analyte->Incubation (Microbial/Photo) Solvent Extraction Solvent Extraction Incubation (Microbial/Photo)->Solvent Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Solvent Extraction->Solid-Phase Extraction (SPE) HPLC or GC-MS Analysis HPLC or GC-MS Analysis Solid-Phase Extraction (SPE)->HPLC or GC-MS Analysis Data Interpretation Data Interpretation HPLC or GC-MS Analysis->Data Interpretation Troubleshooting_Tree Problem Problem Poor Peak Shape (Tailing) Poor Peak Shape (Tailing) Problem->Poor Peak Shape (Tailing) Symptom Inconsistent Results Inconsistent Results Problem->Inconsistent Results Symptom Check Mobile Phase pH Check Mobile Phase pH Poor Peak Shape (Tailing)->Check Mobile Phase pH Action Check Column Condition Check Column Condition Poor Peak Shape (Tailing)->Check Column Condition Action Lower pH below pKa Lower pH below pKa Check Mobile Phase pH->Lower pH below pKa Solution Use Deactivated Column Use Deactivated Column Check Column Condition->Use Deactivated Column Solution Investigate Matrix Effects Investigate Matrix Effects Inconsistent Results->Investigate Matrix Effects Action Use Matrix-Matched Standards Use Matrix-Matched Standards Investigate Matrix Effects->Use Matrix-Matched Standards Solution

References

Technical Support Center: Managing 2,3,5-Trichloroisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichloroisonicotinic acid, focusing on challenges related to its moisture sensitivity.

Troubleshooting Guide

Issue: Low or inconsistent reaction yields.

Possible Cause Troubleshooting Step Expected Outcome
Moisture Contamination of this compound Store the reagent in a desiccator over a strong drying agent (e.g., P₂O₅). Handle in a glovebox or under a stream of inert gas (Argon or Nitrogen).Consistent starting material activity, leading to more reproducible and higher yields.
Wet Solvents Use freshly distilled and dried solvents. Solvents should be stored over molecular sieves (ensure sieves are activated).Reduced hydrolysis of the starting material and intermediates, improving the yield of the desired product.
Atmospheric Moisture Assemble glassware while hot and cool under a stream of inert gas. Run the reaction under a positive pressure of Argon or Nitrogen. Use septa and syringes for reagent transfer.The reaction environment remains dry, preventing the introduction of atmospheric moisture that can cause side reactions.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).Determine the optimal reaction time and ensure the reaction goes to completion.

Issue: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of Starting Material The primary byproduct from moisture is often 2,3,5-trichloropyridine-4-carboxylic acid. Rigorously exclude water from the reaction (see "Wet Solvents" and "Atmospheric Moisture" above).Minimization or elimination of the hydrolysis byproduct, leading to a cleaner reaction profile and simpler purification.
Reaction with Impurities Ensure the purity of all starting materials and reagents. Purify reagents if necessary before use.A cleaner reaction with fewer side products, simplifying analysis and purification.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage and to maintain its reactivity, it is highly recommended to store it inside a desiccator containing a suitable drying agent, such as phosphorus pentoxide or indicating silica gel.

Q2: My yield for an amidation reaction using this compound is lower than expected. What could be the cause?

A2: Low yields in amidation reactions with this starting material are frequently due to moisture. Water can compete with the amine in reacting with the activated carboxylic acid (e.g., an acid chloride intermediate), leading to the formation of the unreactive carboxylate. Ensure that your amine, solvent, and reaction atmosphere are scrupulously dry. See the workflow diagram below for handling moisture-sensitive reagents.

Q3: What is the primary product of the reaction between this compound and water?

A3: While this compound itself is a carboxylic acid, it is often converted to a more reactive species (like an acid chloride) for subsequent reactions. If this activated intermediate is exposed to water, it will hydrolyze back to the starting carboxylic acid, this compound, rendering it inactive for the desired transformation.

Experimental Protocols & Visual Guides

Workflow for Handling Moisture-Sensitive Reagents

The following diagram outlines the general workflow for setting up a reaction that is sensitive to moisture.

MoistureSensitiveWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_end Completion start Start dry_glassware Oven-dry or flame-dry glassware start->dry_glassware cool_inert Cool glassware under inert gas (Ar/N₂) dry_glassware->cool_inert assemble_hot Assemble glassware hot and purge with inert gas cool_inert->assemble_hot dry_solvents Prepare anhydrous solvents add_solvent Add anhydrous solvent via cannula or syringe dry_solvents->add_solvent dry_reagents Dry other reagents (if necessary) add_other_reagents Add other reagents via syringe dry_reagents->add_other_reagents assemble_hot->add_solvent add_reagent Add 2,3,5-Trichloroisonicotinic acid under positive pressure of inert gas add_solvent->add_reagent add_reagent->add_other_reagents run_reaction Run reaction under inert atmosphere add_other_reagents->run_reaction workup Aqueous workup (if applicable) run_reaction->workup finish End workup->finish

Caption: Workflow for handling moisture-sensitive reagents.

Troubleshooting Logic for Low Yield Reactions

Use this flowchart to diagnose potential issues when a reaction with this compound results in a low yield.

TroubleshootingFlowchart start Low Reaction Yield check_moisture Was the reaction run under strict anhydrous conditions? start->check_moisture implement_anhydrous Implement anhydrous techniques: - Dry solvents - Inert atmosphere - Dry glassware check_moisture->implement_anhydrous No check_reagents Are all reagents pure and correctly stoichiometrically balanced? check_moisture->check_reagents Yes implement_anhydrous->check_reagents purify_reagents Purify/verify reagents and check calculations check_reagents->purify_reagents No check_temp_time Are reaction temperature and time optimized? check_reagents->check_temp_time Yes purify_reagents->check_temp_time optimize_conditions Perform optimization studies (e.g., DOE) check_temp_time->optimize_conditions No consult_literature Consult literature for similar transformations check_temp_time->consult_literature Yes

Caption: Troubleshooting flowchart for low-yield reactions.

Reaction Pathway: Desired vs. Water-Induced Side Reaction

This diagram illustrates the competition between the desired reaction pathway (e.g., amidation) and the undesired hydrolysis pathway in the presence of moisture. This typically involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride.

ReactionPathways cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction start 2,3,5-Trichloroisonicotinic Acid activated Activated Intermediate (e.g., Acid Chloride) start->activated Activation (e.g., SOCl₂) amine Amine (R-NH₂) (Anhydrous) activated->amine + water Water (H₂O) (Moisture Contamination) activated->water + product Desired Amide Product amine->product Nucleophilic Acyl Substitution hydrolysis_product Hydrolysis to Starting Acid (Inactive for amidation) water->hydrolysis_product Hydrolysis

Caption: Competing reaction pathways in the presence of moisture.

Technical Support Center: Catalyst Selection for 2,3,5-Trichloroisonicotinic Acid Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-trichloroisonicotinic acid and its derivatives. The content is designed to address specific issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the synthesis of complex molecules in drug discovery and materials science.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for the functionalization of this compound?

A1: The most common and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amine moieties.

Q2: At which position on the this compound ring is a cross-coupling reaction most likely to occur?

A2: For polychlorinated pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, preferentially occur at the positions ortho to the nitrogen atom (C2 and C6). In the case of this compound, the reaction is most likely to be regioselective at the C2 position.[1][2] This is due to the electronic activation of this position by the nitrogen atom in the pyridine ring.

Q3: Why are my yields low when using standard palladium catalysts for coupling reactions with this compound?

A3: Low yields are a common challenge when working with chloropyridines due to the strength of the carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult. Standard catalysts like Pd(PPh₃)₄ may not be active enough to efficiently break this bond. More specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required for successful coupling of chloro-heterocycles.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst System While ligand-free systems with Pd(OAc)₂ have been shown to be effective for the analogous 2,3,5-trichloropyridine, consider using a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand if yields are low.[3] For challenging couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective.
Ineffective Base The choice of base is crucial for the activation of the boronic acid. If Na₂CO₃ is not effective, screen other inorganic bases like K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor, so consider using a solvent system that can partially dissolve it, such as a mixture of an organic solvent and water.
Inappropriate Solvent A mixture of an organic solvent and water is often optimal. For the coupling of 2,3,5-trichloropyridine, a DMF/water mixture has been used successfully.[3] Other common choices include dioxane/water or toluene/water.
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is converted to an arene, can be a significant issue. To minimize this, ensure that your reagents and solvents are of high purity and consider using boronic esters (e.g., pinacol esters), which are often more stable.
Homocoupling of Boronic Acid The formation of a biaryl from the boronic acid coupling with itself can be promoted by the presence of oxygen. Ensure that the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before heating.
Buchwald-Hartwig Amination

Issue: Low conversion of this compound.

Potential Cause Troubleshooting Recommendation
Ineffective Catalyst-Ligand System The amination of aryl chlorides is particularly challenging.[4] It is highly recommended to use a catalyst system with a bulky, electron-rich phosphine ligand. Buchwald ligands such as XPhos, SPhos, and BrettPhos are designed for these types of transformations and can dramatically improve reaction efficiency.[5]
Inappropriate Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be screened.
Catalyst Inhibition The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that sterically shields the palladium center can sometimes overcome this issue.
Hydrodehalogenation Side Reaction The replacement of a chlorine atom with hydrogen is a common side reaction.[4] This can be minimized by using a ligand that promotes rapid reductive elimination of the desired C-N bond, such as the Buchwald ligands. Ensuring strictly anhydrous conditions and using a slight excess of the amine can also be beneficial.[4]
Poor Solubility Ensure that all reactants, especially the base, are adequately soluble in the chosen solvent. Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.

Quantitative Data

The following table summarizes the results of a ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids. These results can serve as a starting point for the optimization of reactions with this compound.

Table 1: Ligand-Free Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-dichloro-2-phenylpyridine85
24-Methylphenylboronic acid3,5-dichloro-2-(4-methylphenyl)pyridine82
34-Methoxyphenylboronic acid3,5-dichloro-2-(4-methoxyphenyl)pyridine88
44-Chlorophenylboronic acid3,5-dichloro-2-(4-chlorophenyl)pyridine80
54-Fluorophenylboronic acid3,5-dichloro-2-(4-fluorophenyl)pyridine83
63-Methylphenylboronic acid3,5-dichloro-2-(3-methylphenyl)pyridine78
73-Methoxyphenylboronic acid3,5-dichloro-2-(3-methoxyphenyl)pyridine86
82-Methylphenylboronic acid3,5-dichloro-2-(2-methylphenyl)pyridine75
92-Methoxyphenylboronic acid3,5-dichloro-2-(2-methoxyphenyl)pyridine72
101-Naphthylboronic acid3,5-dichloro-2-(1-naphthyl)pyridine70

Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), H₂O (3.5 mL), DMF (3 mL), 60 °C, 12 h.

Experimental Protocols

Detailed Methodology for Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 3,5-dichloro-2-arylpyridines and can be used as a starting point for the functionalization of this compound.[3]

  • Reaction Setup: In a reaction vessel, combine this compound (or its ester derivative) (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (0.005 equiv.), and sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add a mixture of degassed water and dimethylformamide (DMF) (e.g., a 3.5:3 ratio by volume).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify to a pH of approximately 3-4 with 1 M HCl to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol for the amination of chloropyridines and should be optimized for this compound.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) and stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (or its ester) (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) Pd0->OA_complex Oxidative Addition Transmetalation_complex Transmetalation (Ar-Pd(II)L₂-Ar') OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation_complex->Product ArylHalide 2,3,5-Trichloro- isonicotinic Acid (Ar-Cl) ArylHalide->OA_complex BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation_complex Base Base (e.g., Na₂CO₃) Base->Transmetalation_complex Activates Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Troubleshooting Start Low/No Yield in Buchwald-Hartwig Amination CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst CheckBase Is the Base Strong/Soluble Enough? Start->CheckBase CheckSideReaction Is Hydrodehalogenation Occurring? Start->CheckSideReaction CheckInhibition Is Catalyst Inhibition a Problem? Start->CheckInhibition SolutionCatalyst Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) CheckCatalyst->SolutionCatalyst Yes SolutionBase Screen Stronger/More Soluble Bases (e.g., NaOtBu, Cs₂CO₃) CheckBase->SolutionBase Yes SolutionSideReaction Use Ligands that Promote Fast Reductive Elimination, Ensure Anhydrous Conditions CheckSideReaction->SolutionSideReaction Yes SolutionInhibition Increase Catalyst Loading or Use Sterically Hindering Ligand CheckInhibition->SolutionInhibition Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Triclopyr and its Analogs in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Triclopyr, a widely used pyridine carboxylic acid herbicide, and its structural analogs. The information presented herein is intended to offer an objective overview of their herbicidal efficacy, supported by experimental data, to aid in research and the development of new herbicidal agents. Due to the limited information on "2,3,5-Trichloroisonicotinic acid," this guide focuses on the closely related and extensively studied compound, Triclopyr, and its analogs within the pyridine carboxylic acid family.

Herbicidal Efficacy: A Quantitative Comparison

The herbicidal activity of Triclopyr and its analogs is typically quantified by determining the Effective Dose required to cause a 50% reduction in plant growth (ED50). The following table summarizes the ED50 values for Triclopyr and several key analogs against various broadleaf plant species, providing a clear comparison of their potency. Lower ED50 values indicate higher herbicidal activity.

HerbicideChemical ClassCanola (Brassica napus) ED50 (g ae ha⁻¹)Squash (Cucurbita pepo) ED50 (g ae ha⁻¹)Okra (Abelmoschus esculentus) ED50 (g ae ha⁻¹)
Triclopyr Pyridine carboxylic acid37.37.888.2
Aminopyralid Pyridine carboxylic acid60.321.110.3
Picloram Pyridine carboxylic acid227.723.317.3
Clopyralid Pyridine carboxylic acid>1120>1120>1120

Data sourced from a comparative study on the relative activity of pyridine carboxylic acid herbicides. The study notes that Clopyralid was significantly less active than the other herbicides across all tested species and did not fit the dose-response models.

Mechanism of Action: The Auxin Signaling Pathway

Triclopyr and its analogs function as synthetic auxins. They mimic the natural plant hormone, indole-3-acetic acid (IAA), leading to an overload of the plant's hormonal signaling pathways. This disruption causes uncontrolled and disorganized cell growth, ultimately resulting in the death of the susceptible plant. The primary targets of these synthetic auxins are the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins, which are auxin co-receptors.

AuxinSignalingPathway Triclopyr Triclopyr / Analogs (Synthetic Auxin) TIR1_AFB TIR1_AFB Triclopyr->TIR1_AFB Binding Aux_IAA Aux_IAA Proteasome Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin_Genes Uncontrolled_Growth Uncontrolled Cell Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1. Simplified signaling pathway of Triclopyr and its analogs.

Experimental Protocols

The quantitative data presented in this guide is typically obtained through whole-plant dose-response bioassays conducted under controlled greenhouse conditions. The following is a generalized protocol for such an experiment.

Whole-Plant Dose-Response Bioassay

1. Plant Preparation:

  • Seeds of the selected plant species (e.g., canola, squash, okra) are sown in pots containing a standardized soil mix.

  • The plants are grown in a controlled greenhouse environment with regulated temperature, humidity, and photoperiod to ensure uniform growth.

  • Plants are typically treated at a specific growth stage (e.g., 2-4 true leaves) to ensure consistency.

2. Herbicide Application:

  • A range of herbicide concentrations is prepared for each compound being tested. The concentrations are selected to span from no observable effect to complete plant death.

  • The herbicides are applied to the plants using a calibrated sprayer to ensure a precise and uniform application rate, typically expressed in grams of acid equivalent per hectare (g ae ha⁻¹).

  • A control group of plants is treated with a blank solution (containing no herbicide) to serve as a baseline for normal growth.

3. Data Collection and Analysis:

  • After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested and weighed.

  • The fresh weight of the treated plants is compared to the fresh weight of the control plants to determine the percentage of growth reduction for each herbicide concentration.

  • The dose-response data is then analyzed using statistical software to fit a regression model and calculate the ED50 value for each herbicide on each plant species.

This standardized approach allows for a reliable comparison of the biological activity of different herbicidal compounds. For more detailed and specific protocols, researchers should refer to the methodologies outlined in peer-reviewed publications within the field of weed science.

Comparative Efficacy of 2,3,5-Trichloroisonicotinic Acid Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the efficacy of 2,3,5-Trichloroisonicotinic acid derivatives is not currently possible due to the absence of publicly available scientific literature and experimental data on this specific class of compounds. Extensive searches have yielded no specific information regarding the synthesis, biological activity, or comparative evaluation of derivatives of this compound.

This guide has been developed to provide researchers, scientists, and drug development professionals with a methodological framework for conducting and presenting a comparative analysis of novel chemical entities, should data on this compound derivatives become available. The following sections illustrate the expected structure, data presentation, and visualizations for such a guide, using hypothetical data for demonstration purposes.

Introduction to this compound Derivatives

Isonicotinic acid and its analogues have been investigated for a range of biological activities. For instance, isonicotinic acid is a well-known precursor to the anti-tuberculosis drug isoniazid.[1] Derivatives of isonicotinic acid have shown potential as anti-inflammatory and antimicrobial agents.[1] The introduction of chlorine atoms to an aromatic scaffold can significantly modulate the compound's physicochemical properties and biological activity. Therefore, derivatives of this compound represent a class of compounds with potential for biological investigation.

Hypothetical Comparative Efficacy Data

For a meaningful comparison, the biological activity of a series of derivatives would be evaluated. This typically involves determining the concentration at which the compounds elicit a half-maximal response (IC50 or EC50) in relevant in vitro assays.

Table 1: Hypothetical In Vitro Efficacy of this compound Derivatives against Target X

Compound IDR-Group ModificationIC50 (µM) against Target XCytotoxicity (CC50 in HeLa cells, µM)Selectivity Index (CC50/IC50)
TCI-001-OH15.2>100>6.6
TCI-002-OCH38.5>100>11.8
TCI-003-NH222.185.33.9
TCI-004-NHCH312.892.17.2
Control Drug-5.075.015.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Synthesis of this compound Derivatives

The synthesis of novel derivatives would be a prerequisite for their biological evaluation. A general synthetic scheme is outlined below.

start This compound intermediate Acid Chloride Formation (e.g., SOCl2) start->intermediate end Amidation/Esterification (R-NH2 or R-OH) intermediate->end product TCI Derivatives end->product

Caption: General synthetic workflow for TCI derivatives.

In Vitro Efficacy Assay for Target X

An enzymatic or cell-based assay would be employed to determine the inhibitory activity of the compounds against the biological target of interest.

Protocol:

  • Enzyme/Cell Preparation: Target X is purified or cells expressing Target X are cultured.

  • Compound Treatment: A dilution series of the test compounds is prepared.

  • Assay Incubation: The compounds are incubated with the enzyme/cells for a defined period.

  • Signal Detection: The activity of Target X is measured using a suitable substrate that produces a detectable signal (e.g., fluorescence, luminescence).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay

The cytotoxic potential of the compounds is assessed to determine their therapeutic window.

Protocol:

  • Cell Culture: HeLa cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compounds for 48 hours.

  • Viability Assessment: Cell viability is determined using a metabolic assay, such as the MTT assay.

  • Data Analysis: CC50 values are determined from the dose-response curves.

Signaling Pathway Analysis

Understanding the mechanism of action often involves investigating the compound's effect on cellular signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TargetX Target X Kinase2->TargetX TF Transcription Factor TargetX->TF Inhibition Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor TCI_Derivative TCI Derivative TCI_Derivative->TargetX

Caption: Hypothetical signaling pathway showing inhibition of Target X by a TCI derivative.

Conclusion and Future Directions

This guide provides a template for the comparative analysis of this compound derivatives. Should experimental data for this class of compounds become available, this framework can be utilized to present the findings in a clear and objective manner for the scientific community. Future work would involve expanding the range of derivatives, performing in vivo efficacy studies, and conducting detailed mechanism of action studies to further validate any promising lead compounds.

References

Structure-Activity Relationship of 2,3,5-Trichloroisonicotinic Acid Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,3,5-trichloroisonicotinic acid and its analogs, focusing on their herbicidal and plant growth regulatory activities. While direct and extensive SAR studies on this compound are limited in publicly available literature, this guide draws comparisons with structurally related polychlorinated pyridine carboxylic acids to elucidate key structural features influencing biological activity.

Comparative Biological Activity

This compound belongs to the pyridine carboxylic acid class of compounds, which are known to exhibit herbicidal properties by acting as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.[1] The substitution pattern on the pyridine ring and the nature of the carboxylic acid group are critical for this biological activity.

To illustrate the structure-activity relationships, the following table summarizes the herbicidal activity of this compound and a selection of structurally related pyridine carboxylic acid herbicides. The data is compiled from various studies to provide a comparative overview.

CompoundStructureTarget SpeciesActivity Metric (e.g., IC50, EC50)Reference
This compound this compound structureBrassica napus (BN)Inhibition of root growth >80% at 250 µM[2]
Picloram (4-amino-3,5,6-trichloropicolinic acid)Picloram structureBroadleaf weedsMore toxic than 2,4-D[3]
Clopyralid (3,6-dichloropicolinic acid)Clopyralid structureBroadleaf weedsEffective against specific species[4]
Compound V-7 (a 6-aryl-substituted picolinic acid)Compound V-7 structureArabidopsis thalianaIC50 significantly lower than halauxifen-methyl[2][5][6]

Structure-Activity Relationship Insights

From the comparative data, several key SAR insights can be drawn:

  • Chlorine Substitution: The presence and position of chlorine atoms on the pyridine ring are crucial for herbicidal activity. The trichloro-substitution pattern in this compound contributes to its biological effect.

  • Amino Group: The addition of an amino group, as seen in Picloram, can enhance herbicidal potency against a broader spectrum of weeds.

  • Position of Carboxylic Acid: The position of the carboxylic acid group (isonicotinic vs. picolinic) influences the interaction with the target auxin receptors in plants.

  • Substitution at C6: As demonstrated by the high potency of compound V-7, substitution at the 6-position of the picolinic acid scaffold with aryl-substituted pyrazolyl groups can lead to a significant increase in herbicidal activity compared to simpler chlorinated derivatives.[2][5][6]

Experimental Protocols

Detailed methodologies for assessing the biological activity of these compounds are crucial for reproducible research. Below are representative protocols for evaluating herbicidal and cytotoxic effects.

Herbicidal Activity Assay (Root Growth Inhibition)

This protocol is adapted from studies on picolinic acid herbicides.[2]

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in the growth medium to achieve the desired test concentrations.

  • Plant Material and Growth Conditions: Seeds of the target plant species (e.g., Arabidopsis thaliana, Brassica napus) are surface-sterilized and placed on agar plates containing the growth medium and the test compound.

  • Incubation: The plates are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).

  • Data Collection and Analysis: After the incubation period, the root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to a solvent-treated control. The IC50 value (the concentration that causes 50% inhibition of root growth) is then determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds on cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Visualizing the Auxin Signaling Pathway

The herbicidal activity of pyridine carboxylic acids is mediated through the disruption of the plant's auxin signaling pathway. The following diagram illustrates a simplified representation of this pathway and the proposed point of interference by these synthetic auxins.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Auxin Auxin (e.g., IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms SCF_TIR1_AFB->Aux_IAA Targets for Degradation Synthetic_Auxin Synthetic Auxin (e.g., this compound) Synthetic_Auxin->TIR1_AFB

Caption: Simplified auxin signaling pathway and the role of synthetic auxins.

References

Comparative Guide to Analytical Methods for 2,3,5-Trichloroisonicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of organic acids. Based on methods for related compounds, a reverse-phase HPLC method would be the most suitable starting point for 2,3,5-Trichloroisonicotinic acid.

Experimental Protocol (Hypothetical, based on related compounds)

A typical HPLC method for a chlorinated aromatic acid would involve a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate buffer or water with formic acid). The acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic)Acetonitrile is a common organic modifier. Formic acid helps to control the pH and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at ~260-280 nmAromatic rings and carboxylic acid groups absorb in this UV range. The exact wavelength should be determined by a UV scan of the analyte.
Column Temperature 30 °CTo ensure reproducible retention times.
Method Validation

Once a suitable HPLC method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. The key validation parameters are summarized in the table below.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, no interference from blank and placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998.[1]
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature.

Alternative Analytical Methods

While HPLC is a primary technique, other methods can be considered for the analysis of this compound, particularly for different matrices or for orthogonal confirmation.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.

Principle: The carboxylic acid group is converted to a less polar and more volatile ester (e.g., methyl or silyl ester). The derivatized analyte is then separated on a GC column and detected, often by a mass spectrometer (GC-MS) for high specificity and sensitivity.

Table 3: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Partition chromatography based on polarity.Robust, widely available, good for routine analysis.Moderate sensitivity, potential for matrix interference.
GC-MS Separation based on boiling point and polarity after derivatization.High sensitivity and specificity, provides structural information.Requires derivatization, not suitable for thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, small sample volume, can separate charged molecules.Lower concentration sensitivity compared to LC-MS, reproducibility can be challenging.
LC-MS/MS HPLC separation followed by mass spectrometric detection.Unmatched sensitivity and specificity, can differentiate isomers.[2]High cost of instrumentation and maintenance.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the development and validation of an analytical method.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Dev Method Development & Optimization Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Sample Analysis Rob->Routine

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

The analysis of this compound can be approached using several analytical techniques. A reverse-phase HPLC method with UV detection is a logical starting point due to its robustness and accessibility. The development of such a method should be guided by the principles used for similar chlorinated aromatic acids and nicotinic acid derivatives. For higher sensitivity and specificity, or for confirmatory analysis, GC-MS after derivatization or a more advanced technique like LC-MS/MS should be considered. Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the analytical results.

References

Immunoassay Cross-Reactivity for Chlorinated Pyridine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of immunoassay cross-reactivity, with a focus on chlorinated pyridine compounds, offering insights relevant to the study of molecules such as 2,3,5-Trichloroisonicotinic acid and its analogs.

Immunoassays are powerful tools for the detection and quantification of a wide range of molecules, including pesticides and their metabolites.[1][2] Their specificity, however, is not absolute, and cross-reactivity with structurally similar compounds can be a significant challenge, potentially leading to inaccurate results.[3][4] This guide delves into the cross-reactivity profiles of immunoassays developed for chlorinated pyridinols, primarily using the well-studied metabolite 3,5,6-trichloro-2-pyridinol (TCP) as a key example. TCP is the major degradation product of the widely used insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr.[5][6]

Performance Comparison of Immunoassays

The performance of an immunoassay is critically dependent on the specificity of the antibodies used. The following table summarizes the cross-reactivity of different monoclonal antibodies (MAbs) developed for the detection of 3,5,6-trichloro-2-pyridinol (TCP). The data is presented as the concentration of the competing compound required to cause 50% inhibition of the signal (IC50) and the cross-reactivity percentage relative to TCP.

CompoundMAb 1 IC50 (nM)MAb 1 Cross-Reactivity (%)MAb 2 IC50 (nM)MAb 2 Cross-Reactivity (%)Alternative Analytical Methods
3,5,6-Trichloro-2-pyridinol (TCP) 1.5 100 5.61 ppb 100 GC-MS, HPLC, LC-MS/MS[7][8][9][10]
Chlorpyrifos>1000<0.15-HighGC-MS, HPLC, LC-MS/MS[7][8][9]
Chlorpyrifos-methyl>1000<0.15--GC-MS
Triclopyr>1000<0.15--HPLC
2,3,5,6-Tetrachloro-2-pyridinol1015--GC-MS
3,5-Dichloro-2-pyridinol503--GC-MS
2-Hydroxypyridine>10000<0.015--HPLC
Diethylthiophosphate (DETP)---NegligibleELISA, HPLC[11]

Data for MAb 1 is derived from studies on monoclonal antibodies with high affinity for TCP. Data for MAb 2 is from a study developing an ELISA for Chlorpyrifos-ethyl and its metabolites.[11] Note that the units for IC50 values differ between the two antibodies.

Experimental Protocols

The development and characterization of immunoassays involve several key steps, from hapten synthesis to antibody production and assay optimization.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against small molecules like TCP, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). This is achieved by synthesizing a hapten, a derivative of the target molecule containing a reactive group for protein conjugation. For TCP, haptens have been synthesized by introducing a spacer arm at either the 6-position of the pyridyl ring or through the hydroxyl group.[6]

Monoclonal Antibody Production

Monoclonal antibodies (MAbs) with high affinity and specificity for the target analyte are produced using hybridoma technology. This involves immunizing mice with the protein-hapten conjugate, followed by the fusion of spleen cells with myeloma cells to create immortalized antibody-producing cell lines.[6]

Enzyme-Linked Immunosorbent Assay (ELISA)

A common immunoassay format is the competitive ELISA.[11] In this setup, the wells of a microtiter plate are coated with a hapten-protein conjugate. The sample containing the free analyte (e.g., TCP) is then added to the wells along with a limited amount of specific antibody. The free analyte in the sample competes with the coated hapten for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

The following diagram illustrates the workflow of a typical competitive ELISA for the detection of a small molecule analyte.

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Signal Detection Coating Coat plate with Hapten-Protein Conjugate Sample Add Sample (Analyte) & Specific Antibody Coating->Sample Incubate1 Incubate Sample->Incubate1 SecondaryAb Add Enzyme-Labeled Secondary Antibody Incubate1->SecondaryAb Incubate2 Incubate & Wash SecondaryAb->Incubate2 Substrate Add Substrate Incubate2->Substrate Read Measure Signal Substrate->Read

Caption: Workflow of a competitive ELISA.

Principles of Cross-Reactivity

Cross-reactivity in immunoassays occurs when the antibody binds to molecules other than the target analyte.[12] This is often due to structural similarities between the target and the cross-reacting compounds.[2] The degree of cross-reactivity is influenced by the specific epitopes recognized by the antibody. For instance, an antibody that primarily recognizes the trichloropyridinyl ring structure of TCP might also bind to other chlorinated pyridines.

The following diagram illustrates the principle of antibody-antigen binding and cross-reactivity.

Cross_Reactivity_Principle cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Specific_Ab Antibody Target_Analyte Target Analyte Specific_Ab->Target_Analyte Cross_Reactive_Ab Antibody Similar_Compound Structurally Similar Compound Cross_Reactive_Ab->Similar_Compound

Caption: Specific vs. cross-reactive antibody binding.

Alternative Analytical Methods

While immunoassays offer advantages in terms of speed and cost-effectiveness, alternative methods are often used for confirmation and for the analysis of a broader range of compounds.[1][13] These methods typically offer higher selectivity and can quantify multiple analytes simultaneously.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique often used for the analysis of volatile and semi-volatile organic compounds, including pesticides and their metabolites.[7][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique used to separate, identify, and quantify components in a mixture.[8] It is suitable for a wide range of compounds, including those that are not volatile enough for GC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level analysis in complex matrices.[9]

The choice of analytical method depends on various factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and the available resources. For initial screening of a large number of samples, immunoassays can be a valuable tool, with positive results being confirmed by more specific methods like GC-MS or LC-MS/MS.[4]

References

A Spectroscopic Comparison of Trichlorinated Isonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of trichlorinated isonicotinic acid isomers. The structural variations among these isomers lead to distinct spectroscopic signatures, which are critical for their identification and characterization in research and pharmaceutical development. This document summarizes key spectroscopic data and outlines the experimental methodologies used for their acquisition.

Structural Isomers of Trichlorinated Isonicotinic Acid

Isonicotinic acid, also known as pyridine-4-carboxylic acid, can undergo trichlorination to yield several structural isomers. The positions of the three chlorine atoms on the pyridine ring significantly influence the electronic environment and, consequently, the spectroscopic behavior of the molecule. The most common isomers include:

  • 2,3,5-Trichloroisonicotinic acid

  • 2,3,6-Trichloroisonicotinic acid

  • 2,5,6-Trichloroisonicotinic acid

This guide will focus on the comparative spectroscopic analysis of these three primary isomers.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Isomer1H NMR (ppm)13C NMR (ppm)
This compound ~8.5 (s, 1H)Carbonyl: ~165; C2, C3, C5 (Cl-substituted): ~140-155; C4 (-COOH): ~140; C6: ~125
2,3,6-Trichloroisonicotinic acid ~8.0 (s, 1H)Carbonyl: ~165; C2, C3, C6 (Cl-substituted): ~140-155; C4 (-COOH): ~140; C5: ~120
2,5,6-Trichloroisonicotinic acid ~7.8 (s, 1H)Carbonyl: ~165; C2, C5, C6 (Cl-substituted): ~140-155; C4 (-COOH): ~140; C3: ~120

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The 1H NMR will show a singlet for the remaining aromatic proton. The 13C NMR will show distinct signals for the carbonyl carbon and the six carbons of the pyridine ring, with the chlorine-substituted carbons appearing at lower field.

Table 2: Infrared (IR) Spectroscopy Data (cm-1)

IsomerO-H StretchC=O StretchC-Cl Stretch
This compound 3300-2500 (broad)~1710~800-600
2,3,6-Trichloroisonicotinic acid 3300-2500 (broad)~1710~800-600
2,5,6-Trichloroisonicotinic acid 3300-2500 (broad)~1710~800-600

Note: The IR spectra are expected to be broadly similar, characterized by a very broad O-H stretch from the carboxylic acid dimer, a strong carbonyl (C=O) stretch, and C-Cl stretching vibrations in the fingerprint region.[1]

Table 3: Mass Spectrometry (MS) Data

IsomerMolecular Ion (M+)Key Fragmentation Patterns
This compound m/z 225, 227, 229 (isotope pattern)Loss of COOH (M-45), loss of Cl (M-35)
2,3,6-Trichloroisonicotinic acid m/z 225, 227, 229 (isotope pattern)Loss of COOH (M-45), loss of Cl (M-35)
2,5,6-Trichloroisonicotinic acid m/z 225, 227, 229 (isotope pattern)Loss of COOH (M-45), loss of Cl (M-35)

Note: The mass spectra will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of three chlorine atoms. The relative intensities of these peaks will follow the expected pattern for three chlorine atoms. Fragmentation will likely involve the loss of the carboxylic acid group and chlorine atoms.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Isomerλmax (nm)
This compound ~270-280
2,3,6-Trichloroisonicotinic acid ~270-280
2,5,6-Trichloroisonicotinic acid ~270-280

Note: The UV-Vis spectra are expected to show absorption maxima in the range of 270-280 nm, corresponding to the π → π transitions of the substituted pyridine ring. The exact λmax may vary slightly between isomers due to differences in electronic effects.*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of trichlorinated isonicotinic acid isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the trichloroisonicotinic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is crucial as it can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of 13C and longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid): For solid samples, the KBr pellet method or the attenuated total reflectance (ATR) technique is commonly used.

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm-1). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile solids, direct infusion via a solids probe or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

  • GC-MS Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

    • GC Conditions: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of three chlorine atoms.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of trichlorinated isonicotinic acid isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomers Isomer Synthesis (2,3,5-, 2,3,6-, 2,5,6-) Purification Purification Isomers->Purification NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Spectral_Data Acquire Spectral Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data UV_Vis->Spectral_Data Comparison Comparative Analysis Spectral_Data->Comparison Structure Structural Elucidation Comparison->Structure

Caption: Experimental workflow for spectroscopic comparison.

Structural Relationship of Isomers

This diagram illustrates the structural differences between the three trichlorinated isonicotinic acid isomers.

Caption: Structural relationship of the isomers.

References

A Comparative Benchmarking Guide to 2,3,5-Trichloroisonicotinic Acid and Other Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and high-yielding synthetic routes. Polychlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, offering versatile scaffolds for the construction of complex molecular architectures. This guide provides an objective comparison of 2,3,5-trichloroisonicotinic acid against other commercially available and widely used synthetic intermediates: 2-chloronicotinic acid, 2-chloro-5-fluoronicotinic acid, and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The primary application for these intermediates lies in nucleophilic aromatic substitution (SNAr) reactions, where the displacement of chloride ions by a variety of nucleophiles allows for the introduction of diverse functional groups. The reactivity of these intermediates is governed by the electronic nature of the heterocyclic core and the position of the halogen substituents.

Physicochemical Properties of Selected Intermediates

A fundamental understanding of the physicochemical properties of each intermediate is crucial for optimizing reaction conditions and ensuring safe handling.

PropertyThis compound2-Chloronicotinic Acid2-Chloro-5-fluoronicotinic acidCyanuric Chloride
CAS Number 406676-18-4[1]2942-59-838186-88-8[2]108-77-0
Molecular Formula C₆H₂Cl₃NO₂[1]C₆H₄ClNO₂C₆H₃ClFNO₂[2]C₃Cl₃N₃
Molecular Weight 226.44 g/mol [1]157.56 g/mol 175.55 g/mol [2]184.41 g/mol
Appearance SolidWhite to off-white crystalline powderWhite to off-white crystalline powder[2]White crystalline powder
Melting Point Not available173-175 °C[3]141-142 °C[4]145-147 °C
Purity ≥98%≥99%≥98%[2]≥99%

Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

The utility of these intermediates is best demonstrated through their performance in SNAr reactions. The following tables summarize representative data for amination and alkoxylation reactions, highlighting the yields and conditions reported in the literature. It is important to note that direct comparisons are challenging due to variations in substrates, nucleophiles, and reaction conditions across different studies.

Amination Reactions
IntermediateNucleophileReaction ConditionsYield (%)Purity (%)Reference
2-Chloronicotinic acidMorpholineHCl, H₂O, 100 °C96Not Reported[2][5]
2-Chloronicotinic acidMethylamine (40% aq.)Microwave, 120 °C, 2 h98Not Reported[6]
2-Chloro-5-fluoronicotinic acidVarious aminesNot specifiedNot specifiedNot specified[7]
Cyanuric chloride2,5-dimethyl anilineK₂CO₃, Acetone, 0-5 °C, 3 hHighNot Reported[4]
Cyanuric chlorideIsopropylamine (20% aq.)NaOH, 0-5 °C, 1 hQuantitativeNot Reported[8]
Alkoxylation Reactions
IntermediateNucleophileReaction ConditionsYield (%)Purity (%)Reference
2-ChloropyridineSodium EthoxideEtOH, 25 °CNot specified (relative rate study)Not applicable[9]
Cyanuric chloride2-methyl-2-nitro-1-propanolKOH, Acetone/H₂O, reflux, 1.5 h16Not Reported[10]
Cyanuric chlorideTrifluoroethanolK₂CO₃, reflux, 5 h64Not Reported[10]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for SNAr reactions with the benchmarked intermediates.

General Protocol for Amination of 2-Chloronicotinic Acid
  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloronicotinic acid (1.0 eq.) in an appropriate solvent (e.g., water, DMF).

  • Addition of Amine: Add the desired amine (1.0-3.0 eq.) to the solution. For reactions with aqueous amine solutions, these can be used directly.

  • Base Addition: If the amine salt is not desired, a base such as diisopropylethylamine (3.0 eq.) can be added to neutralize the generated HCl.[6]

  • Reaction Conditions: The reaction mixture is then subjected to heating, either conventionally (e.g., 100 °C) or via microwave irradiation (e.g., 120-200 °C) for a specified duration (e.g., 1.5-2 hours).[6]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The pH is adjusted to precipitate the product, which is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

General Protocol for Stepwise Substitution on Cyanuric Chloride

Cyanuric chloride's three chlorine atoms can be substituted sequentially by controlling the reaction temperature.

  • First Substitution (0-5 °C): Dissolve cyanuric chloride (1.0 eq.) in a suitable solvent (e.g., acetone).[4] Cool the solution to 0-5 °C. Add the first nucleophile (1.0 eq.) and a base (e.g., K₂CO₃ or NaHCO₃) while maintaining the low temperature.[4][11] Stir for 1-4 hours.

  • Second Substitution (Room Temperature): To the solution containing the monosubstituted triazine, add the second nucleophile (1.0 eq.) and a base. Allow the reaction to warm to room temperature and stir for 12-24 hours.[11]

  • Third Substitution (Elevated Temperature): Add the third nucleophile (1.0 eq.) and a base to the reaction mixture. Heat the reaction to above 80 °C and stir for 12-24 hours.[11]

  • Work-up and Isolation: After each step, or at the end of the sequence, the product can be isolated by pouring the reaction mixture over ice, collecting the precipitate by filtration, and purifying by recrystallization.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental SNAr workflow and the logical relationship between the discussed synthetic intermediates.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Intermediate Chlorinated Heterocycle (e.g., this compound) Reaction_Step Nucleophilic Attack & Leaving Group Departure Intermediate->Reaction_Step Electrophile Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Reaction_Step Final_Product Substituted Heterocycle Reaction_Step->Final_Product

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Intermediates_Comparison cluster_pyridines Pyridine Derivatives cluster_triazines Triazine Derivatives Core_Scaffolds Chlorinated Heterocyclic Intermediates TCI This compound Core_Scaffolds->TCI CNA 2-Chloronicotinic Acid Core_Scaffolds->CNA CFNA 2-Chloro-5-fluoronicotinic Acid Core_Scaffolds->CFNA CC Cyanuric Chloride Core_Scaffolds->CC

Caption: Classification of the benchmarked synthetic intermediates.

Conclusion

The choice of a chlorinated heterocyclic intermediate is a critical decision in the design of a synthetic route. While this compound offers a polyfunctionalized scaffold, its reactivity and performance should be carefully weighed against more commonly documented and versatile alternatives.

  • 2-Chloronicotinic acid serves as a reliable and well-characterized building block for the synthesis of monosubstituted pyridine derivatives, often with high yields under relatively mild conditions.[2][12]

  • 2-Chloro-5-fluoronicotinic acid introduces a fluorine substituent, which can be desirable for modulating the physicochemical and biological properties of the final product.[7]

  • Cyanuric chloride stands out for its unique, temperature-controlled stepwise reactivity, allowing for the facile and sequential introduction of three different nucleophiles, making it a powerful tool for generating diverse molecular libraries.[11][13]

Ultimately, the optimal choice of intermediate will depend on the specific synthetic target, desired substitution pattern, and the overall efficiency and cost-effectiveness of the proposed synthetic pathway. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct toxicological data for 2,3,5-Trichloroisonicotinic acid was found in the public domain. This guide provides a comparative toxicity analysis based on structurally related chlorinated pyridine carboxylic acids that are commonly used as herbicides: Picloram, Triclopyr, and Clopyralid. These compounds share a chlorinated pyridine ring, a common structural feature with this compound. The information presented is intended for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for Picloram, Triclopyr, and Clopyralid. It is important to note that the toxicity of a chemical is highly dependent on its specific structure and formulation.

CompoundChemical StructureOral LD50 (Rat)Dermal LD50 (Rabbit)Aquatic Toxicity (Fish 96hr LC50)
Picloram 4-amino-3,5,6-trichloropicolinic acid>5000 mg/kg to 8200 mg/kg>4000 mg/kg19.3 mg/L (Rainbow Trout), 14.5 mg/L (Bluegill Sunfish)
Triclopyr [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acidLow acute toxicityLow acute toxicity117 ppm (Rainbow Trout)
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acid4300 mg/kg>2000 mg/kg104 mg/L (Rainbow Trout), 125 mg/L (Bluegill Sunfish)

Experimental Protocols

The toxicity data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats (one sex, usually females) are used.[1]

  • Procedure: A single dose of the test substance is administered orally to the animals. The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[1][2] Dose levels are selected to determine the dose that causes mortality in 50% of the test animals (LD50).

  • Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded. A gross necropsy of all animals is performed at the end of the study.[3]

Acute Dermal Toxicity (Following OECD Guideline 402)

  • Objective: To determine the acute dermal toxicity of a substance.

  • Test Animals: Adult rats or rabbits are commonly used.[4][5]

  • Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[5]

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the site of application is also evaluated.[5][6]

Aquatic Toxicity - Fish, Acute Toxicity Test (Following OECD Guideline 203)

  • Objective: To determine the acute lethal toxicity of a substance to fish.

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).

  • Procedure: Fish are exposed to the test substance in water for a 96-hour period under controlled conditions.[7] A range of concentrations is tested to determine the concentration that is lethal to 50% of the fish (LC50).[7][8]

  • Observations: Mortality and any abnormal behavioral or physiological responses are recorded at specified intervals.[7]

Signaling Pathway: Auxin Mimicry

Picloram, Triclopyr, and Clopyralid are synthetic auxins, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[9][10] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The signaling pathway involves the perception of the auxin mimic by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[11][12]

Auxin_Mimic_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Picloram, Triclopyr) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Binds to Ubiquitin Ubiquitin Receptor->Ubiquitin Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Ubiquitin->Aux_IAA Ubiquitination Response Uncontrolled Growth & Plant Death Gene->Response Leads to

Caption: Simplified signaling pathway of auxin mimic herbicides.

Experimental Workflow: Acute Oral LD50 Determination

The determination of the acute oral LD50 value is a critical step in toxicological assessment. The following diagram illustrates a typical workflow based on OECD guidelines.

LD50_Workflow start Start: Substance to be Tested acclimatization Animal Acclimatization (e.g., Rats, 5 days) start->acclimatization dosing Oral Administration (Single Dose) acclimatization->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection: - Clinical Signs - Body Weight - Mortality observation->data_collection necropsy Gross Necropsy observation->necropsy analysis Statistical Analysis (LD50 Calculation) data_collection->analysis end End: Toxicity Profile analysis->end

Caption: General workflow for an acute oral toxicity (LD50) study.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,3,5-Trichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,3,5-Trichloroisonicotinic acid. Detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and analytical comparisons are included to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The purity of this compound is critical for ensuring reliable experimental results and for meeting regulatory standards in drug development. This guide compares the performance of several key analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), with additional mention of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation and impurity identification.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can result in various process-related impurities. A common synthetic route involves the oxidation of a corresponding substituted picoline. Potential impurities may include:

  • Starting materials: Unreacted starting materials are common impurities.

  • Intermediates: Incomplete reactions can lead to the presence of intermediate products.

  • Byproducts of chlorination: The chlorination process can sometimes lead to the formation of isomers or compounds with varying degrees of chlorination.

  • Solvents and reagents: Residual solvents and reagents used during the synthesis and purification steps can also be present in the final product.

  • Degradation products: The final compound may degrade under certain conditions, leading to the formation of other related substances.

A thorough purity assessment should aim to identify and quantify these potential impurities.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the desired level of sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on the differential migration of charged species in an electric field.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization is typically required to increase volatility and thermal stability.Simple dissolution in the background electrolyte.
Sensitivity Good (ng to µg range).Very high (pg to fg range).High (pg to ng range).
Selectivity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).Very high, provides structural information for impurity identification.Very high, excellent for separating isomers.
Analysis Time 10 - 30 minutes.20 - 40 minutes.5 - 20 minutes.
Instrumentation Cost Moderate.High.Moderate.
Common Impurities Detected Non-volatile and thermally stable impurities, isomers, and related substances.Volatile and semi-volatile impurities, residual solvents.Charged impurities, isomers.
Advantages Robust, versatile, widely available, suitable for non-volatile compounds.High sensitivity and selectivity, definitive identification of impurities.High separation efficiency, minimal sample and reagent consumption, fast analysis.
Limitations Lower resolution for some isomers compared to CE, may require different columns for a wide range of impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.Sensitive to matrix effects, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for separating a range of potential impurities.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Derivatization is necessary to analyze the carboxylic acid group.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Capillary Electrophoresis (CE)

CE offers high separation efficiency, making it an excellent alternative for resolving closely related impurities and isomers.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship in comparing the analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Analysis sample Synthesized this compound dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC Analysis dissolution->hplc ce CE Analysis dissolution->ce gcms GC-MS Analysis derivatization->gcms chromatogram Chromatogram/Electropherogram Analysis hplc->chromatogram mass_spectra Mass Spectra Interpretation gcms->mass_spectra ce->chromatogram purity_calc Purity Calculation chromatogram->purity_calc mass_spectra->purity_calc final_report final_report purity_calc->final_report Final Purity Report

Caption: Experimental workflow for purity assessment.

method_comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_ce CE main_compound This compound Purity hplc_adv Advantages: - Robust & Versatile - Good for non-volatiles main_compound->hplc_adv gcms_adv Advantages: - High Sensitivity & Selectivity - Definitive ID of impurities main_compound->gcms_adv ce_adv Advantages: - High Efficiency for isomers - Fast analysis main_compound->ce_adv hplc_lim Limitations: - Moderate resolution for isomers hplc_adv->hplc_lim gcms_lim Limitations: - Requires derivatization - Thermal degradation risk gcms_adv->gcms_lim ce_lim Limitations: - Matrix effects - Reproducibility challenges ce_adv->ce_lim

Caption: Comparison of analytical methods.

Concluding Remarks

The choice of the most suitable analytical method for assessing the purity of this compound depends on the specific requirements of the analysis. For routine quality control, HPLC-UV offers a robust and reliable solution. When high sensitivity and definitive identification of volatile impurities are required, GC-MS is the method of choice, despite the need for derivatization. For challenging separations of isomers or when high separation efficiency is paramount, Capillary Electrophoresis provides a powerful alternative.

For comprehensive characterization, a combination of these chromatographic techniques with spectroscopic methods such as NMR and FTIR is recommended. NMR spectroscopy can provide detailed structural information and help in the unambiguous identification of impurities[1][2][3], while FTIR can confirm the presence of key functional groups in the main compound and detect certain types of impurities[1][4][5][6]. By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and purity of synthesized this compound, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Inter-Laboratory Validation of 2,3,5-Trichloroisonicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of 2,3,5-Trichloroisonicotinic acid. As a crucial metabolite in various biological and environmental systems, ensuring the accuracy and comparability of its measurement across different laboratories is paramount for reliable research and regulatory decisions. This document outlines two common high-performance analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents a model for an inter-laboratory comparison study.

Data Presentation: A Model for Inter-Laboratory Comparison

Effective inter-laboratory validation relies on the transparent reporting of performance characteristics. The following tables present a hypothetical but realistic summary of expected performance data from a collaborative study involving multiple laboratories. These tables are intended to serve as a template for presenting results from a formal inter-laboratory validation of this compound quantification.

Table 1: Comparison of Method Performance Characteristics for this compound Quantification

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.5 µg/L0.1 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.3 µg/L
Linear Range 1.5 - 500 µg/L0.3 - 1000 µg/L
Intra-day Precision (RSD%) < 10%< 5%
Inter-day Precision (RSD%) < 15%< 8%
Accuracy/Recovery 85 - 110%90 - 105%

Table 2: Hypothetical Inter-Laboratory Study Results for a Certified Reference Material (CRM) at 25 µg/L

LaboratoryMethodMeasured Concentration (µg/L)Recovery (%)
Lab 1GC-MS23.895.2
Lab 2GC-MS26.1104.4
Lab 3LC-MS/MS24.598.0
Lab 4LC-MS/MS25.3101.2
Lab 5GC-MS22.991.6
Lab 6LC-MS/MS24.999.6
Mean 24.6 98.3
Standard Deviation 1.1 4.4
RSD% 4.5% 4.5%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory validation study. The following sections provide comprehensive methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Reagents and Standards:

    • This compound certified reference standard.

    • Derivatizing agent (e.g., BSTFA with 1% TMCS).

    • High-purity solvents (e.g., hexane, ethyl acetate).

  • Sample Preparation:

    • Acidify the aqueous sample to pH < 2 with a suitable acid (e.g., HCl).

    • Extract the analyte using a non-polar solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent and add the derivatizing agent.

    • Heat the mixture to facilitate derivatization.

  • Chromatographic Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, ramp to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

  • Quantification: Generate a calibration curve using derivatized standards. Quantify the sample concentration based on the peak area of the target ion.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Standards:

    • This compound certified reference standard.

    • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

    • LC-MS grade formic acid or ammonium hydroxide for mobile phase modification.

  • Sample Preparation:

    • Filter the aqueous sample through a 0.22 µm syringe filter.

    • Dilute the sample as needed with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Quantification: Construct a calibration curve using external standards. Determine the analyte concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

To further clarify the processes involved in an inter-laboratory validation study, the following diagrams illustrate the overall workflow and the logical relationships between the key steps.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Prepare & Distribute Standardized Protocols P2->P3 P4 Prepare & Validate Test Materials (CRMs, Spiked Samples) P3->P4 L1 Participating Laboratories Receive Samples & Protocols P4->L1 L2 Sample Analysis (GC-MS or LC-MS/MS) L1->L2 L3 Data Reporting to Coordinating Body L2->L3 A1 Statistical Analysis of Submitted Data L3->A1 A2 Assessment of Method Performance Characteristics A1->A2 A3 Identification of Inter-Laboratory Variability A2->A3 A4 Final Report Generation A3->A4

Caption: Workflow for an inter-laboratory validation study.

G cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method GCMS_Sample Sample Acidification & Liquid-Liquid Extraction GCMS_Deriv Derivatization BSTFA + 1% TMCS GCMS_Sample->GCMS_Deriv GCMS_Analysis GC-MS Analysis EI Ionization, SIM Mode GCMS_Deriv->GCMS_Analysis GCMS_Quant Quantification External Calibration GCMS_Analysis->GCMS_Quant Result Validated Quantitative Result GCMS_Quant->Result LCMSMS_Sample Sample Filtration & Dilution LCMSMS_Analysis LC-MS/MS Analysis ESI Negative, MRM Mode LCMSMS_Sample->LCMSMS_Analysis LCMSMS_Quant Quantification External Calibration LCMSMS_Analysis->LCMSMS_Quant LCMSMS_Quant->Result Analyte 2,3,5-Trichloroisonicotinic Acid Sample Analyte->GCMS_Sample Option 1 Analyte->LCMSMS_Sample Option 2

Caption: Comparison of analytical workflows for this compound.

Navigating the Synthesis of 2,3,5-Trichloroisonicotinic Acid: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of agrochemicals, pharmaceuticals, and materials science, 2,3,5-trichloroisonicotinic acid is a pivotal building block. Its synthesis, however, presents a number of challenges. This guide provides a comparative analysis of two potential synthetic routes to this important compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in its preparation.

Route 1: Dechlorination of Polychlorinated Pyridines Followed by Carboxylation

This approach commences with a more heavily chlorinated pyridine precursor, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, and proceeds through a selective dechlorination to yield the key intermediate, 2,3,5-trichloropyridine. The final and most challenging step is the introduction of a carboxylic acid group at the 4-position.

Step 1: Synthesis of 2,3,5-Trichloropyridine via Dechlorination

A common method for the synthesis of 2,3,5-trichloropyridine involves the reductive dechlorination of either pentachloropyridine or 2,3,5,6-tetrachloropyridine using zinc metal in an alkaline medium.[1][2]

Experimental Protocol:

To a 500 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and thermometer, 25.1 grams (0.1 mole) of pentachloropyridine, 100 mL of toluene, 200 mL (1.2 moles) of 6N ammonium hydroxide, and 39.0 grams (0.60 gram-atom) of zinc dust are added.[1] The resulting mixture, with a pH of approximately 12.6, is heated to 70°C with stirring and maintained at this temperature for 35 hours.[1] Upon completion, the reaction mixture is cooled to 20°C and filtered to remove insoluble materials. The filter cake is washed with toluene, and the combined filtrate is concentrated by distillation to yield 2,3,5-trichloropyridine.[1]

Step 2: Carboxylation of 2,3,5-Trichloropyridine (Proposed)

The introduction of a carboxylic acid group at the 4-position of the electron-deficient 2,3,5-trichloropyridine ring is a significant hurdle. A plausible, though not explicitly documented, method involves a metal-halogen exchange followed by carboxylation. This would likely involve the regioselective lithiation at the 4-position using a strong organolithium base at low temperatures, followed by quenching with carbon dioxide.

Proposed Experimental Protocol:

Strict anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions are essential for this step.

A solution of 2,3,5-trichloropyridine in a dry aprotic solvent such as tetrahydrofuran (THF) would be cooled to a low temperature (e.g., -78°C). A stoichiometric amount of an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), would be added dropwise to effect the metal-halogen exchange, preferentially at the 4-position. After a brief stirring period, an excess of dry carbon dioxide gas would be bubbled through the solution, or the solution would be poured over crushed dry ice. The reaction mixture would then be warmed to room temperature and quenched with an aqueous acid. The product, this compound, would be extracted with an organic solvent and purified by crystallization or chromatography.

Route 2: Multi-step Synthesis from 2-Chloropyridine

An alternative strategy builds the target molecule from a less chlorinated and more readily available starting material, 2-chloropyridine. This multi-step synthesis involves the sequential introduction of the chloro substituents and the eventual formation of the trichlorinated pyridine ring.

Step 1: Synthesis of 2-Alkoxypyridine

The synthesis begins with the nucleophilic substitution of the chloro group in 2-chloropyridine with an alcohol or water under basic catalysis.[3]

Experimental Protocol:

In a suitable reaction vessel, 2-chloropyridine is heated under reflux with an alcohol (e.g., propanol or isopropanol) in the presence of a base such as sodium hydroxide or potassium hydroxide.[3] The reaction progress is monitored until the starting material is consumed. Upon completion, the addition of water to the reaction mixture precipitates the 2-alkoxypyridine product, which can be collected by filtration.[3]

Step 2: Chlorination to 3,5-Dichloro-2-alkoxypyridine

The resulting 2-alkoxypyridine is then subjected to chlorination to introduce two chlorine atoms at the 3 and 5 positions.[3]

Experimental Protocol:

3,5-Dichloro-2-alkoxypyridine is prepared by reacting 2-alkoxypyridine with a chlorinating agent, such as chlorine gas or an alkali metal hypochlorite, in an alkaline environment at a controlled temperature of 10-30°C.[3] Elemental iodine can be used as a catalyst.[3]

Step 3: Formation of 2,3,5-Trichloropyridine

The final step in the synthesis of the key intermediate involves the conversion of the alkoxy group to a chloro group.[3]

Experimental Protocol:

The 3,5-dichloro-2-alkoxypyridine undergoes a chlorination reaction, for example, using a reagent like phosphorus oxychloride, thionyl chloride, or oxalyl chloride, often with DMF as a catalyst, to yield 2,3,5-trichloropyridine.[3]

Step 4: Carboxylation of 2,3,5-Trichloropyridine (Proposed)

This step would follow the same proposed protocol as in Route 1, involving metal-halogen exchange and subsequent reaction with carbon dioxide.

Comparison of Synthetic Routes

ParameterRoute 1: Dechlorination & CarboxylationRoute 2: Multi-step from 2-Chloropyridine
Starting Material Pentachloropyridine or 2,3,5,6-Tetrachloropyridine2-Chloropyridine
Number of Steps 2 (1 established, 1 proposed)4 (3 established, 1 proposed)
Reported Yield (for 2,3,5-trichloropyridine) 52% from pentachloropyridine[1]>90% for the final chlorination step[3]
Key Challenges Availability and cost of highly chlorinated starting materials. The final carboxylation step is speculative and may have regioselectivity and yield issues.Multiple reaction steps, potentially leading to a lower overall yield. The final carboxylation step remains a significant challenge.
Potential Advantages Fewer reaction steps to the key intermediate.Readily available and less expensive starting material.

Logical Flow of Synthetic Route Comparison

G cluster_0 Route 1: Dechlorination & Carboxylation cluster_1 Route 2: Multi-step from 2-Chloropyridine cluster_2 Comparison start1 Pentachloro- or 2,3,5,6-Tetrachloropyridine inter1 2,3,5-Trichloropyridine start1->inter1 Dechlorination (Zn) end1 This compound inter1->end1 Carboxylation (Proposed) comp_start Starting Material comp_steps Number of Steps start2 2-Chloropyridine step2_1 2-Alkoxypyridine start2->step2_1 Alkoxylation step2_2 3,5-Dichloro-2-alkoxypyridine step2_1->step2_2 Chlorination inter2 2,3,5-Trichloropyridine step2_2->inter2 Chlorination end2 This compound inter2->end2 Carboxylation (Proposed) comp_yield Yield comp_challenge Challenges

Caption: Comparative logic of two synthetic routes to this compound.

Conclusion

Both outlined synthetic routes converge on the key intermediate, 2,3,5-trichloropyridine, before a proposed final carboxylation step. Route 1 offers a more direct path to this intermediate, albeit from potentially more expensive and less accessible starting materials. Route 2, while longer, commences from the readily available 2-chloropyridine.

The critical bottleneck for both pathways is the efficient and regioselective introduction of the carboxylic acid group at the 4-position of 2,3,5-trichloropyridine. Further experimental investigation into the proposed metal-halogen exchange and carboxylation step is necessary to determine the viability and overall efficiency of these synthetic strategies. The development of a reliable method for this transformation will be a significant advancement in the synthesis of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal of 2,3,5-Trichloroisonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of 2,3,5-Trichloroisonicotinic acid is crucial for ensuring laboratory safety and environmental protection. As a chlorinated organic acid, this compound is considered hazardous waste and must be managed according to strict protocols. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely.

Hazard Assessment and Waste Characterization
  • Corrosive: Causes severe skin burns and eye damage.

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Quantitative Hazard Data (Analogous Compounds)

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Causes severe skin burns and irritation.Wear protective gloves, lab coat, and work in a fume hood.
Eye Damage/Irritation Causes serious eye damage.Wear safety goggles or a face shield.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Prevent release to the environment.
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Sharps: Any contaminated sharps (e.g., needles, Pasteur pipettes, broken glass) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Waste Container Labeling:

Properly label the hazardous waste container immediately upon adding the first quantity of waste. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., Corrosive, Toxic, Environmental Hazard).

  • The accumulation start date.

  • The name of the principal investigator or laboratory supervisor.

3. On-site Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.

  • Store away from incompatible materials, such as strong oxidizing agents and bases.

4. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's Environmental Health and Safety (EHS) office for specific time limits), arrange for its collection by your institution's hazardous waste management service.

  • Complete all necessary waste pickup forms as required by your institution.

5. Recommended Disposal Method:

The primary recommended method for the disposal of chlorinated organic compounds is incineration . High-temperature incineration in a licensed hazardous waste facility ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.[1] During incineration, the chlorine is converted to hydrogen chloride, which is then scrubbed from the flue gases.

Note on Neutralization: While this compound is an acid, neutralization is not recommended as a disposal method for chlorinated organic acids. The reaction of a chlorinated organic compound with a base can potentially produce other hazardous byproducts.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact your institution's EHS.

  • Containment (for small, manageable spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., as recommended by your institution's safety protocols) and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams and Visualizations

Logical Workflow for Disposal

Disposal Workflow for this compound A Characterize Waste (Hazardous: Corrosive, Toxic, Environmental Hazard) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B C Segregate Waste Streams (Solid, Liquid, Sharps) B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

Decision Pathway for Spills

Spill Response Decision Pathway Spill Spill Occurs IsLarge Is the spill large or poses an immediate hazard? Spill->IsLarge Evacuate Evacuate Area & Contact EHS IsLarge->Evacuate Yes IsTrained Are you trained and is it safe to clean up? IsLarge->IsTrained No IsTrained->Evacuate No Contain Contain spill with absorbent material IsTrained->Contain Yes Collect Collect as Hazardous Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report

Caption: Decision pathway for responding to a spill.

References

Personal protective equipment for handling 2,3,5-Trichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,3,5-Trichloroisonicotinic acid (CAS No: 406676-18-4). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1] It is also harmful to aquatic life. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Activity Required PPE
Handling Solid Compound (Weighing, Transferring) - Chemical-resistant gloves (e.g., Nitrile) - Safety goggles and a face shield - Lab coat or chemical-resistant apron - Respiratory protection (use in a well-ventilated area or with a fume hood)
Preparing Solutions (Dissolving in Solvents) - Chemical-resistant gloves (e.g., Nitrile) - Safety goggles and a face shield - Lab coat or chemical-resistant apron - Work within a certified chemical fume hood
Conducting Experiments - Chemical-resistant gloves (e.g., Nitrile) - Safety goggles - Lab coat
Spill Cleanup - Chemical-resistant gloves, boots, and apron - Respiratory protection (e.g., self-contained breathing apparatus for large spills) - Safety goggles and a face shield
Waste Disposal - Chemical-resistant gloves - Safety goggles - Lab coat

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials.

2. Preparation and Use:

  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Wear the appropriate PPE as detailed in Table 1.

  • When weighing the solid, use a dedicated and clean spatula.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Wash hands thoroughly after handling.[1]

3. Spill and Emergency Procedures:

  • Small Spills:

    • Absorb with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the spilled material and place it in a labeled, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

  • Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive_and_Store Receive and Store in a Cool, Dry, Ventilated Area Don_PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Receive_and_Store->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Handle Weigh and Handle Solid/Prepare Solution Work_in_Hood->Weigh_and_Handle Conduct_Experiment Conduct Experiment Weigh_and_Handle->Conduct_Experiment Spill Spill Occurs Weigh_and_Handle->Spill Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Exposure Personal Exposure Occurs Conduct_Experiment->Exposure Collect_Waste Collect All Waste (Solid & Liquid) Decontaminate->Collect_Waste Label_Waste Label Waste Container Clearly Collect_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup Evacuate_and_Alert Evacuate Area & Alert Supervisor/EHS Spill->Evacuate_and_Alert First_Aid Administer First Aid (Eye Wash/Safety Shower) Exposure->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.